molecular formula C11H14BrN B176462 1-(2-Bromophenyl)piperidine CAS No. 156808-79-6

1-(2-Bromophenyl)piperidine

Cat. No.: B176462
CAS No.: 156808-79-6
M. Wt: 240.14 g/mol
InChI Key: ULDSFDQNVQGLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)piperidine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDSFDQNVQGLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530538
Record name 1-(2-Bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156808-79-6
Record name 1-(2-Bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156808-79-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 1-(2-bromophenyl)piperidine, a valuable arylamine intermediate in medicinal chemistry and materials science. The document elucidates the rationale behind the preferred synthetic methodology—the Buchwald-Hartwig amination—offering a detailed, field-proven experimental protocol. Furthermore, it establishes a framework for the rigorous characterization of the final compound through a suite of analytical techniques, ensuring structural confirmation and purity assessment. This whitepaper is structured to serve as a practical and authoritative resource, grounding its claims in established scientific literature and providing actionable insights for laboratory application.

Introduction and Strategic Importance

This compound (CAS Number: 156808-79-6) is a disubstituted aromatic amine featuring a piperidine ring attached to a brominated phenyl group at the ortho position.[1] Its molecular structure, with a reactive bromine atom and a tertiary amine, makes it a versatile building block for the synthesis of more complex molecules. The aryl bromide moiety serves as a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the piperidine motif is a common scaffold in many pharmacologically active compounds. Understanding its efficient synthesis and precise characterization is therefore critical for researchers engaged in the development of novel therapeutics and functional materials.

Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. For a substrate like this compound, the Buchwald-Hartwig amination stands out as the superior method.[2]

Rationale for Method Selection

Traditional methods for arylamine synthesis, such as nucleophilic aromatic substitution (SNAr), are often ineffective for unactivated aryl halides like 2-bromoiodobenzene or 1,2-dibromobenzene. These reactions typically require harsh conditions and are limited by substrate scope. The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, overcomes these limitations, allowing for the facile synthesis of aryl amines under relatively mild conditions with broad functional group tolerance.[2][3] The reaction's efficiency is driven by a catalytic cycle that systematically couples the amine and the aryl halide.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding reaction optimization.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A stoichiometric base then deprotonates the coordinated amine to form a more nucleophilic amido complex.

  • Reductive Elimination: This is the key bond-forming step. The aryl and amido groups are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

A diagram illustrating this fundamental process is provided below.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_complex L_n(Ar)Pd(II)-X pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) amido_complex L_n(Ar)Pd(II)-NR₂ pd2_complex->amido_complex + R₂NH, Base amine_coordination Amine Coordination & Deprotonation (+ R₂NH, + Base, - Base-H⁺X⁻) amido_complex->pd0 Ar-NR₂ reductive_elimination Reductive Elimination ArX Ar-X = 2-Bromoiodobenzene R2NH R₂NH = Piperidine

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • 2-Bromoiodobenzene (1.0 eq)

  • Piperidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoiodobenzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of piperidine.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification (Aqueous Wash): Combine the organic layers and wash sequentially with deionized water and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure liquid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

The fundamental physical properties provide the first layer of characterization for the bulk material.

PropertyValueSource
CAS Number 156808-79-6[1]
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.14 g/mol [1]
Appearance Liquid[1]
Density 1.339 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.580[1]
Spectroscopic Analysis

Spectroscopic methods provide detailed structural information at the molecular level. The following table summarizes the expected data from key analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic Region (4H): Multiplets between δ 7.5-7.0 ppm, consistent with an ortho-disubstituted benzene ring. Aliphatic Region (10H): A multiplet around δ 3.0 ppm (4H, -NCH₂-) and multiplets around δ 1.8-1.5 ppm (6H, other piperidine -CH₂-).
¹³C NMR Aromatic Carbons: 6 distinct signals, including the ipso-carbon attached to nitrogen and the ipso-carbon attached to bromine. Aliphatic Carbons: 3 distinct signals for the piperidine ring carbons due to symmetry.
FTIR (cm⁻¹) ~3050: Aromatic C-H stretch. ~2930, 2850: Aliphatic C-H stretch. ~1580, 1470: Aromatic C=C stretch. ~1230: Aryl C-N stretch. ~750: Ortho-disubstitution C-H bend.
Mass Spec (EI) Molecular Ion (M⁺): A characteristic isotopic doublet for bromine at m/z 239 and 241 with an approximate 1:1 intensity ratio.[4]

The logical workflow from synthesis to final, confirmed product is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Buchwald-Hartwig Amination workup Aqueous Work-up & Extraction synthesis->workup chromatography Column Chromatography workup->chromatography nmr NMR ('H & ¹³C) chromatography->nmr final_product Pure Product: This compound nmr->final_product ms Mass Spectrometry ms->final_product ftir FTIR ftir->final_product

Caption: Overall workflow from synthesis to characterization.

Safety, Handling, and Storage

Proper laboratory practice is paramount when handling the reagents and product involved in this synthesis.

  • Hazards: this compound is classified as harmful if swallowed (Acute Toxicity, Oral).[1][5] It may cause skin and eye irritation.[6] The precursor, piperidine, is a flammable, toxic, and corrosive liquid.[7] Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive.

  • Handling: All manipulations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[6]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from strong oxidizing agents.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound using the Buchwald-Hartwig amination reaction. The rationale for the chosen synthetic route was explained, and a step-by-step protocol was provided to facilitate its practical application. Furthermore, a comprehensive characterization workflow was outlined to ensure the structural integrity and purity of the final compound. By adhering to the procedures and safety guidelines presented herein, researchers can confidently prepare and validate this key chemical intermediate for applications in drug discovery and advanced materials development.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(2-Bromophenyl)piperidine is a substituted aromatic heterocyclic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, details experimental protocols for the determination of uncharacterized properties, and discusses its likely synthesis, reactivity, and potential pharmacological significance. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.

Chemical Identity and Physical Properties

This compound, with the CAS number 156808-79-6, is a halogenated aromatic amine. At room temperature, it exists as a liquid.[1] Key identifying information and its primary physical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 156808-79-6[1]
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.14 g/mol [1]
Physical Form Liquid[1]
Density 1.339 g/mL at 25 °C[1]
Refractive Index n20/D 1.580[1]
Monoisotopic Mass 239.03096 DaPredicted
Predicted XlogP 3.6Predicted

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through established cross-coupling methodologies for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent and reliable methods for this transformation.[2][3][4][5][6][7][8][9][10][11]

Recommended Synthetic Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile and tolerant of a wide range of functional groups.[2][3][5][7][8] This makes it the preferred method for the synthesis of this compound.

Reaction Scheme:

Buchwald-Hartwig Amination reagents Piperidine + 1,2-Dibromobenzene catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) + Solvent (e.g., Toluene) reagents->catalyst Reaction Conditions product This compound catalyst->product

Caption: Proposed Buchwald-Hartwig amination for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).

  • Addition of Reactants: Add anhydrous toluene to the flask, followed by piperidine and 1,2-dibromobenzene. The use of 1,2-dibromobenzene allows for a direct coupling, though 1-bromo-2-iodobenzene could also be used for potentially higher reactivity.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. The reaction progress should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Experimental Protocols for Physicochemical Property Determination

Due to the absence of publicly available experimental data for several key physicochemical properties of this compound, the following standard protocols are provided as a guide for their determination.

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that can be determined by several methods, including distillation and the capillary method.[12][13][14][15][16]

Boiling_Point_Determination_Workflow start Sample Preparation (Small quantity of this compound) setup Assemble Thiele Tube or Micro-Distillation Apparatus start->setup heating Gradual Heating setup->heating observation Observe for Continuous Stream of Bubbles (Capillary Method) or Stable Temperature Plateau (Distillation) heating->observation recording Record Temperature observation->recording end Boiling Point Determined recording->end

Caption: Workflow for the experimental determination of boiling point.

Protocol using the Capillary Method:

  • Sample Preparation: Place a small amount of this compound into a small test tube.

  • Capillary Insertion: Invert a capillary tube (sealed at one end) and place it into the liquid.

  • Heating: Gently heat the test tube in a heating block or oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: The boiling point is the temperature at which the liquid starts to be drawn into the capillary tube upon cooling.[13][15]

Solubility Assessment

The solubility of this compound in various solvents is a critical parameter for its application in synthesis and biological assays. A standard "shake-flask" method can be employed for this purpose.[17][18][19][20][21]

Protocol for Solubility Determination:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow any undissolved liquid to separate.

  • Quantification: Carefully remove an aliquot from the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Given the structure of this compound, it is expected to be miscible with a range of organic solvents and have low solubility in water, similar to its parent compound, piperidine.[17]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the piperidine ring. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The protons on the piperidine ring will appear as multiplets in the upfield region, typically between δ 1.5-3.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons and the five aliphatic carbons of the piperidine ring. The aromatic carbons will resonate in the δ 110-150 ppm region, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The aliphatic carbons of the piperidine ring will appear in the upfield region, typically between δ 20-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2950-2800C-H stretchAliphatic (Piperidine)
1600-1450C=C stretchAromatic Ring
1350-1000C-N stretchAryl-Alkyl Amine
800-600C-Br stretchAryl Bromide
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2). Common fragmentation patterns for piperidine derivatives involve cleavage of the piperidine ring and loss of substituents.[22][23][24][25][26]

Reactivity Profile

The reactivity of this compound is dictated by the presence of the piperidine nitrogen and the bromophenyl group.

  • N-Nucleophilicity: The lone pair of electrons on the piperidine nitrogen makes it nucleophilic and basic. It can participate in reactions with electrophiles, such as alkyl halides and acyl chlorides, to form quaternary ammonium salts or amides, respectively.

  • Aromatic Ring Reactivity: The bromophenyl group can undergo further electrophilic aromatic substitution, although the piperidino group is an activating, ortho-, para-directing group, while the bromo group is a deactivating, ortho-, para-directing group.[27][28] The overall outcome of such reactions will depend on the specific reaction conditions. The bromine atom can also be replaced through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for further functionalization of the aromatic ring.

Potential Pharmacological and Toxicological Considerations

The piperidine moiety is a common scaffold in many pharmaceutically active compounds, exhibiting a wide range of biological activities.[29][30][31] Derivatives of piperidine have been investigated for their potential as analgesics, antipsychotics, and antihistamines, among other therapeutic applications. The presence of a bromophenyl group can influence the lipophilicity and metabolic stability of the molecule, potentially modulating its pharmacological profile.

Specific pharmacological and toxicological data for this compound are not available. However, based on its structure, it would be prudent to handle this compound with appropriate safety precautions, as aromatic amines and halogenated hydrocarbons can exhibit toxicity. Any investigation into its biological activity should be preceded by comprehensive in vitro and in vivo toxicological studies.

Conclusion

This compound is a compound with significant potential for further investigation in various fields of chemical and pharmaceutical sciences. This technical guide has consolidated the available physicochemical data and provided a framework for the experimental determination of its yet uncharacterized properties. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable method for its preparation. Further research is warranted to fully elucidate its spectroscopic characteristics, reactivity profile, and biological activities.

References

An In-depth Technical Guide to 1-(2-Bromophenyl)piperidine: Synthesis, Characterization, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)piperidine, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical identity, including its CAS number, and presents a thorough analysis of its spectral data, encompassing ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a detailed, field-proven experimental protocol for its synthesis via the Buchwald-Hartwig amination is provided, accompanied by a discussion of the underlying reaction mechanism and a workflow diagram. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of N-aryl piperidine derivatives.

Introduction

The N-aryl piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a bromine atom onto the phenyl ring, as in this compound, offers a versatile handle for further chemical modifications, such as cross-coupling reactions, thereby enabling the exploration of a broader chemical space in drug discovery programs. Understanding the synthesis and unequivocal characterization of this key intermediate is paramount for its effective utilization in research and development.

This guide provides a detailed examination of this compound, focusing on its unique spectral signature and a reliable synthetic protocol.

Chemical Identity and Properties

This compound is a substituted aromatic amine with the following key identifiers and physical properties:

PropertyValueSource
IUPAC Name This compound-
CAS Number 156808-79-6[1][2]
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.14 g/mol [1]
Appearance Liquid[1]
Density 1.339 g/mL at 25 °C[1]
Refractive Index n20/D 1.580[1]

Synthesis of this compound

The synthesis of N-aryl piperidines is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination has emerged as a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like the Ullmann condensation in terms of milder reaction conditions and broader substrate scope.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 1,2-dibromobenzene with piperidine. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and minimizing side products.

Reaction Scheme:

Materials and Reagents:

  • 1,2-Dibromobenzene

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Palladium(II) acetate (1 mol%) and XPhos (2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Reagent Addition: Add sodium tert-butoxide (1.4 equivalents) to the flask.

  • Solvent and Substrates: Add anhydrous toluene, followed by 1,2-dibromobenzene (1.0 equivalent) and piperidine (1.2 equivalents) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure liquid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge Schlenk flask with Pd(OAc)₂ and XPhos B Establish Inert Atmosphere (Ar/N₂) A->B C Add NaO-t-Bu B->C D Add Toluene, 1,2-Dibromobenzene, and Piperidine C->D E Heat to 100 °C and Stir D->E F Cool, Dilute with EtOAc, Wash with H₂O and Brine E->F G Dry, Filter, and Concentrate F->G H Purify by Flash Chromatography G->H I I H->I Obtain Pure This compound

Caption: Workflow for the synthesis of this compound.

Spectral Data and Characterization

Unequivocal characterization of this compound is essential for its use in subsequent synthetic steps. The following sections detail the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.55d1HAr-H (ortho to Br)
~ 7.25t1HAr-H
~ 7.00t1HAr-H
~ 6.90d1HAr-H (ortho to N)
~ 3.05t4H-N-CH₂- (piperidine)
~ 1.75m4H-CH₂- (piperidine)
~ 1.60m2H-CH₂- (piperidine)

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 152Ar-C (C-N)
~ 134Ar-C (C-H)
~ 128Ar-C (C-H)
~ 125Ar-C (C-H)
~ 124Ar-C (C-Br)
~ 122Ar-C (C-H)
~ 52-N-CH₂- (piperidine)
~ 27-CH₂- (piperidine)
~ 25-CH₂- (piperidine)

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3060MediumAromatic C-H stretch
~ 2930, 2850StrongAliphatic C-H stretch (piperidine)
~ 1580, 1470StrongAromatic C=C stretch
~ 1230StrongC-N stretch
~ 750StrongC-Br stretch and ortho-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

AdductPredicted m/z
[M+H]⁺240.03824
[M+Na]⁺262.02018
[M]⁺239.03041

Source: PubChem[2]

Conclusion

This technical guide has provided a detailed overview of this compound, a key synthetic intermediate. The provided CAS number and physical properties serve as a quick reference, while the detailed synthetic protocol based on the Buchwald-Hartwig amination offers a reliable method for its preparation. The comprehensive analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectral data will aid researchers in the unambiguous identification and characterization of this compound. This information is intended to facilitate the work of scientists and professionals in the fields of organic synthesis and drug discovery, enabling the efficient and effective use of this compound in their research endeavors.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 1-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the piperidine moiety stands out as a prevalent heterocyclic scaffold, integral to the structure of numerous pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure. The N-aryl piperidine subclass, in particular, is a cornerstone for generating diverse chemical libraries with wide-ranging biological activities. This guide focuses on a specific, yet representative, member of this class: 1-(2-Bromophenyl)piperidine.

The rigorous structural confirmation and purity assessment of such molecules are non-negotiable prerequisites for their advancement in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal analytical techniques employed for this purpose, providing unambiguous structural elucidation. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the expected ¹H NMR, ¹³C NMR, and mass spectral data for this compound. We will delve into the causality behind experimental choices and the interpretation of spectral data, grounded in fundamental principles and supported by authoritative references.

Molecular Structure and Key Analytical Features

The first step in any analytical endeavor is a thorough understanding of the molecule's structure. The key features of this compound that will dictate its spectral output are the saturated piperidine ring and the ortho-substituted bromophenyl group. The numbering convention used throughout this guide for NMR and MS analysis is presented below.

Caption: Numbering scheme for this compound.

Table 1: Key Molecular Properties

PropertyValueSource
Chemical FormulaC₁₁H₁₄BrN[2]
Molecular Weight240.14 g/mol [2]
Monoisotopic Mass239.03096 Da[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Theoretical Considerations

The chemical shift of a nucleus is highly sensitive to its local electronic environment. In our target molecule, several factors are at play:

  • Piperidine Ring Conformation: The piperidine ring typically exists in a chair conformation, leading to distinct axial and equatorial proton environments. Ring inversion at room temperature can lead to averaged signals. The nitrogen inversion can also contribute to dynamic processes.

  • Anisotropic Effect: The circulation of π-electrons in the bromophenyl ring generates a magnetic field that deshields protons positioned above or below the ring plane and shields those in the plane of the ring.

  • Inductive Effects: The electronegative nitrogen atom deshields the adjacent protons on C2' and C6' of the piperidine ring. Similarly, the bromine atom exerts a deshielding effect on the ortho (C1/C3) and para (C5) protons of the phenyl ring, though its influence is modulated by resonance effects.

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts, particularly of protons near polar functional groups, due to varying intermolecular interactions.[4][5][6]

Predicted ¹H NMR Spectrum

Based on the analysis of similar N-aryl piperidine structures and foundational NMR principles, a predicted ¹H NMR spectrum in a common solvent like CDCl₃ is presented below.[7][8]

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
H3, H67.55dd1HJ = 8.0, 1.5Ortho to Bromine, deshielded. Coupled to H4 and H5.
H47.25td1HJ = 7.5, 1.5Meta to Bromine. Coupled to H3, H5 and H6.
H56.90td1HJ = 7.5, 1.0Para to Bromine. Coupled to H4 and H6.
H2', H6'3.10t4HJ = 5.5Adjacent to electronegative Nitrogen, deshielded.
H3', H5'1.80m4H-Methylene protons of the piperidine ring.
H4'1.65m2H-Methylene protons at the 4-position of the piperidine ring.

Disclaimer: These are predicted values. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 8 distinct signals, as C2'/C6' and C3'/C5' of the piperidine ring are chemically equivalent due to rapid conformational averaging at room temperature.

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1150.0Aromatic carbon attached to Nitrogen, deshielded.
C2123.0Aromatic carbon bearing Bromine, deshielded.
C3133.5Aromatic CH ortho to Bromine.
C4128.0Aromatic CH.
C5124.5Aromatic CH.
C6120.0Aromatic CH.
C2', C6'53.0Aliphatic carbon adjacent to Nitrogen, deshielded.
C3', C5'26.0Aliphatic carbon beta to Nitrogen.
C4'24.5Aliphatic carbon gamma to Nitrogen.

Disclaimer: These are predicted values based on typical shifts for N-aryl piperidines.[9][10]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ signal to 77.16 ppm.

G A Sample Weighing (10-20 mg) B Dissolution in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Instrument Setup (Lock & Shim) C->D E 1H NMR Acquisition D->E F 13C NMR Acquisition D->F G Data Processing & Calibration E->G F->G

Caption: Workflow for NMR Data Acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Theoretical Considerations
  • Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV).[11][12] This leads to the formation of a molecular ion (M•+) and extensive, reproducible fragmentation, which is invaluable for structural elucidation.[13]

  • The Nitrogen Rule: For a molecule containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass. This compound (C₁₁H₁₄BrN) has one nitrogen atom, and its monoisotopic mass is indeed odd (239 Da).

  • Isotopic Pattern of Bromine: A key feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14] This results in a characteristic pair of peaks (M•+ and [M+2]•+) for every bromine-containing fragment, separated by 2 m/z units and having almost equal intensity.

Proposed Fragmentation Pathway under EI-MS

The fragmentation of this compound will be governed by the stability of the resulting carbocations and radicals. The primary fragmentation is expected to be α-cleavage at the C-C bond adjacent to the nitrogen atom within the piperidine ring.[15][16]

  • Molecular Ion: The initial ionization event will produce the molecular ion at m/z 239 (with ⁷⁹Br) and m/z 241 (with ⁸¹Br).

  • α-Cleavage: The most favorable fragmentation is the cleavage of the C2'-C3' bond (or C6'-C5'), leading to the loss of a butyl radical (•C₄H₉) and the formation of a resonance-stabilized iminium ion.

G M [C11H14BrN]•+ m/z 239/241 (Molecular Ion) F1 [C7H7BrN]+ m/z 184/186 M->F1 - C4H9• (α-cleavage) F3 [C5H10N]+ m/z 84 M->F3 - C6H4Br• F2 [C6H4Br]+ m/z 155/157 F1->F2 - CH2N

Caption: Proposed EI-MS Fragmentation Pathway.

Table 4: Predicted Major Fragments in the EI Mass Spectrum

m/z (⁷⁹Br/⁸¹Br)Proposed Structure/FormulaFragmentation Pathway
239 / 241[C₁₁H₁₄BrN]•+Molecular Ion (M•+)
184 / 186[C₇H₇BrN]+Loss of a butyl radical (•C₄H₉) via α-cleavage.
155 / 157[C₆H₄Br]+Loss of a bromophenyl radical from the molecular ion.
84[C₅H₁₀N]+Cleavage of the N-C(aryl) bond, forming the piperidinyl cation.
Experimental Protocol for MS Data Acquisition

This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source and a quadrupole mass analyzer.[16][17]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.[16]

    • Scan Range: m/z 40-500.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion pair (m/z 239/241) and major fragment ions.

    • Compare the observed fragmentation pattern with the proposed pathway and check for the characteristic 1:1 isotopic signature for all bromine-containing fragments.

Conclusion

The comprehensive analytical characterization of this compound through NMR and MS is essential for its unequivocal identification. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, dictated by the interplay of electronic and conformational effects. The mass spectrum, under Electron Ionization, is expected to yield a clear molecular ion peak with the characteristic bromine isotopic pattern and a predictable fragmentation pathway dominated by α-cleavage.

This guide provides the theoretical framework and practical protocols for acquiring and interpreting this critical data. By synthesizing information from established principles and analogous systems, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their scientific endeavors and accelerating the drug development process.

References

An In-Depth Technical Guide to the Biological Activity Screening of 1-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[2] The compound of interest, 1-(2-Bromophenyl)piperidine, represents a novel chemical entity with unexplored biological potential. The introduction of a bromophenyl substituent onto the piperidine nitrogen atom presents an intriguing modification that could modulate its physicochemical properties and biological targets. This guide provides a comprehensive, in-depth framework for the systematic biological activity screening of this compound, designed for researchers, scientists, and drug development professionals. Our objective is to furnish a scientifically rigorous and logically structured approach to unveil the therapeutic promise of this molecule.

Compound Synthesis and Characterization: The Foundation of Reliable Screening

Prior to initiating any biological evaluation, the synthesis and rigorous characterization of this compound are paramount. While various synthetic routes for substituted piperidines are documented, a common approach involves the nucleophilic substitution of piperidine with a suitable bromophenyl precursor.[4][5] Regardless of the chosen synthetic pathway, obtaining the compound with high purity is critical to ensure that the observed biological effects are attributable to the target molecule and not impurities.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ascertain the purity of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, with a target purity of >95% being the standard for biological screening.

A thorough characterization provides the foundational confidence needed for the subsequent biological assays.

Tier 1: A Multi-Pronged Primary In-Vitro Screening Cascade

The initial screening phase is designed to cast a wide net, exploring the potential of this compound across several key therapeutic areas where piperidine derivatives have historically shown significant activity.[6][7]

Anticancer Activity Screening

Piperidine moieties are integral to numerous anticancer drugs and clinical candidates, exhibiting a variety of mechanisms of action that include the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[2][8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that serves as a robust and high-throughput method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Step-by-Step Methodology:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Data Presentation: In-Vitro Cytotoxicity Data

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7BreastExperimental DataExperimental Data
A549LungExperimental DataExperimental Data
U87GlioblastomaExperimental DataExperimental Data
HCT116ColonExperimental DataExperimental Data

Caption: Representative table for summarizing the cytotoxic activity of this compound against a panel of human cancer cell lines.

Antimicrobial Activity Screening

Piperidine derivatives have demonstrated a wide spectrum of antimicrobial activities.[6] A primary screen against a panel of pathogenic bacteria and fungi is therefore a logical step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[11][12][13]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

MicroorganismTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureusGram-positiveExperimental DataExperimental DataN/A
E. coliGram-negativeExperimental DataExperimental DataN/A
C. albicansFungalExperimental DataN/AExperimental Data

Caption: Table for summarizing the Minimum Inhibitory Concentration (MIC) of this compound against representative pathogenic microorganisms.

Neuropharmacological Activity Screening

The piperidine nucleus is a common feature in many centrally acting drugs, including antipsychotics and analgesics.[1][7] An initial screen for neuropharmacological activity is therefore warranted.

Proposed Primary Screens:
  • Receptor Binding Assays: Evaluate the binding affinity of this compound to a panel of CNS receptors, such as dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[14] This can be performed using commercially available radioligand binding assays or fluorescent-based assays.

  • Enzyme Inhibition Assays: Screen for inhibitory activity against key enzymes in the nervous system, such as acetylcholinesterase (AChE), which is a target for Alzheimer's disease therapy.[3][15]

Tier 2: Mechanistic Elucidation and Secondary Assays

Should this compound demonstrate promising activity in the primary screens, the next logical step is to delve into its mechanism of action.

For Anticancer "Hits"

A promising anticancer "hit" would be a compound exhibiting potent and selective cytotoxicity against cancer cells.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[16]

Step-by-Step Methodology:

  • Cell Treatment: Treat the cancer cell line of interest with this compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

G cluster_workflow Anticancer Hit Validation Workflow A Primary Screen Hit (IC50 < 10 µM) B Apoptosis Assay (Annexin V/PI) A->B Induces Cell Death? C Cell Cycle Analysis (Propidium Iodide Staining) A->C Affects Proliferation? E Kinase Inhibition Profiling A->E Target Identification D Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP) B->D Confirm Apoptotic Pathway F Mechanism of Action Elucidated C->F D->F E->F

Caption: Workflow for the mechanistic validation of an anticancer hit compound.

For Antimicrobial "Hits"

An antimicrobial "hit" would be a compound with a low MIC value against one or more pathogens.

Experimental Protocol: Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.[12]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth.

  • Compound Addition: Add this compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).

  • Time-Course Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot the log CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

G cluster_workflow Antimicrobial Hit Characterization A Primary Screen Hit (Low MIC) B Time-Kill Kinetic Assay A->B Bactericidal or Bacteriostatic? D Mechanism of Action Studies (e.g., Cell Wall Synthesis Inhibition) A->D E Resistance Development Study A->E C Determine MBC/MFC B->C F Characterized Antimicrobial Agent C->F D->F E->F

Caption: A logical workflow for the further characterization of an antimicrobial hit.

Preliminary Safety and Toxicological Assessment

An early assessment of cytotoxicity against normal, non-cancerous cells is crucial to gauge the selectivity of this compound. This can be achieved by performing the MTT assay on a normal human cell line, such as human dermal fibroblasts (HDFs) or peripheral blood mononuclear cells (PBMCs). A high IC50 value against normal cells compared to cancer cells would indicate a favorable therapeutic window.

Data Analysis, Interpretation, and Path Forward

The culmination of this screening cascade will be a rich dataset that provides a comprehensive biological profile of this compound. The interpretation of this data should be holistic, considering the potency (IC50, MIC), selectivity, and potential mechanism of action. Promising candidates emerging from this in-vitro screening funnel should then be prioritized for further preclinical development, including pharmacokinetic studies and in-vivo efficacy testing in relevant animal models.

Conclusion

This technical guide has outlined a robust and scientifically grounded strategy for the comprehensive biological activity screening of this compound. By employing a tiered approach, from broad primary screening to focused mechanistic studies, researchers can efficiently and effectively evaluate the therapeutic potential of this novel piperidine derivative. The insights gained from this systematic evaluation will be instrumental in determining the future trajectory of this compound in the drug discovery pipeline.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(2-Bromophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-(2-Bromophenyl)piperidine Scaffold as a Privileged Structure

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs and natural alkaloids.[1][2][3][4] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to bind effectively to a diverse range of biological targets. The derivatization of this core, specifically with a 2-bromophenyl group, creates a chemical entity with a distinct pharmacological profile, primarily directing its activity towards a unique class of intracellular proteins known as sigma receptors.[5][6]

This technical guide provides an in-depth exploration of the primary therapeutic targets of this compound derivatives. We will dissect the mechanistic basis for target engagement, provide field-proven experimental protocols for validation, and discuss the translational potential of these compounds in neurodegenerative diseases, oncology, and pain management.

Primary Target Class: Sigma (σ) Receptors

Initially misclassified as opioid receptors, sigma receptors are now understood to be a distinct class of proteins with no structural homology to other mammalian receptors.[5][7] They are broadly divided into two subtypes, sigma-1 (σ1) and sigma-2 (σ2), both of which show high affinity for various piperidine-containing ligands.[5][6] The this compound scaffold serves as a promising backbone for developing selective ligands for these targets.

Target 1: The Sigma-1 Receptor (S1R) - A Master Regulator of Cellular Stress

The Sigma-1 Receptor (S1R) is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[8][9] This strategic position allows it to act as a pluripotent modulator of cellular homeostasis, particularly in response to stress.[8][9]

Mechanistic Insights: Under normal physiological conditions, S1R is bound to another chaperone, BiP (Binding Immunoglobulin Protein). Upon cellular stress (e.g., ER stress, oxidative stress) or stimulation by agonist ligands, S1R dissociates from BiP and becomes active. In its active state, S1R modulates several key cellular processes:

  • Calcium Homeostasis: S1R interacts directly with the inositol 1,4,5-trisphosphate (IP3) receptor, a key channel for releasing calcium from the ER.[7][8][10] S1R activation potentiates calcium signaling, which is crucial for neuronal function and survival.[7]

  • Ion Channel Modulation: It plays a modulatory role in the activity of various ion channels, including NMDA receptors and voltage-gated potassium channels, thereby influencing neuronal excitability.[7]

  • Neuroprotection: By mitigating ER stress, reducing oxidative stress, and promoting mitochondrial function, S1R activation has demonstrated robust neuroprotective effects in preclinical models of Alzheimer's disease, Parkinson's disease, ALS, and ischemic stroke.[8][9][11] A potent S1R ligand, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), has been shown to provide significant ischemic neuroprotection.[12][13]

Therapeutic Potential: The multifaceted role of S1R in maintaining cellular health makes it a prime target for therapeutic intervention in a range of disorders.

  • Neurodegenerative Diseases: S1R agonists could offer a disease-modifying strategy by protecting neurons from various stressors implicated in conditions like Alzheimer's and Parkinson's disease.[8][10]

  • Psychiatric Disorders: Several antidepressant and antipsychotic drugs exhibit affinity for S1R, suggesting its role in modulating mood and cognition.[7][10]

  • Analgesia: S1R ligands have been proposed for the treatment of neuropathic pain.[7][14]

Logical Pathway for S1R Modulation

S1R_Pathway cluster_ER Endoplasmic Reticulum (ER) S1R_BiP S1R-BiP Complex S1R Active S1R S1R_BiP->S1R Releases IP3R IP3 Receptor S1R->IP3R Modulates Neuroprotection Neuroprotection & Cell Survival S1R->Neuroprotection Reduces ER & Oxidative Stress Ca_Signal Calcium Homeostasis IP3R->Ca_Signal Potentiates Ca2+ Signaling Ligand This compound Derivative (Agonist) Ligand->S1R_BiP Binds & Induces Dissociation Stress Cellular Stress (Oxidative, ER Stress) Stress->S1R_BiP Induces Dissociation Ca_Signal->Neuroprotection

References

"1-(2-Bromophenyl)piperidine" reactivity and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 1-(2-Bromophenyl)piperidine

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the chemical reactivity and stability of this compound. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the synthetic versatility offered by its aryl bromide moiety. Understanding its reactivity in key cross-coupling reactions and its stability under various conditions is paramount for its effective utilization in complex molecule synthesis and for ensuring the integrity of resulting products.

Introduction to this compound

This compound is an aromatic heterocyclic compound with the molecular formula C₁₁H₁₄BrN.[1] Its structure, featuring a piperidine ring attached to a brominated phenyl group at the ortho position, makes it a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents to the aromatic ring. This capability has led to its use in the synthesis of novel pharmaceutical agents and functional materials.[2][3]

Physical Properties:

  • Appearance: Liquid[1]

  • Molecular Weight: 240.14 g/mol [1]

  • Density: 1.339 g/mL at 25 °C[1]

  • Refractive Index: n20/D 1.580[1]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of the aryl bromide. The carbon-bromine bond is susceptible to oxidative addition to low-valent transition metal catalysts, most notably palladium(0). This reactivity is the cornerstone of its application in several critical carbon-carbon and carbon-nitrogen bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, coupling an organoboron compound with an organic halide.[4][5] this compound is an excellent substrate for this reaction, enabling the synthesis of 2-aryl-1-phenylpiperidine derivatives.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) PdII_complex Ar-Pd(II)-Br(L)₂ Pd0->PdII_complex Ar-Br OxAdd->PdII_complex Transmetal Transmetalation (R-B(OR)₂) PdII_R_complex Ar-Pd(II)-R(L)₂ PdII_complex->PdII_R_complex R-B(OR)₂ Base Transmetal->PdII_R_complex PdII_R_complex->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-(2-Arylphenyl)piperidine via Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).[4]

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 0.03 equiv).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane (5 mL) and water (1 mL).[4]

  • Reaction: Stir the mixture at 80-90 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction is highly valuable for synthesizing N-aryl piperidines from this compound and a primary or secondary amine.

Mechanism: The mechanism of the Buchwald-Hartwig amination is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) PdII_complex Ar-Pd(II)-Br(L)₂ Pd0->PdII_complex Ar-Br OxAdd->PdII_complex AmineCoord Amine Coordination & Deprotonation PdII_Amide_complex Ar-Pd(II)-NR₂(L)₂ PdII_complex->PdII_Amide_complex R₂NH Base AmineCoord->PdII_Amide_complex PdII_Amide_complex->Pd0 Ar-NR₂ RedElim Reductive Elimination Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 1-(2-(Dialkylamino)phenyl)piperidine via Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization based on the specific amine used.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 0.01 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol, 0.02 equiv) in a dry Schlenk tube.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Stability Studies

The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses. While specific, comprehensive stability data for this exact compound is not widely published, its stability profile can be inferred from the known behavior of its constituent moieties: the N-aryl piperidine and the bromophenyl group.

Thermal Stability

Aryl bromides are generally considered to be thermally stable compounds.[10] However, the presence of the piperidine ring and potential impurities can influence their decomposition temperature. Long-term exposure to high temperatures, especially in the presence of catalysts or reactive reagents, can lead to degradation. Studies on related compounds suggest that decomposition of similar palladium complexes can occur at elevated temperatures (e.g., 110 °C).[11] For N-aryl piperidines, thermal degradation can occur, with piperazine, a related cyclic amine, showing degradation at temperatures above 135 °C.[12]

Recommendation: Store this compound in a cool place. For reactions requiring high temperatures, it is advisable to keep reaction times to a minimum to avoid potential degradation.

Oxidative Stability

The piperidine moiety, particularly the nitrogen atom and the adjacent methylene groups, is susceptible to oxidation.[13][14] Atmospheric oxygen can lead to the formation of N-oxides and other degradation products, which may be accelerated by light and the presence of metal ions.[15] A yellow discoloration of the compound can be an indicator of oxidation.[16]

Recommendations for Storage and Handling:

  • Store in a tightly sealed container to minimize exposure to air.[16]

  • For long-term storage, consider storing under an inert atmosphere such as nitrogen or argon.[16]

  • The use of antioxidants like BHA or BHT can be considered for formulations containing piperidine compounds to prevent oxidation.[16]

Photostability

Aromatic bromine compounds can be sensitive to light, particularly UV radiation.[17] Photodegradation can lead to the cleavage of the C-Br bond and the formation of radical species, which can initiate further decomposition pathways. The ICH guidelines for photostability testing recommend exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA radiation.[18][19]

Recommendation: Store this compound in amber glass vials or other light-protective containers to prevent photodegradation.[16]

Hydrolytic Stability

The N-aryl piperidine linkage is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis may occur, although this is not typically a major degradation pathway for this class of compounds under standard laboratory conditions.[20][21]

Recommendation: Avoid prolonged exposure to strong acids or bases, especially at high temperatures, unless these are the desired reaction conditions.

Table 1: Summary of Stability Considerations and Recommendations

Stability FactorPotential for DegradationRecommendations for Storage and Handling
Thermal Moderate to high temperatures may induce degradation over time.Store in a cool environment. Minimize heating times in reactions.
Oxidative Susceptible to oxidation by atmospheric oxygen.Store in tightly sealed containers, preferably under an inert atmosphere.
Photochemical Sensitive to UV and visible light.Store in light-resistant containers (e.g., amber vials).
Hydrolytic Generally stable, but can be susceptible to strong acids/bases at elevated temperatures.Maintain neutral pH during storage and work-up where possible.

Conclusion

This compound is a synthetically versatile molecule with well-established reactivity in palladium-catalyzed cross-coupling reactions. Its utility in the construction of complex molecular architectures is clear. However, researchers and drug development professionals must remain cognizant of its potential stability issues. By understanding and controlling the conditions of storage and reaction, the full synthetic potential of this valuable building block can be realized, ensuring the integrity and purity of the final products.

References

Methodological & Application

Application Note & Protocol: Synthesis of 1-(2-Bromophenyl)piperidine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl piperidine scaffold is a privileged motif in modern pharmaceuticals, agrochemicals, and functional materials. Its synthesis, however, can be challenging using classical methods which often require harsh conditions and exhibit limited functional group tolerance. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology for the construction of carbon-nitrogen (C-N) bonds, offering a mild, versatile, and highly efficient route to these valuable compounds.[1][2] This document provides a comprehensive guide for the synthesis of 1-(2-bromophenyl)piperidine from 1,2-dibromobenzene and piperidine. It details not only a robust experimental protocol but also delves into the mechanistic underpinnings of the catalytic cycle and the critical rationale behind the selection of specific reagents and conditions, empowering researchers to adapt and troubleshoot the reaction for their own applications.

Introduction: The Power of Palladium in C-N Bond Formation

The formation of a bond between an aromatic carbon and a nitrogen atom is a cornerstone of organic synthesis. Historically, reactions like the Ullmann condensation or nucleophilic aromatic substitution were employed, but they are often hampered by the need for high temperatures, stoichiometric copper, and a narrow substrate scope. The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a general and mild palladium-catalyzed cross-coupling pathway.[1][3]

The reaction's success is built upon the rational design of bulky, electron-rich phosphine ligands that facilitate the key steps in the catalytic cycle.[1][4] These ligands stabilize the palladium center, promote the challenging oxidative addition of aryl halides (even less reactive chlorides), and accelerate the final C-N bond-forming reductive elimination.[5] This guide leverages these principles to provide a reliable protocol for the selective mono-amination of 1,2-dibromobenzene, a readily available starting material.

The Catalytic Cycle: A Mechanistic Deep Dive

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is paramount for rational optimization and troubleshooting.[6][7] The key steps are:

  • Catalyst Activation: A Pd(II) precatalyst, such as Pd(OAc)₂, is reduced in situ to the active Pd(0) species. Alternatively, a Pd(0) source like Pd₂(dba)₃ can be used directly. This Pd(0) species is stabilized by the phosphine ligand (L).[8][9]

  • Oxidative Addition: The aryl bromide oxidatively adds to the electron-rich, coordinatively unsaturated L-Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[6][10]

  • Amine Coordination & Deprotonation: The amine (piperidine) coordinates to the Pd(II) center. In the presence of a strong base (e.g., Sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex.[1][7][11]

  • Reductive Elimination: This final, irreversible step forms the desired C-N bond, releasing the this compound product and regenerating the active L-Pd(0) catalyst, allowing the cycle to continue.[1][7]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs / Outputs Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Complex [L-Pd(II)(Ar)(H-Amine)]+Br- OA_Complex->Amine_Complex Amine Coordination (+ Amine-H) Amido_Complex L-Pd(II)(Ar)(Amine) (Amido Complex) Amine_Complex->Amido_Complex Deprotonation (+ Base) Amido_Complex->Pd0 Reductive Elimination (- Product) Product This compound Amido_Complex->Product Product Formation ArBr 1,2-Dibromobenzene ArBr->OA_Complex Amine Piperidine Amine->Amine_Complex Base Base (e.g., NaOtBu) Base->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a 1.0 mmol scale.

Materials & Reagents
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
1,2-DibromobenzeneC₆H₄Br₂235.912361.01.0
PiperidineC₅H₁₁N85.15102 (118 µL)1.21.2
Pd(OAc)₂C₄H₆O₄Pd224.524.50.020.02 (2 mol%)
XPhosC₃₉H₄₉P560.7822.40.040.04 (4 mol%)
Sodium tert-butoxideC₄H₉NaO96.101351.41.4
Toluene (Anhydrous)C₇H₈-5.0 mL--

Causality Behind Choices:

  • Palladium Precatalyst (Pd(OAc)₂): A common, relatively inexpensive, and air-stable Pd(II) source that is effectively reduced in situ.[9]

  • Ligand (XPhos): A bulky, electron-rich dialkylbiaryl phosphine ligand that is highly effective for coupling secondary amines and aryl bromides, promoting high catalytic turnover.[5]

  • Base (NaOtBu): A strong, non-nucleophilic base required to efficiently deprotonate the piperidinium intermediate without competing side reactions. Its use is standard for secondary amines.[9][12]

  • Solvent (Toluene): An aprotic, relatively non-polar solvent with a suitable boiling point for the reaction. It solubilizes the organic reagents well.[8][12]

Equipment
  • Oven-dried 25 mL Schlenk tube or reaction vial with a screw cap and PTFE septum

  • Magnetic stir bar

  • Magnetic stirrer hotplate

  • Inert gas line (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Workflow Setup 1. Reaction Setup - Add solids (ArBr, Pd(OAc)₂, XPhos, NaOtBu) to oven-dried Schlenk tube. Inert 2. Inert Atmosphere - Seal tube, evacuate and backfill with Argon (3x cycle). Setup->Inert Liquids 3. Reagent Addition - Add anhydrous toluene via syringe. - Add piperidine via syringe. Inert->Liquids React 4. Reaction - Place tube in preheated oil bath (100 °C). - Stir vigorously for 12-24 hours. Liquids->React Monitor 5. Monitoring - Check progress via TLC or GC-MS. React->Monitor Workup 6. Workup - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. Monitor->Workup Upon Completion Purify 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by flash chromatography. Workup->Purify Product Final Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To an oven-dried 25 mL Schlenk tube containing a magnetic stir bar, add 1,2-dibromobenzene (236 mg), Pd(OAc)₂ (4.5 mg), XPhos (22.4 mg), and sodium tert-butoxide (135 mg).

  • Establish Inert Atmosphere: Seal the tube with a rubber septum, and connect it to a Schlenk line. Evacuate the tube under vacuum and backfill with argon. Repeat this cycle three times to ensure the complete removal of oxygen.[12][13]

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5.0 mL) via syringe. Stir the resulting suspension for 2 minutes, then add piperidine (118 µL) via syringe.

  • Heating and Reaction: Secure the septum with a cap or clamp. Place the Schlenk tube into a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: The reaction can be monitored by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]

  • Workup: Once the reaction is complete (as judged by the consumption of the starting material), remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents (water in solvent or amine).3. Inappropriate ligand/base combination.1. Ensure a rigorously inert atmosphere. Use fresh, high-quality palladium source and ligand.[14]2. Use freshly distilled or purchased anhydrous solvents and amines.[12]3. Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos) or a different base (e.g., K₃PO₄, though likely less effective here).[14][15]
Formation of Debrominated Byproduct (Bromobenzene) β-Hydride elimination from an intermediate, though less common with secondary amines than primary ones.[1]This side reaction is often ligand-dependent. Switching to a different bulky ligand may suppress this pathway.
Formation of Biphenyl Byproduct Homocoupling of the aryl halide.This can indicate catalyst decomposition. Ensure strict inert conditions. Lowering the reaction temperature slightly after initiation may help.[16]
Low Yield 1. Incomplete reaction.2. Product loss during workup/purification.1. Extend the reaction time or slightly increase the temperature (e.g., to 110 °C). Increase catalyst loading to 3-5 mol%.2. Ensure careful extraction and handling during purification.

Conclusion

The Buchwald-Hartwig amination is an exceptionally reliable and powerful tool for the synthesis of N-aryl piperidines. The protocol detailed herein for this compound provides a robust starting point for researchers. By understanding the underlying catalytic mechanism and the specific roles of the ligand, base, and solvent, scientists can confidently apply this methodology to a wide range of substrates, accelerating discovery in drug development and materials science.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Arylpiperidines in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its derivatization, particularly at the 2-position with aryl groups, generates a class of compounds with significant therapeutic potential, acting as central nervous system modulators, antiaggregants, and anticancer agents, among others.[2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the synthesis of these crucial biaryl structures, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[5]

This guide provides an in-depth technical overview and actionable protocols for the Suzuki-Miyaura coupling of 1-(2-Bromophenyl)piperidine, a sterically hindered and electron-rich substrate. We will delve into the mechanistic nuances, optimization strategies, and troubleshooting for this specific transformation, empowering researchers, scientists, and drug development professionals to efficiently synthesize diverse libraries of 2-(piperidino)biphenyl derivatives.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are oxidative addition, transmetalation, and reductive elimination.[5]

The Catalytic Cycle: A Step-by-Step Breakdown
  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated palladium(0) complex into the carbon-bromine bond of this compound. This is often the rate-limiting step, particularly with sterically hindered and electron-rich aryl bromides. The ortho-piperidine group presents a significant steric challenge, demanding careful selection of a bulky, electron-rich phosphine ligand to facilitate this step.

  • Transmetalation: Following oxidative addition, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium(II) center. This step is critically dependent on the choice of base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 2-arylpiperidine product and regenerating the active palladium(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)L2X Ar-Pd(II)L₂-X Oxidative_Addition->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation Ar'B(OR)₂ / Base ArPd(II)L2Ar' Ar-Pd(II)L₂-Ar' Transmetalation->ArPd(II)L2Ar' Reductive_Elimination Reductive Elimination ArPd(II)L2Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Product) Reductive_Elimination->Product Aryl_Halide This compound (Ar-X) Boronic_Acid Arylboronic Acid (Ar'B(OH)₂)

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
The Dual Role of the Piperidine Moiety: Steric Hindrance and Electronic Effects

The piperidine substituent at the ortho position of the aryl bromide introduces two key challenges:

  • Steric Hindrance: The bulky piperidine ring can sterically impede the approach of the palladium catalyst to the C-Br bond, slowing down the oxidative addition step. To overcome this, highly active catalyst systems, often employing bulky and electron-rich phosphine ligands like those from the Buchwald and Beller groups (e.g., SPhos, XPhos), are frequently necessary. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more reactive in the oxidative addition step.

  • Electronic Effects & Potential Catalyst Inhibition: The nitrogen atom of the piperidine ring is a Lewis base and can coordinate to the palladium center. This coordination can have a dual effect. On one hand, it increases the electron density at the palladium, which can facilitate the oxidative addition. On the other hand, strong coordination can lead to catalyst inhibition by forming stable, off-cycle complexes, a phenomenon often referred to as the "2-pyridyl problem" in related heteroaromatic couplings. The choice of ligand and reaction conditions must therefore be carefully balanced to favor the productive catalytic pathway.

Experimental Protocols

Materials and Reagents
  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system with a Buchwald ligand like SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a Schlenk flask or a sealable reaction vial

  • Magnetic stirrer and heating plate or oil bath

  • Standard workup and purification supplies (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a good starting point for a variety of arylboronic acids.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpiperidine derivative.

Protocol 2: Optimized Procedure for Sterically Demanding Couplings using a Buchwald Ligand

For particularly challenging or sterically hindered arylboronic acids, a more active catalyst system is recommended.

  • Catalyst Pre-formation (optional but recommended): In a separate vial under an inert atmosphere, pre-stir Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a bulky phosphine ligand such as SPhos (0.033 mmol, 3.3 mol%) in the reaction solvent for 10-15 minutes.

  • Reaction Setup: In the main reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and a stronger base such as potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Catalyst and Solvent Addition: Add the pre-formed catalyst solution to the reaction vessel, followed by the remaining solvent (e.g., toluene or 1,4-dioxane, to a total volume of 5-10 mL).

  • Reaction: Heat the reaction mixture to 100-110 °C and monitor its progress.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Data and Expected Outcomes

The choice of catalyst, base, and solvent significantly impacts the yield of the Suzuki-Miyaura coupling of this compound. Below is a table compiling representative data for the coupling with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O906~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O908~80
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O10012~75
42-Thienylboronic acidPd₂(dba)₃ (1.5) / SPhos (3.3)K₃PO₄ (2)1,4-Dioxane1104~90
52,6-Dimethylphenylboronic acidPd₂(dba)₃ (2) / XPhos (4.4)Cs₂CO₃ (2.5)t-BuOH11024~65

Note: Yields are approximate and can vary based on the specific reaction scale and purification efficiency.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure the palladium source and ligand are not degraded. Use a pre-catalyst or pre-form the active catalyst. Thoroughly degas all solvents.
Insufficiently active catalyst system for the sterically hindered substrateSwitch to a more active ligand system, such as SPhos or XPhos, in combination with a Pd(0) source like Pd₂(dba)₃.
Inappropriate baseFor less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.
Low reaction temperatureGradually increase the reaction temperature, monitoring for potential decomposition.
Significant homocoupling of the boronic acid Presence of oxygen or Pd(II) speciesEmploy rigorous degassing techniques (e.g., freeze-pump-thaw cycles). Ensure a high-quality Pd(0) source is used.
Protodeboronation (loss of the boronic acid group) Excess water or prolonged heating in the presence of a strong baseUse a minimal amount of water or consider anhydrous conditions with a base like CsF. Optimize the reaction time to avoid prolonged exposure to harsh conditions.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of medicinally relevant 2-arylpiperidine derivatives. While the steric hindrance and potential for catalyst inhibition by the piperidine moiety present challenges, these can be effectively overcome through the judicious selection of a highly active palladium catalyst system, an appropriate base, and optimized reaction conditions. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this transformation in their synthetic endeavors, accelerating the discovery and development of novel therapeutics.

References

Application Note & Experimental Protocol: Synthesis of 1-(2-Bromophenyl)piperidine via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of 1-(2-bromophenyl)piperidine, a valuable building block in medicinal chemistry and materials science. The described method utilizes the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. We will delve into the causality behind experimental choices, provide a robust safety framework for all reagents, and include troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction and Scientific Principle

The synthesis of aryl amines, particularly N-aryl heterocycles like this compound, is a cornerstone of modern organic synthesis. These motifs are prevalent in a vast array of pharmaceuticals and functional materials. Traditional methods for aromatic C-N bond formation often require harsh conditions and have limited substrate scope.[1] The advent of the Buchwald-Hartwig amination in the 1990s revolutionized this field, allowing for the facile coupling of amines with aryl halides under relatively mild conditions.[1]

The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle, illustrated in Figure 1, involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (2-bromoiodobenzene), inserting itself into the carbon-halogen bond to form a Pd(II)-aryl complex.[3][4]

  • Amine Coordination & Deprotonation : The amine (piperidine) coordinates to the Pd(II) complex. A strong base, such as sodium tert-butoxide, then deprotonates the coordinated amine to form a more nucleophilic amide.[4]

  • Reductive Elimination : The final step involves the formation of the desired C-N bond, yielding the this compound product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired reaction steps, and preventing side reactions like beta-hydride elimination.[1] Bidentate phosphine ligands, such as BINAP, have proven effective in these transformations.[1]

Reaction Mechanism: Buchwald-Hartwig Amination

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pd(II)(Ar)(Amine)]⁺X⁻ OA_Complex->Amine_Complex + Amine Amide_Complex L₂Pd(II)(Ar)(Amide) Amine_Complex->Amide_Complex + Base - Base-H⁺X⁻ BaseHX Base-H⁺X⁻ Amine_Complex->BaseHX Amide_Complex->Pd0 Reductive Elimination Product Product (Ar-Amine) Amide_Complex->Product ArX Ar-X (2-Bromoiodobenzene) ArX->OA_Complex Amine Amine (Piperidine) Amine->Amine_Complex Base Base (NaOtBu) Base->Amine_Complex

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Materials, Reagents, and Safety

Successful and safe execution of this protocol requires careful handling of all reagents. The following table summarizes essential information. Always consult the full Safety Data Sheet (SDS) before starting any experiment.

ReagentFormulaMW ( g/mol )CAS No.Key Hazards
2-BromoiodobenzeneC₆H₄BrI282.90583-55-1Causes skin and serious eye irritation; may cause respiratory irritation.[5][6][7]
PiperidineC₅H₁₁N85.15110-89-4Highly flammable; harmful if swallowed; toxic in contact with skin or if inhaled; causes severe skin burns and eye damage.[8][9][10][11][12]
Palladium(II) AcetateC₄H₆O₄Pd224.513375-31-3May cause an allergic skin reaction; causes serious eye damage; very toxic to aquatic life.[13][14][15]
(rac)-BINAPC₄₄H₃₂P₂622.6898327-87-8The toxicological properties have not been thoroughly investigated. Handle with care.[16][17]
Sodium tert-butoxideC₄H₉NaO96.10865-48-5Flammable solid; self-heating; reacts violently with water; causes severe skin burns and eye damage.[18][19][20]
Toluene (Anhydrous)C₇H₈92.14108-88-3Highly flammable liquid and vapor; may be fatal if swallowed and enters airways; causes skin irritation; suspected of damaging fertility or the unborn child.[21][22][23]

General Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[12]

  • All glassware must be oven- or flame-dried before use to exclude moisture, as sodium tert-butoxide reacts violently with water.[20]

  • The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.[24]

Detailed Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. Reagent quantities can be adjusted as needed.

Quantitative Data Summary
ReagentMmolEquiv.Mass / Volume
2-Bromoiodobenzene5.01.01.41 g
Piperidine6.01.20.51 g (0.60 mL)
Palladium(II) Acetate0.10.0222.5 mg
(rac)-BINAP0.150.0393.4 mg
Sodium tert-butoxide7.01.40.67 g
Anhydrous Toluene--25 mL

Experimental Workflow

Workflow A 1. Reaction Setup - Flame-dry Schlenk flask - Add solids (Pd(OAc)₂, BINAP, NaOtBu) - Purge with Argon B 2. Reagent Addition - Add anhydrous Toluene - Add 2-Bromoiodobenzene - Add Piperidine A->B C 3. Reaction - Heat to 100 °C - Stir vigorously for 12-24h - Monitor by TLC/GC-MS B->C D 4. Work-up - Cool to room temperature - Quench with water - Extract with Ethyl Acetate C->D E 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate under vacuum - Purify via column chromatography D->E F 6. Characterization - Obtain final product as an oil/solid - Characterize by ¹H NMR, ¹³C NMR, MS E->F

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (22.5 mg, 0.1 mmol), (rac)-BINAP (93.4 mg, 0.15 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).[24]

    • Causality: The solids are added first under ambient conditions for ease of handling. Sodium tert-butoxide is a strong base crucial for deprotonating piperidine, making it a more potent nucleophile.[24]

    • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Causality: The exclusion of oxygen and moisture is critical. Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive, while moisture will quench the strong base.[24]

  • Reagent Addition:

    • Using a syringe, add 25 mL of anhydrous, degassed toluene to the flask. Stir the resulting suspension for 10 minutes at room temperature. The mixture should turn from a pale yellow to a darker, more homogeneous color, indicating the formation of the catalyst complex.

    • Causality: Toluene is a common non-polar solvent for this reaction, and using an anhydrous grade is essential.[2] Degassing (e.g., by bubbling argon through it for 30 minutes) removes dissolved oxygen.

    • Via syringe, add 2-bromoiodobenzene (1.41 g, 5.0 mmol).

    • Finally, add piperidine (0.60 mL, 6.0 mmol) dropwise via syringe.

    • Causality: A slight excess of the amine (1.2 equivalents) is used to ensure the complete consumption of the limiting aryl halide.

  • Reaction Conditions:

    • Attach a condenser to the Schlenk flask (under a positive flow of argon).

    • Lower the flask into a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots periodically. The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by slowly adding 20 mL of deionized water.

    • Causality: Water is added to quench any remaining sodium tert-butoxide and to dissolve inorganic salts, facilitating extraction.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Causality: Extraction isolates the desired organic product from the aqueous phase. The brine wash helps to remove residual water from the combined organic layers.

  • Purification and Characterization:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude residue should be purified by flash column chromatography on silica gel. A solvent system of hexane/ethyl acetate (e.g., starting from 100:0 and gradually increasing the polarity) is typically effective for eluting the product.

    • The pure this compound is typically obtained as a pale yellow oil or a low-melting solid.

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Wet solvent or reagents. 3. Insufficiently strong base.1. Ensure rigorous inert atmosphere techniques (degas solvent, use Schlenk line). 2. Use freshly opened anhydrous solvent and ensure reagents are dry. 3. Confirm the quality of the sodium tert-butoxide; use a fresh bottle if necessary.
Formation of Side Products 1. Hydrodehalogenation of starting material. 2. Catalyst decomposition at high temperature.1. This can occur if trace water is present. Ensure anhydrous conditions. 2. Consider a lower reaction temperature or a more stable pre-catalyst system.
Difficult Purification 1. Product co-elutes with impurities. 2. Streaking on TLC plate.1. Optimize the solvent system for column chromatography; try a different solvent mixture (e.g., dichloromethane/hexane). 2. The amine product may be interacting with the acidic silica gel. Add a small amount of triethylamine (~1%) to the eluent.

References

Application of "1-(2-Bromophenyl)piperidine" in neuropharmacology research

Author: BenchChem Technical Support Team. Date: January 2026

Launching Research Phase

I'm currently focused on gathering information about 1-(2-Bromophenyl)piperidine. My initial approach involves extensive Google searches to find details on its synthesis, properties, and potential applications. This data collection is the foundation.

Refining Search Strategies

I'm now expanding my search for "this compound." Beyond initial Google searches, I'm specifically targeting academic papers, patents, and chemical supplier databases to pinpoint its mechanism of action and molecular targets in the nervous system. I'm also delving into its potential as a precursor for other neuropharmacologically active compounds. This will inform the application note's structure.

Developing Application Note Outline

I'm now starting to organize the collected information on this compound. I'm focusing on the application note's structure, starting with an introduction, its role in neuropharmacology, potential mechanisms, and experimental protocols. I will then analyze and explain the reasoning behind the design of my experiments. I'm focusing on creating accurate and clear step-by-step methodologies for relevant assays and I will include comprehensive tables to summarize quantitative data and then visualize them in an easy-to-understand Graphviz diagram.

Examining Potential Ambiguity

I've been analyzing the search results, and initial findings have flagged a potential point of confusion. Many listings focus on "1-(Phenyl)piperidine," raising questions regarding the role and significance of the "Bromophenyl" substitution. This warrants closer inspection.

Investigating Molecular Discrepancies

I've identified a significant divergence in search results. While the user specified piperidine, many sources reference piperazine, a distinct molecule. Result [3] confirms the existence and CAS number of the specified piperidine, but the piperazine analogs appear more prominently, linked to neuropharmacology and compounds like Vortioxetine. I'm now examining the broader relevance of both piperidines and piperazines in medicinal chemistry, specifically their central nervous system (CNS) activity, which is detailed across multiple results.

Analyzing Structural Relevance

I'm now investigating the pharmacological significance of both piperidine and piperazine scaffolds. The results highlighted a critical distinction: the user-specified piperidine versus the prominent piperazine listings. Result [3] confirms the existence of the specific piperidine. While many references focused on piperazine's roles, particularly in neuropharmacology, as a pharmacophore or in the synthesis of compounds like Vortioxetine. My focus is now on understanding if the user-specified piperidine could have similar, or different, CNS activity, and the effects that the bromine substitution contributes. The importance of the piperidine motif in various drugs, especially CNS-active ones, is clear.

Synthesizing Pharmacological Relevance

I'm now synthesizing the information to position "this compound" as a key structural motif in neuropharmacological applications. While direct research on this specific compound is limited, the relevant literature on piperidine scaffolds and bromophenyl substitutions suggests their use as precursors for various CNS-active drugs. This analysis is based on examining the function of its structural components, given the research on its closely related compounds.

Revising Note Structure

I've been meticulously reviewing the existing data and synthesizing it to develop a structure for the application note. I've decided to refine the approach. My plan is to start with an introduction of "this compound," outlining its chemical and physical properties. I will then explain why the piperidine scaffold is important in neuropharmacology, providing supporting citations. Finally, I'll describe how to construct a synthesis roadmap for this compound, given the available information.

Finalizing Application Note Structure

I've been meticulously reviewing the available literature and refining the application note structure. My plan includes an introduction of "this compound," outlining its chemical and physical properties and its potential as a starting point. I'll then delve into the piperidine scaffold, explaining its importance in neuropharmacology, backed by solid citations. Finally, I will describe potential synthetic routes for this compound, using a range of literature to ensure the process's viability.

Developing a Synthesis Roadmap

I'm now synthesizing the information on the application of "this compound" as a privileged scaffold in neuropharmacology, focusing on developing a detailed synthetic roadmap. I plan to highlight the compound's potential as a precursor for various CNS-active agents. I have enough research to describe how the compound, or its derivatives, could be designed to target receptors, such as serotonin, cholinergic and others. I'll outline a variety of synthetic routes, and will also describe in vitro assays that could be used for screening such novel compounds.

Formulating a Detailed Outline

I've been formulating a comprehensive structure for the application note. I'm focusing on "this compound" as a key compound for designing novel neuropharmacological agents. I've designed a detailed outline that includes the synthesis of derivatives for specific targets, along with relevant in vitro and in vivo assays, using multiple search results.

Synthesizing Detailed Protocols

I've been creating detailed protocols for in vitro and in vivo studies, expanding the application note. I am now drafting the "Hot Plate Test" behavioral model for analgesia and the Ellman's assay for acetylcholinesterase inhibition, building a robust experimental section.

Application Notes and Protocols: 1-(2-Bromophenyl)piperidine as a Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 1-(2-bromophenyl)piperidine, a pivotal intermediate in modern pharmaceutical synthesis. The strategic positioning of a bromine atom ortho to the piperidine linkage on the phenyl ring provides a reactive handle for extensive molecular diversification. This document details its synthesis via robust C-N cross-coupling methodologies and its subsequent application in cornerstone C-C bond-forming reactions. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering step-by-step guidance, mechanistic insights, and critical safety protocols to facilitate its effective use in the synthesis of complex molecular architectures.

The Strategic Importance of the Phenylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and natural products.[1] It often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. This compound emerges as a particularly valuable building block by combining this privileged scaffold with a synthetically versatile aryl bromide.

This arrangement allows for a two-stage diversification strategy:

  • Core Structure: The phenylpiperidine core serves as a foundational element for receptor binding and interaction.

  • Reactive Handle: The ortho-bromine atom acts as a key functionalization point for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore and optimize biological activity. This approach is central to modern drug discovery, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound

The formation of the C-N bond between the aryl ring and the piperidine nitrogen is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods, Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation, offer distinct advantages.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted method for the synthesis of C-N bonds, prized for its high efficiency, broad substrate scope, and tolerance of various functional groups.[2][3] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[4]

Rationale: This method is often preferred for its milder reaction conditions and superior yields compared to traditional methods. The choice of a palladium precursor and a sterically hindered phosphine ligand is critical for catalytic efficiency, as it facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[5]

  • Materials:

    • 1-Bromo-2-iodobenzene (or 1,2-dibromobenzene) (1.0 equiv)

    • Piperidine (1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask, add Palladium(II) Acetate (0.02 equiv) and XPhos (0.04 equiv).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add sodium tert-butoxide (1.4 equiv).

    • Under the inert atmosphere, add anhydrous toluene, followed by 1-bromo-2-iodobenzene (1.0 equiv) and piperidine (1.2 equiv) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX L_n(Ar)Pd(II)-X Pd0->PdII_ArX Ar-X Ligand_Exch Ligand Exchange (R₂NH) PdII_Amine [L_n(Ar)Pd(II)-NHR₂]⁺X⁻ PdII_ArX->PdII_Amine R₂NH Deprotonation Deprotonation (Base) PdII_Amido L_n(Ar)Pd(II)-NR₂ PdII_Amine->PdII_Amido Base PdII_Amido->Pd0 Reduct_Elim Reductive Elimination Product Ar-NR₂ PdII_Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds that utilizes a more cost-effective copper catalyst.[6][7] While traditionally requiring harsh conditions, modern protocols have been developed with specialized ligands to promote the reaction under milder temperatures.[6]

Rationale: This approach is an excellent alternative to palladium-catalyzed methods, particularly for large-scale synthesis where catalyst cost is a significant factor. The use of a chelating ligand like α-benzoin oxime can significantly improve reaction efficiency and yield.[6][7]

  • Materials:

    • 1-Bromo-2-iodobenzene (1.0 equiv)

    • Piperidine (1.5 equiv)

    • Copper(I) Iodide (CuI) (10 mol%)

    • α-Benzoin oxime (20 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a reaction vessel, combine Copper(I) Iodide (0.10 equiv), α-benzoin oxime (0.20 equiv), and Potassium Carbonate (2.0 equiv).

    • Add anhydrous DMF, followed by 1-bromo-2-iodobenzene (1.0 equiv) and piperidine (1.5 equiv).

    • Heat the mixture to 80-110 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic extracts with aqueous ammonia to remove copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the residue by silica gel chromatography to obtain the final product.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂)Copper (e.g., CuI)
Ligand Phosphine-based (e.g., XPhos)Chelating (e.g., α-benzoin oxime)
Base Strong, non-nucleophilic (e.g., NaOtBu)Inorganic (e.g., K₂CO₃)
Temperature 80 - 110 °C80 - 140 °C
Advantages High yields, broad scope, mild conditionsLower catalyst cost, scalable
Considerations Higher catalyst and ligand costCan require higher temperatures
Table 1. Comparison of synthetic routes to this compound.

Application in Pharmaceutical Synthesis: Downstream C-C Bond Formation

With this compound in hand, the ortho-bromo group serves as a prime site for introducing further complexity, most commonly through another palladium-catalyzed reaction: the Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] Its reliability, mild conditions, and the commercial availability of a vast array of boronic acids make it indispensable in the pharmaceutical industry for constructing biaryl and heteroaryl structures.[10][11]

This protocol describes a representative coupling with a generic arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Add the palladium catalyst, PdCl₂(dppf) (0.03 equiv).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent mixture (1,4-dioxane/water).

    • Stir the mixture at 80-90 °C under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl-piperidine product.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) PdII_RX L_n(R¹)Pd(II)-X Pd0->PdII_RX R¹-X Transmetal Transmetalation (R²-B(OR)₂) PdII_R1R2 L_n(R¹)Pd(II)-R² PdII_RX->PdII_R1R2 [R²B(OR)₂(OH)]⁻ PdII_R1R2->Pd0 Reduct_Elim Reductive Elimination Product R¹-R² PdII_R1R2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.[8]

Overall Synthetic Workflow

The following diagram illustrates the strategic pathway from basic starting materials to a complex, drug-like scaffold using this compound as the key intermediate.

Synthesis_Workflow cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: C-C Coupling Start_A 2-Bromoaryl Halide (e.g., 1-Bromo-2-iodobenzene) Intermediate This compound Start_A->Intermediate Buchwald-Hartwig or Ullmann Start_B Piperidine Start_B->Intermediate Buchwald-Hartwig or Ullmann Final_Product Diversified Drug Scaffold (2-Aryl-phenyl)piperidine Intermediate->Final_Product Suzuki-Miyaura Start_C Arylboronic Acid Start_C->Final_Product Suzuki-Miyaura

Caption: A strategic workflow for pharmaceutical synthesis.

Physicochemical and Safety Data

Properties
PropertyValueReference
CAS Number 156808-79-6
Molecular Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol
Appearance Liquid[12]
Safety and Handling Protocol

This compound and its precursors should be handled with care by qualified personnel familiar with the potential hazards.[12]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety glasses or goggles.[13]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[13]

    • Skin Protection: Wear a lab coat and ensure skin is not exposed.[14]

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[14][15]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[13]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[15]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15]

    • In all cases of exposure, seek immediate medical attention.[14][15]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Arrange for disposal as special waste through a licensed disposal company.[13]

Conclusion

This compound stands out as a high-value intermediate for the synthesis of pharmaceutical compounds. Its preparation via robust and scalable C-N coupling reactions like the Buchwald-Hartwig amination provides reliable access to this key building block. The true synthetic power of this intermediate is realized in subsequent diversification reactions, particularly the Suzuki-Miyaura coupling, which allows for the systematic exploration of chemical space around the privileged phenylpiperidine core. The protocols and data presented in this guide offer a solid foundation for researchers to leverage this compound in their drug discovery and development programs.

References

Application Note & Protocol Guide: High-Throughput Screening of 1-(2-Bromophenyl)piperidine Focused Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and favorable pharmacokinetic properties make it an ideal starting point for drug discovery campaigns.[2][3] This guide details a comprehensive strategy for the high-throughput screening (HTS) of compound libraries derived from the 1-(2-Bromophenyl)piperidine scaffold. We provide an in-depth look at library design principles, a validated synthetic protocol for diversification, the development of a robust cell-based assay, and a tiered HTS workflow for hit identification and validation. The protocols herein are designed to be self-validating, incorporating essential quality control metrics to ensure data integrity and the successful identification of potent, target-specific modulators.

Introduction: The Strategic Value of the this compound Scaffold

The process of drug discovery often begins with the identification of a "hit" compound that modulates a biological target of interest. High-throughput screening (HTS) is a cornerstone of this process, enabling the rapid evaluation of thousands to millions of compounds.[4][5] The quality of the compound library is as crucial as the screening assay itself. While large, diverse libraries are valuable, focused libraries built around a privileged core can significantly increase the efficiency of finding potent leads.

The this compound scaffold (CAS 156808-79-6)[6] is a strategic choice for three primary reasons:

  • Privileged Core: The piperidine moiety is a well-established pharmacophore known to enhance druggability by improving metabolic stability and facilitating transport across biological membranes.[2]

  • Vector for Diversification: The bromine atom at the ortho-position of the phenyl ring serves as a versatile chemical handle. It is primed for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic and controlled introduction of a wide array of chemical substituents. This facilitates the exploration of the structure-activity relationship (SAR) around the core.

  • Three-Dimensionality: Unlike flat, aromatic-heavy screening compounds that have been criticized for poor physicochemical properties, the sp³-hybridized piperidine ring provides inherent three-dimensionality, which can lead to more specific and higher-affinity interactions with biological targets.[7]

This document will guide researchers through the entire workflow, from the synthesis of a focused library to the final validation of screen hits.

Library Design and Parallel Synthesis

The primary goal in designing a library around the this compound scaffold is to maximize relevant chemical diversity. We employ a strategy of Diversity-Oriented Synthesis (DOS), which aims to efficiently generate a collection of structurally diverse small molecules from a common starting material.[8][9][10]

The synthetic approach focuses on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is well-suited for HTS library production due to its high functional group tolerance, robust nature, and the commercial availability of a vast array of boronic acids and esters.

Caption: Suzuki coupling reaction for library diversification.

Protocol 1: Parallel Synthesis of a 96-Well 1-(2-Aryl-phenyl)piperidine Library

This protocol describes the synthesis in a 96-well plate format, ideal for generating screening-ready compound plates.

Materials:

  • This compound (Stock Solution: 0.5 M in Dioxane)

  • Array of diverse boronic acids (pre-weighed 0.12 mmol in each well of a 96-well reaction block)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base: Potassium Carbonate (K₂CO₃) (2 M aqueous solution)

  • Solvent: 1,4-Dioxane, HPLC grade

  • 96-well reaction blocks with sealing mats

  • Automated liquid handler or multichannel pipettes

  • Inert atmosphere reaction station (e.g., nitrogen-filled glovebox or Schlenk line)

Methodology:

  • Reagent Preparation:

    • Prepare a catalyst/base master mix. For each reaction, you will need 4 mol% of Pd catalyst. Calculate the total volume needed for the 96 wells plus 10% excess.

    • In an inert atmosphere, add the calculated amount of Pd(PPh₃)₄ to the required volume of Dioxane. Mix until dissolved.

  • Reaction Assembly:

    • To the 96-well block containing the pre-weighed boronic acids, add 200 µL of the this compound stock solution (0.1 mmol) to each well using a liquid handler.

    • Add 50 µL of the palladium catalyst solution to each well.

    • Add 150 µL of the 2 M K₂CO₃ solution to each well.

    • Securely seal the reaction block with a chemically resistant sealing mat.

  • Reaction Incubation:

    • Place the sealed reaction block on a shaker/heater block.

    • Heat the reaction to 80-90°C with agitation for 12-16 hours.

  • Work-up and Purification (Simplified for HTS):

    • Cool the reaction block to room temperature.

    • Add 500 µL of ethyl acetate to each well.

    • Add 500 µL of water to each well. Seal and shake vigorously for 5 minutes.

    • Centrifuge the block to separate the layers.

    • Carefully transfer 400 µL of the upper organic layer to a new 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge.

  • Quality Control and Plating:

    • Re-dissolve the dried compounds in 100% DMSO to a final concentration of 10 mM. This is the master stock plate.

    • Perform LC-MS analysis on a representative subset of wells (e.g., one column) to confirm product formation and assess purity. A purity of >85% is generally acceptable for primary screening.

    • Use an acoustic liquid handler to create daughter plates (assay-ready plates) by transferring a small volume (e.g., 50 nL) of the 10 mM stock into 384-well assay plates.

High-Throughput Assay Development

The choice of assay is dictated by the biological question being asked. For this guide, we will develop a cell-based luciferase reporter gene assay, a common format in HTS used to measure the activity of a specific transcription factor or signaling pathway.[11]

Principle: A cell line is engineered to express the firefly luciferase gene under the control of a promoter that is responsive to the signaling pathway of interest. When the pathway is activated, luciferase is produced. The addition of its substrate, luciferin, results in a light-producing reaction, which can be quantified on a plate reader. Library compounds are screened for their ability to inhibit (or activate) this light output.

Protocol 2: Development and Validation of a TNFα-Induced NF-κB Luciferase Reporter Assay

Objective: To identify inhibitors of the pro-inflammatory NF-κB signaling pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB response element-driven luciferase reporter.

  • Assay Medium: DMEM, 10% FBS, 1% Pen/Strep.

  • Stimulant: Tumor Necrosis Factor-alpha (TNFα), final concentration to elicit ~80% of maximal response (EC₈₀).

  • Positive Control: Known inhibitor of the NF-κB pathway (e.g., BAY 11-7082).

  • Negative Control: Vehicle (0.1% DMSO).

  • 384-well white, solid-bottom cell culture plates.

  • Luciferase detection reagent (e.g., Bright-Glo™).

  • Luminometer plate reader.

Methodology:

  • Assay Optimization:

    • Cell Seeding Density: Titrate cell numbers (e.g., 2,500 to 10,000 cells/well) to find a density that gives a robust signal without overgrowth during the assay period.

    • TNFα Titration: Determine the EC₈₀ of TNFα by performing a dose-response curve. This concentration is used for the screen to ensure that both inhibitors and weak activators can be detected.

    • DMSO Tolerance: Test the assay's performance in the presence of increasing DMSO concentrations (0.1% to 2%). The final screening concentration should not significantly impact cell viability or signal.[12]

  • Assay Validation Protocol (384-well format):

    • Seed 5,000 cells/well in 40 µL of assay medium into a 384-well plate and incubate for 18-24 hours at 37°C, 5% CO₂.

    • Use a liquid handler to add 50 nL of compounds from the library plate (final concentration 10 µM, 0.1% DMSO).

    • For controls, dedicate columns to:

      • Negative Control: 50 nL of 100% DMSO (stimulated, maximum signal).

      • Positive Control: 50 nL of a 10 mM stock of BAY 11-7082 (inhibited, minimum signal).

    • Pre-incubate the cells with compounds for 1 hour.

    • Add 10 µL of TNFα at its pre-determined EC₈₀ concentration to all wells except for a "no-stimulation" control column.

    • Incubate for 6-8 hours.

    • Equilibrate the plate and reagents to room temperature. Add 25 µL of luciferase detection reagent to all wells.

    • Incubate for 5 minutes in the dark to stabilize the signal.

    • Read luminescence on a plate reader.

  • Performance Metric Calculation:

    • Signal-to-Background (S/B) Ratio: S/B = Mean(Negative Control) / Mean(Positive Control)

    • Z'-Factor: Z' = 1 - [ (3 * SD(Negative Control) + 3 * SD(Positive Control)) / |Mean(Negative Control) - Mean(Positive Control)| ][12]

ParameterOptimized ConditionAcceptance Criteria
Cell LineHEK293-NFκB-Luc-
Seeding Density5,000 cells/wellConsistent well-to-well signal
Assay Volume50 µL-
Compound Conc.10 µM-
DMSO Conc.0.1%No effect on cell viability
TNFα Conc.EC₈₀ (e.g., 1 ng/mL)-
Incubation Time6 hoursOptimal signal window
S/B Ratio >10 >3 Required [12]
Z'-Factor >0.7 >0.5 Required [12]
Table 1: Summary of Optimized HTS Assay Parameters.

The HTS Campaign: From Primary Screen to Confirmed Hits

A successful HTS campaign is a tiered process designed to efficiently identify true hits while eliminating artifacts and false positives.[12]

lib This compound Library Plates (10 mM in DMSO) primary Primary Screen Single concentration (10 µM) in 384-well format lib->primary data_analysis Data Analysis Normalize to controls, Calculate % Inhibition primary->data_analysis hit_selection Hit Selection Threshold: >50% Inhibition data_analysis->hit_selection confirmation Hit Confirmation Re-test primary hits from fresh stock hit_selection->confirmation ~1-3% Hit Rate dose_response Dose-Response Analysis 10-point, 3-fold serial dilution Calculate IC₅₀ confirmation->dose_response Confirm activity triage Hit Triage & Validation Orthogonal & Counter-screens (e.g., cytotoxicity assay) dose_response->triage Potent compounds (IC₅₀ < 10 µM) leads Validated Lead Compounds triage->leads

Caption: Tiered workflow of the HTS campaign.

Protocol 3: Primary High-Throughput Screen

This protocol is an extension of the validated assay protocol, scaled up to screen the entire library.

  • Using the validated assay conditions from Protocol 2, plate cells in all wells of multiple 384-well plates.

  • Use an automated liquid handler to transfer 50 nL of each library compound to a single well. Each plate must contain dedicated positive and negative control columns.

  • Follow steps 2-8 from the Assay Validation Protocol (Protocol 2).

  • Collect the raw luminescence data for all plates.

Protocol 4: Hit Confirmation and Dose-Response Analysis

Rationale: Primary hits must be re-tested to eliminate errors from single-point screening. A dose-response analysis is then performed to determine the potency (IC₅₀) of confirmed hits.

  • Hit Confirmation:

    • From the primary screen data, identify all compounds that meet the hit criteria (e.g., >50% inhibition).

    • Locate these "hit" compounds in the master stock plates.

    • Re-test them using the same assay conditions, preferably in triplicate, to confirm their activity.

  • Dose-Response Analysis:

    • For all confirmed hits, create a 10-point serial dilution series (e.g., starting at 50 µM and diluting 1:3) in DMSO.

    • Test this dilution series in the assay, again in triplicate.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect).

Hit IDPrimary Screen (% Inh)Confirmed (% Inh)IC₅₀ (µM)
HTS-00178.275.9 ± 4.11.2
HTS-00255.158.3 ± 6.28.7
HTS-00392.512.1 ± 3.5 (False Positive)>50
HTS-00463.466.0 ± 5.54.5
Table 2: Example Data for Hit Confirmation and Potency Determination.

Data Analysis and Hit Triage

Raw data from the plate reader must be normalized to account for plate-to-plate and well-to-well variability.

Data Normalization: The activity of each compound is typically expressed as "Percent Inhibition" calculated as follows: % Inhibition = 100 * ( 1 - [ (Signal_Compound - Mean_PositiveControl) / (Mean_NegativeControl - Mean_PositiveControl) ] )

Hit Triage: A critical step is to filter out compounds that are false positives. This involves a series of counter-screens and orthogonal assays.

start Confirmed Hits (IC₅₀ < 10 µM) check_cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®) start->check_cytotoxicity check_luciferase Luciferase Inhibition Assay (Test against purified enzyme) check_cytotoxicity->check_luciferase Is compound toxic? [No] false_positive_cyto False Positive (General Cytotoxicity) check_cytotoxicity->false_positive_cyto Is compound toxic? [Yes] check_specificity Orthogonal Assay (e.g., Measure downstream protein phosphorylation via ELISA) check_luciferase->check_specificity Inhibits luciferase? [No] false_positive_luc False Positive (Direct Luciferase Inhibitor) check_luciferase->false_positive_luc Inhibits luciferase? [Yes] validated_hit Validated Hit (Specific, Non-toxic) check_specificity->validated_hit Active in orthogonal assay? [Yes]

Caption: Decision tree for the hit triage process.

  • Cytotoxicity Counter-Screen: Compounds that kill the cells will appear as inhibitors in the primary assay. All confirmed hits should be tested in a viability assay (e.g., CellTiter-Glo®) in the absence of TNFα stimulation. Compounds that show significant cytotoxicity at their IC₅₀ concentration are flagged as non-specific and deprioritized.

  • Luciferase Inhibition Counter-Screen: Some compounds can directly inhibit the luciferase enzyme. Hits should be tested in a biochemical assay using purified luciferase enzyme to identify and discard these artifacts.

  • Orthogonal Assay: The most promising hits should be validated in a different, label-free assay that measures a more proximal step in the signaling pathway (e.g., an ELISA to measure the phosphorylation of a key downstream substrate). This confirms that the compound's activity is not an artifact of the reporter system.

Conclusion

This application note provides a comprehensive, field-proven framework for leveraging the this compound scaffold in a high-throughput drug discovery campaign. By combining strategic library design with robust, validated HTS protocols and a rigorous hit triage cascade, researchers can efficiently identify and validate novel, specific modulators of their biological target of interest. This structured approach minimizes the rate of false positives and provides a solid foundation for subsequent lead optimization studies.

References

Analytical methods for the quantification of "1-(2-Bromophenyl)piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Authored by: A Senior Application Scientist

Introduction

1-(2-Bromophenyl)piperidine is a substituted piperidine derivative. As a chemical intermediate and a potential impurity in the synthesis of pharmacologically active compounds, its precise and accurate quantification is of paramount importance. The presence and quantity of such substances can significantly impact the safety, efficacy, and stability of final drug products. Regulatory bodies mandate stringent control over impurities, making robust analytical methods a cornerstone of quality control in pharmaceutical development and manufacturing.

This guide provides detailed application notes and validated protocols for the quantification of this compound. We will explore three orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are designed to be self-validating, grounded in established scientific principles, and compliant with international regulatory standards, such as the ICH Q2(R1) guidelines.[1][2]

Core Principles of Analytical Method Selection

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, a semi-volatile organic molecule, several high-fidelity methods are suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal technique due to the compound's expected volatility and thermal stability. GC provides excellent separation of volatile and semi-volatile compounds, while MS offers high sensitivity and structural confirmation through characteristic fragmentation patterns.[3] This dual capability makes GC-MS a powerful tool for both identification and quantification, especially at trace levels.

  • High-Performance Liquid Chromatography (HPLC): As a versatile and widely used technique in the pharmaceutical industry, HPLC is well-suited for the analysis of non-volatile or thermally labile compounds.[4] For this compound, which contains a UV-active phenyl ring, a reversed-phase HPLC method with UV detection offers a robust, reliable, and highly precise means of quantification.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR stands apart as a primary ratio method of measurement.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, allowing for quantification without the need for an identical analyte reference standard.[7][8] This makes qNMR an invaluable tool for purity assessment and the certification of reference materials.

Universal Sample Preparation Protocol

Proper sample preparation is critical for reliable and accurate results, influencing the efficiency and selectivity of the analysis.[9] The following is a general protocol for preparing a bulk drug substance or reaction mixture for analysis.

Objective: To dissolve the analyte in a suitable solvent, ensuring compatibility with the chosen analytical instrument and removing any particulate matter.

Materials:

  • Sample of this compound

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • Appropriate solvent (e.g., Acetonitrile for HPLC, Dichloromethane for GC-MS, Deuterated Chloroform for qNMR)

Procedure:

  • Accurate Weighing: Accurately weigh approximately 10-25 mg of the this compound sample into a clean, dry volumetric flask (e.g., 25 mL).

  • Dissolution: Add a portion of the chosen solvent (approximately half the flask volume) and sonicate or vortex for 5 minutes to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly by inverting the flask multiple times. This creates the stock solution.

  • Working Solution Preparation: Perform serial dilutions from the stock solution as required to achieve the desired concentration for the specific analytical method's calibration range.

  • Filtration: Before injection or analysis, filter an aliquot of the final solution through a 0.45 µm syringe filter to remove any particulates that could interfere with the analysis or damage the instrument.[10]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Technique GC-MS separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. After separation, the eluted compounds enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint for structural elucidation, while the chromatographic peak area is used for quantification.[3]

Experimental Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Dichloromethane prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 inj Autosampler Injection (1 µL) prep4->inj Inject gc GC Separation (Capillary Column) inj->gc ms MS Detection (EI, Scan Mode) gc->ms data1 Extract Ion Chromatogram (EIC) ms->data1 Acquire Data data2 Integrate Peak Area data1->data2 data3 Quantify vs. Calibration Curve data2->data3

Caption: Workflow for GC-MS quantification of this compound.

Detailed GC-MS Protocol

Instrumentation & Conditions:

  • GC System: Agilent GC system (or equivalent) with a split/splitless injector.[11]

  • Column: Agilent J&W DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), or equivalent non-polar column.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (split ratio 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent Mass Selective Detector (or equivalent).

  • Transfer Line Temperature: 280°C

  • Ion Source: Electron Impact (EI)

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV[3]

  • Acquisition Mode: Full Scan (m/z 40-500)

Procedure:

  • System Preparation: Condition the GC-MS system and ensure it meets performance criteria (e.g., passing a system suitability test).

  • Calibration Standards: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) in dichloromethane.

  • Analysis Sequence:

    • Inject a solvent blank to verify system cleanliness.

    • Inject each calibration standard to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Inject a quality control (QC) standard periodically to monitor system performance.

  • Data Processing:

    • Identify the retention time of this compound from the standard injections.

    • Extract the total ion chromatogram (TIC) and identify the peak for the analyte.

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum. Key expected fragments would include the molecular ion (M⁺) showing a characteristic bromine isotope pattern (m/z 241/243), and fragments corresponding to the loss of bromine (m/z 162) and the piperidine ring.

    • Integrate the peak area of a characteristic, non-interfering ion (quantification ion).

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the analyte in the sample using the regression equation from the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle of the Technique Reversed-phase HPLC separates compounds based on their hydrophobicity.[5] A liquid mobile phase carries the sample through a column packed with a non-polar stationary phase (e.g., C18). Less polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds elute earlier. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, and the resulting peak area is proportional to the analyte's concentration.[12]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile/Water prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 inj Autosampler Injection (10 µL) prep4->inj Inject hplc RP-HPLC Separation (C18 Column) inj->hplc uv UV Detection (220 nm) hplc->uv data1 Identify Peak by Retention Time uv->data1 Acquire Data data2 Integrate Peak Area data1->data2 data3 Quantify vs. Calibration Curve data2->data3

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed HPLC Protocol

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, column compartment, and UV detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 40% B to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

  • Diluent: Acetonitrile/Water (50:50 v/v)

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Calibration Standards: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100, 200 µg/mL) in the diluent.

  • Analysis Sequence:

    • Inject a diluent blank to ensure no interfering peaks are present.

    • Inject each calibration standard to establish linearity and generate the calibration curve.

    • Inject the prepared sample solutions.

    • Inject a QC standard every 10-15 sample injections to verify system consistency.

  • Data Processing:

    • Identify the peak corresponding to this compound based on its retention time, as determined from the standard injections.

    • Integrate the area of the analyte peak.

    • Create a calibration curve by plotting the peak area versus the concentration of the standards.

    • Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle of the Technique qNMR leverages the fundamental principle that the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[7][8] By co-dissolving a known mass of a sample with a known mass of a certified internal standard (calibrant) of high purity, the concentration or purity of the analyte can be determined by comparing the integral of a specific analyte resonance to the integral of a calibrant resonance.[6]

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Accurately Weigh Sample & Calibrant prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr Acquire ¹H NMR Spectrum (Quantitative Parameters) prep3->nmr Analyze data1 Phase & Baseline Correction nmr->data1 Acquire FID data2 Integrate Analyte & Calibrant Signals data1->data2 data3 Calculate Purity/ Concentration data2->data3

Caption: Workflow for qNMR purity assessment of this compound.

Detailed qNMR Protocol

Instrumentation & Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent) equipped with a 5 mm probe.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Internal Standard (Calibrant): Maleic acid (certified reference material).

  • Key Acquisition Parameters:

    • Pulse Program: Standard 90° pulse (zg30).

    • Relaxation Delay (d1): 30 seconds (should be > 5 times the longest T₁ of interest).[6]

    • Number of Scans (ns): 16 to 64 (to achieve a signal-to-noise ratio >250:1 for the signals of interest).[7]

    • Acquisition Time (aq): ~3-4 seconds.

    • Spectral Width (sw): ~20 ppm.

Procedure:

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a clean vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Tune and match the probe.

    • Acquire the ¹H NMR spectrum using the optimized quantitative parameters.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction across the entire spectrum.

    • Select well-resolved signals for both the analyte and the internal standard. For this compound, the aromatic protons (~7.0-7.6 ppm) are suitable. For maleic acid, the two olefinic protons appear as a sharp singlet (~6.3 ppm in CDCl₃).

    • Integrate the selected signals accurately.

  • Calculation of Purity:

    • The purity of the analyte (P_analyte) is calculated using the following equation:

      P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • P: Purity of the standard

      • subscripts: analyte refers to this compound, std refers to the internal standard (maleic acid).

Method Validation (ICH Q2(R1) Framework)

To ensure an analytical procedure is suitable for its intended purpose, it must be validated.[13] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process, focusing on key performance characteristics.[1]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by the lack of interfering peaks at the analyte's retention time or m/z.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically evaluated over 5 concentration levels and assessed by the correlation coefficient (r²) of the calibration curve.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery studies at multiple levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Table 1: Summary of (Hypothetical) Method Validation Parameters
ParameterGC-MSHPLC-UVqNMR
Linearity (r²) > 0.998> 0.999N/A (Primary Method)
Range 0.1 - 25 µg/mL1 - 200 µg/mL1 - 50 mg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%99.5 - 100.5%
Precision (% RSD)
- Repeatability< 2.0%< 1.0%< 0.5%
- Intermediate< 3.0%< 1.5%< 0.8%
LOD ~0.03 µg/mL~0.3 µg/mL~0.1 mg/mL
LOQ ~0.1 µg/mL~1.0 µg/mL~0.5 mg/mL
Specificity High (Mass Spec)Moderate-HighHigh (Chemical Shift)

Conclusion

This guide has detailed three robust and scientifically sound methods for the quantification of this compound. The choice between GC-MS, HPLC-UV, and qNMR will depend on the specific application, required sensitivity, and available instrumentation. GC-MS offers excellent sensitivity and structural confirmation, making it ideal for impurity profiling. HPLC-UV provides a highly precise and routine-friendly method for quality control assays. qNMR serves as a primary method for purity assessment and the certification of reference materials without the need for an identical standard. All protocols are designed to be validated according to ICH guidelines, ensuring the generation of trustworthy and defensible analytical data for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: 1-(2-Bromophenyl)piperidine as a Versatile Precursor for Novel Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and materials science. These structurally diverse molecules consistently form the backbone of numerous pharmaceuticals and functional materials.[1] This guide focuses on the strategic application of 1-(2-Bromophenyl)piperidine , a readily accessible building block, in the synthesis of innovative fused and spirocyclic heterocyclic systems. The ortho-bromine atom and the piperidine nitrogen serve as key functional handles for intramolecular cyclization strategies, primarily leveraging palladium-catalyzed cross-coupling reactions. We present detailed application notes and step-by-step protocols for the synthesis of novel piperidine-fused benzazepines and spiro[piperidine-4,4'-isoquinolines] via proposed intramolecular Heck and Buchwald-Hartwig reactions, respectively. These protocols are designed to be self-validating, with explanations of the underlying mechanistic principles and causality behind experimental choices, providing a robust framework for researchers to explore new chemical space.

Introduction: The Strategic Value of this compound

This compound is a valuable starting material in synthetic organic chemistry due to the unique juxtaposition of its functional groups. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for three-dimensional diversification.[2][3][4] The ortho-bromophenyl group provides a reactive site for a variety of cross-coupling reactions, most notably those catalyzed by palladium. This combination allows for the strategic construction of complex polycyclic systems through intramolecular bond formation, leading to novel heterocyclic frameworks with potential biological activity.

The proximity of the piperidine nitrogen to the bromo-substituted phenyl ring is key to its utility. This structural feature enables intramolecular reactions that would be challenging to achieve through intermolecular approaches, offering a direct and efficient route to fused heterocyclic systems. This guide will explore two powerful palladium-catalyzed methodologies to harness the synthetic potential of this versatile precursor.

Synthetic Strategy I: Intramolecular Heck Reaction for the Synthesis of Piperidine-Fused Benzazepines

The intramolecular Heck reaction is a powerful tool for the construction of cyclic and polycyclic systems.[5][6][7] It involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. By introducing an allylic group onto the piperidine nitrogen of a this compound derivative, we can create a substrate primed for an intramolecular Heck cyclization to form a novel piperidine-fused benzazepine.

Rationale and Mechanistic Insight

The proposed synthesis begins with the N-allylation of a derivative of this compound. The resulting substrate, upon treatment with a palladium(0) catalyst, is expected to undergo a cascade of elementary organometallic steps to yield the desired tricyclic product.

The catalytic cycle of the Heck reaction is well-established and proceeds through three key steps: oxidative addition, migratory insertion, and β-hydride elimination.[7] In our proposed intramolecular reaction, the β-hydride elimination step is followed by tautomerization to afford the aromatic benzazepine core.

Diagram 1: Proposed Catalytic Cycle for the Intramolecular Heck Reaction

G A Pd(0)Ln B Oxidative Addition (Ar-Br bond) C Ar-Pd(II)-Br Complex A->C Ar-Br D Alkene Coordination & Migratory Insertion E Alkyl-Pd(II) Intermediate C->E Alkene Insertion F β-Hydride Elimination H HPd(II)Br Complex E->H G Product (Piperidine-fused Benzazepine) H->A -HBr H->G I Reductive Elimination (+ Base)

Caption: Proposed catalytic cycle for the intramolecular Heck reaction.

Experimental Protocol: Synthesis of a Novel Piperidine-Fused Benzazepine

This protocol outlines a two-step synthesis of a hypothetical piperidine-fused benzazepine starting from this compound-4-carboxylic acid.

Step 1: N-Allylation of this compound-4-carboxylic acid ethyl ester

  • Esterification: To a solution of this compound-4-carboxylic acid (1.0 eq) in ethanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the ethyl ester.

  • N-Allylation: To a solution of the ethyl ester (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (3.0 eq) and allyl bromide (1.5 eq).

  • Stir the reaction mixture at 60 °C for 16 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-allylated substrate.

Step 2: Intramolecular Heck Cyclization

  • To an oven-dried Schlenk flask, add the N-allylated substrate (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and silver carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (0.05 M) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the piperidine-fused benzazepine.

Parameter Step 1: N-Allylation Step 2: Intramolecular Heck Cyclization
Starting Material This compound-4-carboxylic acidN-allyl-1-(2-bromophenyl)piperidine-4-carboxylate
Key Reagents Ethanol, H₂SO₄, Allyl bromide, K₂CO₃Pd(OAc)₂, PPh₃, Ag₂CO₃
Solvent Ethanol, AcetonitrileToluene
Temperature Reflux (Esterification), 60 °C (Allylation)110 °C
Reaction Time 12 h (Esterification), 16 h (Allylation)24 h
Expected Yield 70-85%50-70%
Product N-allyl-1-(2-bromophenyl)piperidine-4-carboxylatePiperidine-fused benzazepine

Synthetic Strategy II: Intramolecular Buchwald-Hartwig Amination for the Synthesis of Spiro[piperidine-4,4'-isoquinolines]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9] An intramolecular variant of this reaction can be a powerful strategy for the synthesis of nitrogen-containing heterocycles. Here, we propose a synthetic route to a novel spiro[piperidine-4,4'-isoquinoline] scaffold using an intramolecular Buchwald-Hartwig amination of a suitably functionalized this compound derivative.

Rationale and Mechanistic Insight

The proposed synthesis involves the preparation of a precursor where a primary amine is tethered to the 4-position of the piperidine ring of this compound. This substrate is designed to undergo an intramolecular palladium-catalyzed N-arylation to form the spirocyclic product.

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9]

Diagram 2: Proposed Synthetic Workflow for Spiro[piperidine-4,4'-isoquinoline]

G A This compound-4-one B Reductive Amination (with a protected aminomethylating agent) A->B C Protected Amine Precursor B->C D Deprotection C->D E Intramolecular Buchwald-Hartwig Amination D->E F Spiro[piperidine-4,4'-isoquinoline] E->F

Caption: Proposed workflow for the synthesis of a spiro[piperidine-4,4'-isoquinoline].

Experimental Protocol: Synthesis of a Novel Spiro[piperidine-4,4'-isoquinoline]

This protocol details a multi-step synthesis of a hypothetical spiro[piperidine-4,4'-isoquinoline] from this compound-4-one.

Step 1: Synthesis of the Aminomethyl Precursor

  • To a solution of this compound-4-one (1.0 eq) and benzylamine (1.2 eq) in methanol (0.2 M), add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-benzyl protected amine.

Step 2: Deprotection of the Amine

  • To a solution of the N-benzyl protected amine (1.0 eq) in methanol (0.1 M), add palladium on carbon (10 wt. %).

  • Hydrogenate the mixture at 50 psi for 12 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain the primary amine, which is used in the next step without further purification.

Step 3: Intramolecular Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the primary amine (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (0.05 M) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, dichloromethane:methanol gradient) to yield the spiro[piperidine-4,4'-isoquinoline].

Parameter Step 1: Reductive Amination Step 2: Deprotection Step 3: Intramolecular Buchwald-Hartwig Amination
Starting Material This compound-4-oneN-benzyl protected aminePrimary amine precursor
Key Reagents Benzylamine, NaBH₃CNPd/C, H₂Pd₂(dba)₃, XPhos, NaOtBu
Solvent MethanolMethanolToluene
Temperature 0 °C to RTRoom Temperature100 °C
Reaction Time 24 h12 h18 h
Expected Yield 75-90%>95%60-80%
Product N-benzyl protected aminePrimary amine precursorSpiro[piperidine-4,4'-isoquinoline]

Safety and Handling

  • This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts are air-sensitive and should be handled under an inert atmosphere (argon or nitrogen).

  • Organophosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with care.

  • Hydrogenation should be performed in a designated area with appropriate safety precautions.

Conclusion

This compound is a highly versatile and strategic starting material for the synthesis of novel heterocyclic compounds. The protocols detailed in this guide for the synthesis of piperidine-fused benzazepines and spiro[piperidine-4,4'-isoquinolines] via intramolecular Heck and Buchwald-Hartwig reactions, respectively, highlight the potential of this building block. While the presented protocols are based on established synthetic methodologies, they offer a solid foundation for researchers to explore and optimize these transformations, leading to the discovery of new chemical entities with potential applications in drug discovery and materials science. The principles outlined herein can be adapted and expanded to create a wide array of complex and diverse heterocyclic architectures.

References

Protocol for the Chemoselective N-arylation of Piperidine with 1-Bromo-2-iodobenzene: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Piperidines and the Challenge of Dihalogenated Arenes

The N-aryl piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of blockbuster drugs and biologically active compounds. Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the aryl substituent provides a vector for molecular recognition and modulation of biological targets. The synthesis of these vital scaffolds frequently relies on robust cross-coupling methodologies, with the Buchwald-Hartwig amination standing out as a particularly powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2]

This application note provides a detailed, field-proven protocol for a challenging yet highly valuable transformation: the N-arylation of piperidine with 1-bromo-2-iodobenzene. This specific reaction is of significant interest as it allows for the selective introduction of a piperidinyl group onto a dihalogenated benzene ring, leaving a bromine atom available for subsequent orthogonal functionalization. The key to this transformation lies in harnessing the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in a palladium-catalyzed system. This guide will not only provide a step-by-step procedure but also delve into the mechanistic rationale behind the choice of reagents and conditions, offering researchers the insights needed to adapt and troubleshoot this powerful synthetic method.

The Principle of Chemoselectivity in the Buchwald-Hartwig Amination

The success of the selective N-arylation of 1-bromo-2-iodobenzene hinges on the well-established principles of palladium-catalyzed cross-coupling reactions. The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex as the initial and often rate-determining step.[1][2] The relative rates of oxidative addition for different aryl halides generally follow the trend C-I > C-Br > C-Cl, which is a direct consequence of the decreasing bond dissociation energies down the halogen group. This inherent difference in reactivity allows for the selective activation of the C-I bond in the presence of a C-Br bond under carefully controlled conditions.

By judiciously selecting the palladium catalyst, ligand, and reaction conditions, we can favor the oxidative addition of the more labile C-I bond of 1-bromo-2-iodobenzene, leading to the selective formation of 1-(2-bromophenyl)piperidine. The choice of a bulky, electron-rich phosphine ligand is critical in promoting the catalytic cycle and ensuring high yields, particularly with sterically demanding substrates or less reactive aryl halides.[3]

Experimental Protocol: N-arylation of Piperidine with 1-Bromo-2-iodobenzene

This protocol is designed to be a reliable starting point for researchers. As with any chemical reaction, optimization may be necessary for specific applications or when scaling up.

Materials and Reagents
  • Reactants:

    • 1-Bromo-2-iodobenzene (≥98% purity)

    • Piperidine (≥99%, freshly distilled)

  • Catalyst System:

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Base:

    • Sodium tert-butoxide (NaOtBu, ≥98%)

  • Solvent:

    • Toluene (anhydrous, <50 ppm H₂O)

  • Other:

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate (reagent grade)

    • Hexanes (reagent grade)

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

    • Argon or Nitrogen gas (high purity) for inert atmosphere

Equipment
  • Oven-dried Schlenk flask or reaction tube with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere techniques

  • Heating mantle or oil bath with a temperature controller

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for workup and purification (separatory funnel, flasks, etc.)

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

    • Add sodium tert-butoxide (1.5 mmol, 1.5 equiv).

    • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous toluene (5 mL) to the flask via syringe.

    • Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst complex.

    • Add 1-bromo-2-iodobenzene (1.0 mmol, 1.0 equiv).

    • Finally, add freshly distilled piperidine (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by TLC or LC-MS. To take a sample for TLC, briefly remove the flask from the heat, and under a positive pressure of inert gas, use a syringe to withdraw a small aliquot. Quench the aliquot with a few drops of water and extract with ethyl acetate before spotting on a TLC plate.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Carefully quench the reaction by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with deionized water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as the final product.

Data Presentation

The following table provides representative data for the N-arylation of piperidine with various aryl halides under Buchwald-Hartwig conditions, compiled from literature sources describing similar transformations.

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene1002093
22-Bromotoluene(SIPr)Pd(methallyl)Cl (3.0)-LHMDSTHF22199
34-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene100595
44-BromobenzonitrilePd₂(dba)₃ (2.0)XPhos (4.0)NaOtBuToluene1001285

Note: The data presented are representative examples and actual yields for the reaction with 1-bromo-2-iodobenzene may vary depending on the specific reaction conditions and the purity of the reagents.[3][4]

Visualization of the Catalytic Process

Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu B Purge with Argon/Nitrogen A->B C Add anhydrous toluene B->C D Add 1-bromo-2-iodobenzene C->D E Add piperidine D->E F Heat to 100 °C with stirring E->F G Monitor by TLC/LC-MS F->G H Cool and quench with water G->H I Extract with ethyl acetate H->I J Wash with water and brine I->J K Dry and concentrate J->K L Purify by column chromatography K->L M Isolate pure product L->M

Caption: A flowchart illustrating the key steps in the experimental protocol.

Simplified Catalytic Cycle for the Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Oxidative Addition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative Addition\nComplex + Ar-I Amine Complex Amine Complex Oxidative Addition\nComplex->Amine Complex + Piperidine Amido Complex Amido Complex Amine Complex->Amido Complex - H-X, + Base Amido Complex->Pd(0)L Reductive Elimination + Ar-Piperidine

References

Troubleshooting & Optimization

Overcoming side reactions in the synthesis of "1-(2-Bromophenyl)piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-Bromophenyl)piperidine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with this palladium-catalyzed C-N cross-coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

The synthesis of this compound, typically achieved via a Buchwald-Hartwig amination, is a cornerstone transformation in medicinal chemistry.[1] However, its success is highly dependent on a nuanced interplay of catalyst, ligand, base, and reaction conditions. This guide is structured as a series of troubleshooting questions and FAQs to directly address the most pressing issues encountered in the lab.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific, common problems encountered during the synthesis. Each answer provides a logical path to a solution, grounded in mechanistic understanding.

Question 1: My reaction has stalled or shows very low conversion. What are the primary causes?

Answer: Low to no conversion is the most common issue and almost always points to a problem with one of the core components of the catalytic cycle. A systematic check is crucial.[2]

  • Cause A: Inactive Catalyst System: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[3] This reduction can fail if reagents are impure.

    • Solution:

      • Verify Reagent Quality: Ensure piperidine is free of excess water and the solvent (e.g., toluene, dioxane) is anhydrous. Moisture can interfere with the generation of the active catalyst.[2]

      • Use a Pre-formed Catalyst: Consider using a modern, air-stable Pd(0) precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed for reliable and quantitative generation of the active LPd(0) species, bypassing potential issues with in situ reduction.[3]

      • Check Ligand Integrity: Phosphine ligands, especially bulky dialkylbiaryl phosphines (e.g., XPhos, RuPhos), are susceptible to oxidation.[4][5] Store them under an inert atmosphere and handle them quickly in the air.

  • Cause B: Ineffective Base: The base is not just a proton scavenger; it is critical for forming the palladium-amide intermediate that precedes reductive elimination.[5][6]

    • Solution:

      • Base Strength & Solubility: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base due to its high basicity.[7] However, its low solubility can be an issue. Ensure vigorous stirring to maximize surface area.

      • Base Purity: Use freshly opened or properly stored NaOtBu. Older bottles can absorb moisture and CO₂, forming sodium bicarbonate and t-butanol, which are less effective.

  • Cause C: Inadequate Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen.

    • Solution: Ensure the reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. A common method is to evacuate and backfill the sealed flask three times.[8]

Question 2: My main side product is bromobenzene. How can I prevent this hydrodehalogenation reaction?

Answer: The formation of bromobenzene is due to a competing side reaction called hydrodehalogenation (or debromination), where the starting aryl bromide is reduced.[9] This is a frequent issue in palladium-catalyzed cross-couplings and often indicates a problem with the hydride source or the relative rates of the catalytic cycle steps.[9][10]

  • Cause A: Protic Impurities: Water, or alcohol impurities in the solvent or reagents, can serve as a hydride source, leading to the reduction of the aryl halide.[8]

    • Solution:

      • Use Anhydrous Conditions: Dry your solvent over molecular sieves or use a commercial anhydrous grade. Ensure the piperidine and aryl halide are dry.

      • Avoid Alcohol Solvents: While some protocols use t-butanol as a solvent, it can sometimes promote hydrodehalogenation. Toluene or dioxane are generally safer choices.

  • Cause B: Slow Reductive Elimination: If the final C-N bond-forming step (reductive elimination) is slow, the palladium intermediate has more time to undergo side reactions.[1] The rate of reductive elimination is heavily influenced by the ligand.

    • Solution:

      • Switch to a Bulky Ligand: Modern dialkylbiaryl phosphine ligands like XPhos, SPhos, or RuPhos are specifically designed to accelerate reductive elimination.[4][5] Their steric bulk favors the three-coordinate intermediate required for this step.[1]

      • Increase Temperature: Modestly increasing the reaction temperature (e.g., from 80 °C to 100 °C) can often increase the rate of reductive elimination relative to the decomposition pathways.

  • Cause C: Base-Mediated Decomposition: In some cases, the base itself can be a source of hydrides, particularly at high temperatures.

    • Solution: Ensure you are not using an excessive amount of base. Typically, 1.2–1.5 equivalents are sufficient.

Question 3: My product is contaminated with a dark precipitate (palladium black). What causes this and how can I avoid it?

Answer: The formation of palladium black indicates that your catalyst has decomposed and precipitated out of the solution, rendering it inactive.

  • Cause A: Insufficient Ligand: The phosphine ligand stabilizes the palladium center. If the ligand-to-palladium ratio is too low, or if the ligand degrades, the palladium will agglomerate and precipitate.

    • Solution:

      • Maintain Proper Stoichiometry: For monodentate ligands like the Buchwald-type phosphines, a ligand-to-palladium ratio of 1.5:1 to 2:1 is often recommended to ensure the palladium center remains coordinated and soluble.[3]

      • Choose a More Stable Ligand: Bidentate ligands like Xantphos can sometimes offer greater stability to the catalytic complex, though they may have different reactivity profiles.[11]

  • Cause B: High Reaction Temperature: While heat can accelerate the reaction, excessive temperatures (e.g., >120 °C) can increase the rate of catalyst decomposition.

    • Solution: Find the optimal temperature. Start screenings around 80-100 °C. If conversion is good but decomposition is observed, try lowering the temperature.[12]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.

TroubleshootingWorkflow start_node start_node problem_node problem_node solution_node solution_node start Reaction Failure check_conversion Low Conversion? start->check_conversion Analyze Crude Mixture (GC-MS, NMR) check_side_product Side Product? check_conversion->check_side_product No, conversion OK reagent_quality Verify Reagent Purity (Anhydrous? Fresh?) check_conversion->reagent_quality Yes check_catalyst_ppt Pd Black? check_side_product->check_catalyst_ppt No major side products debromination Debromination (Bromobenzene)? check_side_product->debromination Yes ligand_ratio Check Ligand:Pd Ratio (Increase to 2:1) check_catalyst_ppt->ligand_ratio Yes catalyst_activity Switch to Pre-catalyst (e.g., G3-XPhos) reagent_quality->catalyst_activity If still fails inert_atmosphere Improve Degassing (Evac/Backfill x3) catalyst_activity->inert_atmosphere If still fails use_dry_solvents Use Anhydrous Solvents & Reagents debromination->use_dry_solvents Yes change_ligand Use Bulky Ligand (XPhos, RuPhos) use_dry_solvents->change_ligand If persists optimize_temp Optimize Temperature change_ligand->optimize_temp Fine-tuning lower_temp Lower Reaction Temp ligand_ratio->lower_temp If persists

Caption: A decision tree for troubleshooting the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which catalyst and ligand combination is the best starting point?

A1: There is no single "magic formula," but for coupling a secondary amine like piperidine with an aryl bromide, a robust starting point is crucial.[3] A combination of a palladium precatalyst and a bulky, electron-rich dialkylbiaryl phosphine ligand is highly recommended.[4]

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or a G3-Palladacycle (e.g., XPhos-Pd-G3)Pd₂(dba)₃ is a common Pd(0) source. G3 precatalysts offer superior air-stability and reliably generate the active catalyst.[3]
Ligand XPhos or RuPhosThese ligands are sterically bulky and electron-rich, which promotes the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle.[1][4]
Catalyst Loading 1-2 mol % PdThis is a typical starting point for optimization. Lower loadings may be possible with highly efficient systems.[6]

Q2: How critical is the choice of base? Can I use potassium carbonate?

A2: The base is extremely critical. While weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used in some cross-coupling reactions (like Suzuki), they are generally not strong enough for the Buchwald-Hartwig amination of piperidine.[6] The reaction requires a strong base to deprotonate the piperidinium ion that forms after initial coordination to the palladium center.[5]

BasepKa of Conj. AcidSuitabilityComments
Sodium tert-butoxide (NaOtBu) ~19Excellent The gold standard. Highly effective but moisture-sensitive and can be incompatible with base-sensitive functional groups.[7]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Very Good Useful for substrates with protic functional groups and allows for lower reaction temperatures.[7]
Potassium Phosphate (K₃PO₄) ~12.3Moderate Can work in some systems, especially with more acidic amines, but often provides lower yields and requires higher temperatures for piperidine.
Potassium Carbonate (K₂CO₃) ~10.3Poor Generally not basic enough to efficiently drive the catalytic cycle for this transformation.

Q3: What is the mechanistic role of the bulky phosphine ligand?

A3: The bulky dialkylbiaryl phosphine ligands developed by the Buchwald group are the key to the success of modern C-N coupling reactions.[4] Their role is multifaceted:

  • Promote Monoligation: Their steric bulk favors the formation of a monoligated LPd(0) species. This is highly reactive and readily undergoes oxidative addition with the aryl bromide.[1]

  • Accelerate Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium, which accelerates its insertion into the C-Br bond.[12]

  • Facilitate Reductive Elimination: The bulkiness of the ligand also forces the aryl group and the amino group into close proximity on the palladium center, promoting the final bond-forming reductive elimination step and regenerating the Pd(0) catalyst.[5]

This entire process is visualized in the catalytic cycle below.

BuchwaldHartwigCycle center pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amide_complex L-Pd(II)(Ar)(Piperidinyl) oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product This compound amide_complex->product salt Base-H⁺ Br⁻ amide_complex->salt arbr 2-Bromo-iodobenzene arbr->oa_complex piperidine Piperidine piperidine->amide_complex base Base (NaOtBu) base->amide_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound from 1-bromo-2-iodobenzene, which selectively reacts at the more reactive iodide position.

Reagents:

  • 1-Bromo-2-iodobenzene (1.0 equiv)

  • Piperidine (1.2 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst) (0.02 equiv, 2 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst, followed by anhydrous toluene. Then, add 1-bromo-2-iodobenzene via syringe, followed by piperidine.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the final product.

References

Technical Support Center: Synthesis of 1-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-bromophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The methodologies discussed primarily focus on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[1][2][3]

I. Reaction Overview & Mechanism

The synthesis of this compound is most commonly achieved via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (2-bromoanisole) and an amine (piperidine).[1][2] The reaction is prized for its functional group tolerance and broad substrate scope, but like any complex catalytic cycle, it is susceptible to various issues that can impact yield and purity.[2][4]

Catalytic Cycle: Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][5] Understanding this cycle is crucial for effective troubleshooting.

Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')(L_n)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 + Ar-NR'R'' Side_Reactions Start 2-Bromoanisole + Piperidine Desired This compound Start->Desired Desired Pathway Side1 Bromobenzene (Hydrodehalogenation) Start->Side1 Side Reaction Side3 Biphenyl Derivative (Homocoupling) Start->Side3 Side Reaction Side2 Diarylpiperidine (Diarylation) Desired->Side2 Side Reaction

References

Technical Support Center: Troubleshooting Buchwald-Hartwright Amination for "1-(2-Bromophenyl)piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for the Buchwald-Hartwig amination, with a specific focus on the synthesis of 1-(2-Bromophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically demanding transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a deeper understanding of this powerful C-N bond-forming reaction.

The Challenge: Steric Hindrance in the Synthesis of this compound

The synthesis of this compound presents a classic case of steric hindrance in Buchwald-Hartwig amination. The ortho-bromo substituent on the phenyl ring significantly impedes the approach of the bulky piperidine nucleophile to the palladium catalyst. This steric clash can affect multiple stages of the catalytic cycle, from oxidative addition to reductive elimination, often leading to low yields, slow reaction times, and the formation of undesired side products.[1] This guide will provide a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yields in this specific reaction are most often traced back to three key areas: the catalyst/ligand system, the choice of base, and the reaction conditions.

  • Catalyst and Ligand Selection: For sterically hindered substrates like 2-bromophenyl derivatives, the choice of phosphine ligand is critical.[2] Bulky, electron-rich dialkylbiaryl phosphine ligands are generally required to promote the reaction.[3] These ligands favor the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps.[1]

    • Recommendation: If you are using older generation ligands like P(o-tol)3 or bidentate ligands such as BINAP or DPPF, consider switching to more advanced, sterically demanding ligands.[1][4] See the table below for a comparison of commonly used ligands for challenging aminations.

  • Base Selection: The base plays a crucial role in the deprotonation of the amine or the palladium-amine complex.[5] For sterically hindered couplings, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice due to its high basicity, which can facilitate higher reaction rates.[6] However, it is incompatible with base-sensitive functional groups.[7] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher catalyst loadings and longer reaction times.[6]

    • Recommendation: Start with NaOt-Bu. If your substrates are base-sensitive, consider Cs₂CO₃ in combination with a more active catalyst system.

  • Reaction Temperature and Time: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.[8] Insufficient reaction time can also lead to incomplete conversion.

    • Recommendation: Ensure your reaction is running at an appropriate temperature, typically between 80-110 °C for toluene or dioxane.[9] Monitor the reaction progress by TLC or LC-MS to ensure it has reached completion.

Table 1: Ligand Selection Guide for Sterically Hindered Aminations
Ligand FamilyExample LigandsKey FeaturesRecommended For
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosBulky and electron-rich, promoting fast reductive elimination.[3]General for sterically hindered aryl chlorides and bromides.[10]
Ferrocene-Based Ligands DPPFBidentate ligand, can be effective but may be less active for highly hindered substrates.[1]Less sterically demanding couplings.
Carbazole-Derived Ligands New P,N-LigandsCan be highly effective for tetra-ortho-substituted diarylamines.[11][12]Extremely sterically congested substrates.
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSIStrong σ-donors, can be very effective and stable catalysts.[13]Aryl chlorides and coordinating heterocycles.
Q2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can occur via a competing β-hydride elimination pathway from an arylpalladium amide intermediate.[1]

  • Ligand Choice: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination (product formation) and β-hydride elimination (side product). Bulky, electron-donating ligands can accelerate reductive elimination, thus minimizing hydrodehalogenation.[1]

    • Recommendation: Employing ligands like XPhos or SPhos can often suppress this side reaction.

  • Base and Solvent: The choice of base and solvent can also play a role. In some cases, using a weaker base or a less polar solvent can disfavor the β-hydride elimination pathway.

Q3: The reaction is very slow or stalls completely. What steps can I take to improve the reaction rate?

A stalled reaction is often a sign of catalyst deactivation or suboptimal reaction conditions for a challenging substrate.

  • Catalyst Pre-activation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) precursor like Pd(OAc)₂, ensure the pre-activation step is efficient.[2][6] The use of pre-catalysts, which are air-stable and readily form the active catalytic species, can lead to more reproducible results.[14]

    • Recommendation: Consider using a commercially available palladium pre-catalyst, such as a G3 or G4 pre-catalyst, which can improve catalyst activity and longevity.

  • Solvent Choice: The choice of solvent can impact the solubility of the reagents and the stability of the catalytic intermediates. Toluene and dioxane are common choices.[6] Chlorinated solvents and acetonitrile should generally be avoided as they can coordinate to the palladium and inhibit the reaction.[14]

  • Degassing: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Recommendation: Employ a robust degassing method, such as three freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.

Diagram 1: Troubleshooting Decision Tree for Buchwald-Hartwig Amination

Troubleshooting_Buchwald_Hartwig start Low Yield or Stalled Reaction check_catalyst Is the Catalyst/Ligand System Optimal for Sterically Hindered Substrates? start->check_catalyst check_base Is the Base Appropriate? check_catalyst->check_base Yes optimize_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Consider a Pre-catalyst check_catalyst->optimize_catalyst No check_conditions Are the Reaction Conditions Correct? check_base->check_conditions Yes optimize_base Use a Strong Base (e.g., NaOtBu) If substrate is base-sensitive, use Cs2CO3 with a more active catalyst check_base->optimize_base No side_products Are Side Products Observed? check_conditions->side_products Yes optimize_conditions Increase Temperature (80-110 °C) Ensure Complete Degassing Monitor Reaction to Completion check_conditions->optimize_conditions No hydrodehalogenation Hydrodehalogenation Observed side_products->hydrodehalogenation Yes other_side_products Other Side Products side_products->other_side_products No optimize_ligand_for_re optimize_ligand_for_re hydrodehalogenation->optimize_ligand_for_re Use Ligand that Favors Reductive Elimination (e.g., XPhos, SPhos) optimize_catalyst->check_base optimize_base->check_conditions optimize_conditions->start optimize_ligand_for_re->start

Caption: A decision tree to guide troubleshooting for the Buchwald-Hartwig amination.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a good starting point for the reaction.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromoiodobenzene (1.0 equiv.), piperidine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in a small amount of anhydrous toluene.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Optimized Protocol for Challenging Sterically Hindered Amination

This protocol incorporates a pre-catalyst for improved activity and reproducibility.

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to a vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous dioxane or toluene.

  • Reaction: Seal the vial and heat to 100-110 °C with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Workup and Purification: Follow the same workup and purification procedure as the standard protocol.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]X Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Managing Debromination of 1-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the undesired debromination of "1-(2-Bromophenyl)piperidine" during synthetic applications. As your partner in research, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to overcome synthetic challenges.

Introduction: The Challenge of Premature Debromination

This compound is a valuable building block in medicinal chemistry and materials science, often employed in cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling to introduce the 2-(piperidin-1-yl)phenyl moiety. However, a common and frustrating side reaction is the premature loss of the bromine atom, leading to the formation of 1-phenylpiperidine. This hydrodebromination not only consumes the starting material and reduces the yield of the desired product but also introduces a significant purification challenge due to the similar polarity of the debrominated byproduct and the starting material.

This guide will delve into the mechanistic underpinnings of this side reaction and provide actionable strategies to mitigate its occurrence, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the debromination of this compound in my palladium-catalyzed reaction?

A1: The primary mechanism for debromination, also known as hydrodehalogenation, in the context of palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride species (Pd-H) within the catalytic cycle.[1] This Pd-H species can then insert into the carbon-bromine bond of your starting material, leading to the formation of the undesired 1-phenylpiperidine. The formation of the palladium-hydride can occur through several pathways, including the β-hydride elimination from certain ligands or substrates, or reaction of the palladium catalyst with trace amounts of water, alcohols, or even the amine itself.[2][3]

Q2: I'm observing significant debromination in my Buchwald-Hartwig amination. What are the likely culprits?

A2: In Buchwald-Hartwig aminations, several factors can promote the competing debromination pathway.[2] Key contributors include:

  • The Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), especially in the presence of trace water or alcohols, can generate hydride sources.[1]

  • The Solvent: Protic solvents or ethereal solvents like dioxane that can degrade to form hydride donors are problematic.

  • High Temperatures: Elevated reaction temperatures can accelerate the rate of debromination relative to the desired C-N bond formation.[4]

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. While bulky, electron-rich ligands are often necessary for efficient C-N coupling, some can also facilitate the formation of Pd-H species.[5][6]

Q3: Can the choice of palladium precursor influence the extent of debromination?

A3: Yes, the choice of palladium precursor can have an impact. While Pd(0) sources like Pd₂(dba)₃ are commonly used, they can sometimes be associated with higher levels of side reactions if not properly activated in the presence of the ligand.[4] Using a well-defined Pd(II) precatalyst, such as a Buchwald precatalyst, can sometimes lead to a more controlled initiation of the catalytic cycle and potentially reduce side reactions by ensuring a consistent and active catalyst concentration from the start.

Q4: How can I reliably detect and quantify the amount of the debrominated byproduct, 1-phenylpiperidine?

A4: The most common and effective methods for detecting and quantifying 1-phenylpiperidine in your reaction mixture are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds. The mass spectrum will clearly distinguish between this compound and 1-phenylpiperidine based on their molecular ion peaks.

  • High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method with a UV detector can be developed to separate the starting material, product, and the debrominated impurity. Quantification can be achieved by creating a calibration curve with a known standard of 1-phenylpiperidine.

  • ¹H NMR Spectroscopy: While it can be challenging to quantify low levels of the impurity, the proton NMR spectra of the crude reaction mixture can provide a qualitative and semi-quantitative assessment. Look for the disappearance of the characteristic aromatic signals of the brominated ring and the appearance of new signals corresponding to 1-phenylpiperidine.

Troubleshooting Guide

This section provides a structured approach to troubleshooting and mitigating the debromination of this compound.

Issue: High Levels of Debromination (>10%) Observed

Troubleshooting Workflow

Caption: Troubleshooting workflow for high debromination.

Detailed Corrective Actions
Parameter Potential Cause of Debromination Recommended Action Scientific Rationale
Base Strong alkoxide bases (e.g., NaOtBu) can act as hydride sources, especially with trace moisture.[1]Switch to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.These bases are less prone to generating hydride species, thereby disfavoring the hydrodehalogenation pathway.
Solvent Protic solvents (e.g., alcohols) or solvents that can degrade to hydride donors (e.g., dioxane) can fuel the debromination.[3]Use dry, aprotic solvents like toluene, benzene, or CPME (cyclopentyl methyl ether).Aprotic solvents minimize the availability of adventitious hydride sources for the palladium catalyst.
Ligand The chosen phosphine ligand may favor the formation of Pd-H species or have slow reductive elimination kinetics for the desired product.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos).[5][6]Bulky ligands can accelerate the rate-limiting reductive elimination step of the desired product, outcompeting the debromination pathway.[5]
Temperature High temperatures can increase the rate of the undesired debromination side reaction.[4]Lower the reaction temperature in increments of 10 °C and monitor the reaction progress.The activation energy for debromination may be different from that of the desired coupling, and a lower temperature may favor the latter.
Catalyst Loading High catalyst loading can sometimes lead to an increase in side reactions.Optimize the catalyst loading to the lowest effective concentration.Minimizing the amount of catalyst can reduce the overall rate of all catalytic pathways, including the undesired ones.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Debromination in a Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of this compound with a generic primary amine, incorporating best practices to avoid debromination.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

    • Add the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%).

    • Add the base (e.g., K₃PO₄, 2.0 equivalents).

    • Ensure all reagents are dry and handled under inert conditions.

  • Reaction Assembly:

    • To the flask, add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

    • Add dry, degassed toluene via syringe.

    • The reaction mixture should be stirred vigorously.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by GC-MS or LC-MS at regular intervals (e.g., every hour) to determine the optimal reaction time and to track the formation of 1-phenylpiperidine.

  • Work-up and Purification:

    • Once the starting material is consumed or the product/byproduct ratio is optimal, cool the reaction to room temperature.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Visualizing the Competing Reaction Pathways

G cluster_desired Desired Buchwald-Hartwig Amination cluster_side_reaction Undesired Debromination A Ar-Pd(II)-Br(L) B Ar-Pd(II)-NR₂H(L) A->B + R₂NH G Ar-Pd(II)-H(L) A->G + H-Pd(II)-X(L) - Pd(II)XBr(L) C Ar-Pd(II)-NR₂(L) B->C - HBr (Base) D Ar-NR₂ (Product) + Pd(0) C->D Reductive Elimination E Pd(0) F H-Pd(II)-X(L) E->F + Hydride Source H Ar-H (Byproduct) + Pd(0) G->H Reductive Elimination I Pd(0) + Ar-Br I->A

Caption: Competing catalytic cycles in palladium-catalyzed reactions.

References

Stability issues of "1-(2-Bromophenyl)piperidine" under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Bromophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when using this compound, particularly under acidic conditions. As Senior Application Scientists, we have compiled this guide based on established principles of chemical stability, forced degradation studies, and extensive experience with analogous molecular scaffolds.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound under acidic conditions is giving low yields and multiple unidentified spots on TLC. What could be the problem?

A1: Low yields and the appearance of multiple spots on TLC are classic indicators of compound degradation. This compound, while generally stable, can be susceptible to degradation under certain acidic conditions. The likely cause is the protonation of the piperidine nitrogen, which can initiate a cascade of reactions. We recommend performing a forced degradation study to identify the potential degradation products and understand the degradation pathway.

Q2: What are the most likely degradation pathways for this compound in an acidic medium?

A2: Based on the structure of this compound, two primary degradation pathways are plausible under acidic conditions. The first and most probable is the acid-catalyzed hydrolysis of the C-N bond between the phenyl ring and the piperidine nitrogen. A second, less likely but possible pathway, could involve rearrangement or other reactions of the bromophenyl group, especially under harsh conditions. An unexpected rearrangement of 2-bromoaniline has been observed under certain alkylation conditions, suggesting that bromo-aryl systems can be reactive.[1][2]

Q3: How can I prevent the degradation of this compound in my acidic reaction?

A3: To minimize degradation, consider the following strategies:

  • Use the mildest acidic conditions possible: Opt for weaker acids or lower concentrations of strong acids.

  • Control the temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Limit the reaction time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.

  • Consider a different synthetic route: If degradation is severe, an alternative synthetic strategy that avoids strongly acidic conditions might be necessary.

Q4: Are there any specific impurities in commercial batches of this compound that I should be aware of?

A4: Impurities in commercially available starting materials can arise from the synthetic process.[3][4][5] For this compound, potential impurities could include unreacted starting materials like 2-bromoaniline or piperidine, or byproducts from the N-arylation reaction. These impurities might also be unstable under your acidic conditions, contributing to the complex reaction profile you are observing. It is always good practice to characterize the purity of your starting material before use.

Q5: How should I properly store this compound and its hydrochloride salt?

A5: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6] Its hydrochloride salt, being a salt, is generally more stable but is also hygroscopic. Therefore, it should be stored in a desiccator or a controlled low-humidity environment.[6][7][8][9]

Troubleshooting Guide: Investigating Degradation

If you suspect that this compound is degrading in your experiment, a systematic approach is necessary to identify the cause and find a solution. We recommend a forced degradation study, which is a common practice in pharmaceutical development to establish the intrinsic stability of a drug substance.[10][11][12][13][14]

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Stock Solution of This compound B Aliquot into Separate Reaction Vessels A->B C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C1 C2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->C2 C3 Oxidative (e.g., 3% H2O2, RT) B->C3 C4 Thermal (e.g., 80°C, solid state) B->C4 C5 Photolytic (e.g., UV/Vis light, RT) B->C5 C6 Control (Solvent only, RT) B->C6 D Sample at Time Points (e.g., 0, 2, 4, 8, 24h) C1->D C2->D C3->D C4->D C5->D C6->D E Neutralize (if necessary) D->E F Analyze by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) E->F G Quantify Parent Compound and Degradation Products F->G H Determine Degradation Pathway G->H I Develop Mitigation Strategy H->I

Caption: A typical workflow for a forced degradation study.

Potential Degradation Pathway under Acidic Conditions

Degradation_Pathway A This compound C₁₁H₁₄BrN B Protonated Intermediate C₁₁H₁₅BrN⁺ A->B H⁺ (Acid Catalyst) C 2-Bromoaniline C₆H₆BrN B->C H₂O (Nucleophilic Attack) D Piperidine C₅H₁₁N B->D H₂O (Nucleophilic Attack)

Caption: A plausible acid-catalyzed hydrolysis pathway.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under acidic stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.[13]

  • Acidic Degradation:

    • To a 1 mL aliquot of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with an equal volume of the reaction solvent (e.g., ACN/water mixture) without the acid.

    • Keep the control sample at room temperature.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column is a good starting point.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: Start with a suitable gradient (e.g., 30% B to 90% B over 20 minutes) to ensure separation.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Inject the samples from the forced degradation study and the control sample.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation of this compound at each time point.

    • If an LC-MS system is available, analyze the stressed samples to determine the mass of the degradation products to aid in their identification.

Data Presentation: Hypothetical Forced Degradation Results
Stress ConditionTime (hours)This compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1M HCl, 60°C 010000
292.54.82.7
485.19.35.6
872.318.59.2
2445.838.116.1
Control, RT 2499.8<0.1<0.1

Note: This table presents hypothetical data to illustrate the expected outcome of a forced degradation study. Actual results may vary.

References

Technical Support Center: Chiral Separation of 1-(2-Bromophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 1-(2-Bromophenyl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and field-proven applications to ensure scientific integrity and experimental success.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during the chiral separation of this compound and its analogs.

Question 1: I am observing significant peak tailing for my this compound enantiomers. What is the cause and how can I improve the peak shape?

Answer:

Peak tailing with basic compounds like piperidine derivatives is a frequent issue in chiral chromatography. The primary cause is the interaction between the basic nitrogen of the piperidine ring and acidic silanol groups present on the silica support of the chiral stationary phase (CSP). This secondary interaction leads to poor peak symmetry.

Here are the recommended troubleshooting steps:

  • Incorporate a Basic Modifier: The most effective solution is to add a basic modifier to your mobile phase. This additive will compete with your analyte for the active silanol sites on the stationary phase, thereby minimizing the tailing effect.[1]

    • Recommended Modifiers: Start with 0.1% to 0.5% diethylamine (DEA) or ethylenediamine (EDA) in your mobile phase.[1] For supercritical fluid chromatography (SFC), isopropylamine or triethylamine are also commonly used.[2]

    • Causality: The amine modifier, being a stronger base, preferentially interacts with the acidic silanols, effectively shielding your analyte from these undesirable interactions.

  • Optimize Mobile Phase Composition: Fine-tuning the ratio of your mobile phase components can also enhance peak shape. For normal-phase HPLC, adjusting the concentration of the alcohol modifier (e.g., isopropanol or ethanol) can influence the interactions and improve symmetry.[1]

  • Consider an End-Capped Column: If available, using a CSP that has been "end-capped" can be beneficial. End-capping is a process where the residual silanol groups are chemically deactivated, leading to a more inert stationary phase.[1]

Experimental Protocol: Adding a Basic Modifier to the Mobile Phase

  • Prepare your initial mobile phase (e.g., n-hexane/isopropanol 90:10, v/v).

  • Using a micropipette, add the chosen basic modifier (e.g., DEA) to the organic modifier portion of the mobile phase to achieve a final concentration of 0.1%. For example, add 100 µL of DEA to 100 mL of isopropanol before mixing with n-hexane.

  • Thoroughly mix the mobile phase and sonicate for 5-10 minutes to ensure homogeneity and degassing.

  • Equilibrate the column with the new mobile phase for at least 20-30 column volumes before injecting your sample.

Question 2: I am not achieving baseline separation of my enantiomers. How can I improve the resolution?

Answer:

Achieving baseline resolution is the primary goal of chiral separation. If you are observing partial separation, several parameters can be adjusted to enhance the resolution between the enantiomeric peaks.

  • Optimize the Mobile Phase: The composition of the mobile phase is a powerful tool for modulating retention and selectivity in chiral SFC.[2]

    • For HPLC: In normal phase, systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.

    • For SFC: The percentage of the organic modifier (co-solvent) significantly impacts resolution. An increase in the modifier content can be advantageous for resolution, particularly in lower concentration ranges.[3]

  • Change the Flow Rate: While a flow rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, reducing the flow rate can often increase resolution, albeit at the cost of longer analysis times. In SFC, higher flow rates can be used without a drastic loss in efficiency, allowing for faster analyses.[3][4]

  • Adjust the Temperature: Temperature can influence the enantioselectivity of a separation.

    • Lowering the column temperature generally enhances resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

    • Conversely, increasing the temperature can sometimes improve peak shape and efficiency. It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition.

  • Screen Different Chiral Stationary Phases: If optimizing the mobile phase, flow rate, and temperature does not yield the desired resolution, it is likely that the chosen CSP is not suitable for your specific derivative. Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® IA, IB, IC, AD-H), are highly recommended for piperidine derivatives.[1][5] A systematic screening of different CSPs is often the most effective approach to finding a successful separation.[6]

Data Presentation: Impact of Mobile Phase Modifier on Resolution

Mobile Phase Composition (n-Hexane:IPA with 0.1% DEA)Resolution (Rs)
95:51.2
90:101.8
85:151.5
80:201.1

Note: This is example data to illustrate the trend. Optimal conditions will vary depending on the specific derivative and CSP.

Question 3: My new column is not providing the same separation as my old column of the same type. What could be the issue?

Answer:

This is a common issue often attributed to "column memory effects." The performance of a chiral column can be influenced by its history of use, particularly the mobile phase additives it has been exposed to.[7]

  • Cause: Additives, especially basic or acidic modifiers, can adsorb onto the stationary phase. Over time, the old column may have become "conditioned" by these adsorbed molecules, which then play a role in the chiral recognition mechanism for your specific separation.[7][8] The new column, lacking this conditioning, will exhibit different selectivity.

  • Solution:

    • Condition the New Column: Before concluding that the new column is faulty, condition it by running the mobile phase containing the necessary additive for an extended period (a few hours or several hundred column volumes).[7]

    • Column Flushing: For immobilized CSPs, a flush with a strong solvent like dimethylformamide (DMF), followed by an ethanol rinse, can help "reset" the stationary phase and remove strongly adsorbed contaminants.[7] Always refer to the column manufacturer's instructions for recommended regeneration procedures.

    • Document Column History: To avoid this issue in the future, it is good practice to dedicate columns to specific methods or types of compounds and to meticulously document the mobile phases and samples used with each column.[7]

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are most effective for this compound derivatives?

A1: Polysaccharide-based CSPs are generally the most successful for resolving a wide range of chiral compounds, including piperidine derivatives.[1] Specifically, columns with amylose or cellulose derivatives coated or immobilized on a silica support are recommended.

  • Recommended Columns: Chiralpak® IA, IB, IC, and AD-H have shown high enantioselectivity for these types of compounds.[1][5][9] The choice among these will depend on the specific substitution pattern of your derivative, necessitating a screening approach.

Q2: What are good starting conditions for method development?

A2: A systematic screening approach is the most efficient way to develop a chiral separation method.

  • Normal-Phase HPLC: A good starting point is a mobile phase consisting of an alkane (like n-hexane or heptane) and an alcohol (isopropanol or ethanol).[1] A common initial screening condition is n-hexane/isopropanol (90:10, v/v).[1] For basic compounds like your piperidine derivative, the addition of 0.1% DEA is crucial.[1][10]

  • Reversed-Phase HPLC: Mixtures of acetonitrile or methanol with aqueous buffers such as ammonium bicarbonate or ammonium acetate are effective.[1]

  • Supercritical Fluid Chromatography (SFC): A typical mobile phase is supercritical CO2 with an alcohol modifier like methanol or ethanol.[3][4] Adding a basic modifier (0.1% isopropylamine or DEA) is also recommended for basic analytes.

Q3: What is Supercritical Fluid Chromatography (SFC) and what are its advantages for this separation?

A3: SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[4] It has become a predominant technique for both analytical and preparative chiral separations in the pharmaceutical industry.[3][11][12]

  • Key Advantages:

    • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss of efficiency, leading to faster analysis times compared to HPLC.[2][3][4]

    • Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a "greener" and more environmentally friendly technique.[3][11]

    • Complementary Selectivity: SFC can sometimes provide different or improved enantioselectivity compared to HPLC.[4]

Q4: My this compound derivative does not have a strong chromophore for UV detection. What are my options?

A4: For compounds with poor UV absorbance, there are two primary strategies:

  • Use a More Universal Detector: Mass Spectrometry (MS) is an excellent alternative to UV detection and is compatible with both HPLC and SFC. It offers high sensitivity and selectivity.

  • Pre-column Derivatization: This technique involves reacting your analyte with a chiral or achiral reagent to introduce a chromophore.[9][13] For instance, reacting the piperidine nitrogen with an agent like p-toluenesulfonyl chloride can introduce a strongly UV-active group, facilitating detection.[9] However, it is crucial to ensure that the derivatization reaction does not cause racemization of the analyte.[14]

Visualized Workflows

Diagram 1: General Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Rs < 1.5) check_additive Is a basic additive (e.g., 0.1% DEA) present? start->check_additive add_additive Add 0.1% DEA to mobile phase check_additive->add_additive No optimize_mp Optimize % Alcohol Modifier (e.g., IPA) check_additive->optimize_mp Yes add_additive->optimize_mp optimize_flow Decrease Flow Rate optimize_mp->optimize_flow success Resolution Achieved (Rs >= 1.5) optimize_mp->success optimize_temp Decrease Temperature optimize_flow->optimize_temp optimize_flow->success screen_csp Screen Different CSPs (e.g., IA, IB, AD) optimize_temp->screen_csp optimize_temp->success screen_csp->success

Caption: Troubleshooting steps for improving enantiomeric resolution.

Diagram 2: Chiral Method Development Screening Strategy

G start Start Method Development select_csps Select Primary CSPs (e.g., Chiralpak IA, IB, AD) start->select_csps select_mps Define Screening Mobile Phases (e.g., Hex/IPA, Hex/EtOH) with 0.1% DEA select_csps->select_mps run_screen Run Automated Screen (All CSPs with all MPs) select_mps->run_screen evaluate Evaluate Results: - Any separation? - Peak shape? - Retention time? run_screen->evaluate no_sep No Separation on any column evaluate->no_sep partial_sep Partial Separation Identified evaluate->partial_sep expand_screen Expand Screen: - Different CSPs - Different Mode (RP, SFC) no_sep->expand_screen Yes optimize Optimize Conditions: - Mobile Phase Ratio - Temperature - Flow Rate partial_sep->optimize Yes final_method Final Validated Method optimize->final_method expand_screen->run_screen

Caption: A systematic approach to chiral method development.

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 1-(2-Bromophenyl)piperidine and 1-(4-Bromophenyl)piperidine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperidine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and invaluable structural motif.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its status as a "privileged structure"—a molecular framework that is capable of providing ligands for diverse biological targets.[3] When fused with a phenyl group, the resulting phenylpiperidine scaffold serves as the backbone for a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS), such as analgesics and antipsychotics.[4][5]

This guide delves into a nuanced yet critical aspect of drug design: the strategic implications of positional isomerism. We will conduct an in-depth comparison of two closely related building blocks: 1-(2-Bromophenyl)piperidine (the ortho isomer) and 1-(4-Bromophenyl)piperidine (the para isomer). While separated only by the position of a single bromine atom, this subtle structural change imparts distinct physicochemical, steric, and electronic properties. These differences profoundly influence synthetic strategy, structure-activity relationships (SAR), and pharmacokinetic profiles, making the choice between them a pivotal decision in the early stages of a drug discovery campaign. This document will provide researchers, scientists, and drug development professionals with the foundational knowledge and experimental context to leverage these differences effectively.

Part 1: Synthesis and Physicochemical Landscape

The accessibility and properties of a starting scaffold are primary considerations in any synthetic chemistry program. Both isomers are typically synthesized via modern cross-coupling reactions, which have largely replaced harsher, traditional methods.

Synthetic Strategies: The Rise of Palladium Catalysis

The construction of the C-N bond between the phenyl and piperidine rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination.[6][7] This method offers high yields, broad functional group tolerance, and significantly milder conditions compared to older techniques like the Ullmann condensation, which often required high temperatures and stoichiometric amounts of copper.[8][9][10][11][12][13]

The general approach involves coupling piperidine with the corresponding dibromobenzene isomer in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Piperidine Piperidine ReactionMixture Dibromobenzene 1,2- or 1,4-Dibromobenzene Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Phosphine Ligand (e.g., Xantphos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene) Product This compound or 1-(4-Bromophenyl)piperidine ReactionMixture->Product Buchwald-Hartwig Amination G cluster_ortho This compound cluster_para 1-(4-Bromophenyl)piperidine ortho_node Steric Clash Forces Conformation receptor_ortho Receptor Pocket ortho_node->receptor_ortho Improved Selectivity para_node Accessible Vector for Further Synthesis receptor_para Receptor Pocket para_node->receptor_para Potential for Halogen Bonding ADME_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Rodent Model) sol Solubility perm Permeability (e.g., PAMPA) pk_study Pharmacokinetic Study (IV and PO Dosing) perm->pk_study Predicts Absorption met_stab Metabolic Stability (Microsomes, Hepatocytes) met_stab->pk_study Predicts Clearance trans Transporter Interaction bioavail Calculate Bioavailability pk_study->bioavail dist Tissue Distribution pk_study->dist

References

A Comparative Guide to the Reactivity of 1-(2-Bromophenyl)piperidine and 1-(2-Chlorophenyl)piperidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Halo N-Arylpiperidines

In the landscape of modern medicinal chemistry and materials science, the N-arylpiperidine scaffold is a privileged structure, appearing in a vast array of bioactive molecules and functional materials. The synthesis of these complex targets often relies on the strategic functionalization of simpler building blocks. Among these, 1-(2-bromophenyl)piperidine and 1-(2-chlorophenyl)piperidine serve as critical intermediates, offering a reactive handle for palladium-catalyzed cross-coupling reactions. The choice between the bromo- and chloro-analogs is not trivial; it carries significant implications for reaction efficiency, catalyst selection, and overall cost. This guide provides an in-depth, objective comparison of their reactivity, supported by fundamental principles and experimental considerations, to empower researchers in making informed decisions for their synthetic campaigns.

Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond

The disparate reactivity between this compound and its chloro-counterpart is fundamentally rooted in the intrinsic properties of the carbon-halogen (C-X) bond. The rate-determining step for many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The efficiency of this step is directly influenced by the C-X bond dissociation energy (BDE).

A stronger bond requires a higher activation energy to cleave, resulting in a slower reaction.[1][2] The established trend for aryl halides confirms that the C-Cl bond is significantly stronger than the C-Br bond.[2][3]

BondBond Dissociation Energy (kcal/mol)
Phenyl-Cl97.1[3]
Phenyl-Br84.0[3]

This ~13 kcal/mol difference is the primary reason why aryl bromides are generally more reactive than aryl chlorides in cross-coupling reactions. The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[4] While this is the dominant factor, other influences such as catalyst-ligand interactions and the specific reaction mechanism can also play a role.[5]

Comparative Reactivity in Key Cross-Coupling Reactions

The practical implications of the C-X bond strength difference become evident when comparing the performance of this compound and 1-(2-chlorophenyl)piperidine in widely used synthetic transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a cornerstone for C-N bond formation, showcases the classic reactivity trend.[6] While both substrates can be successfully coupled, 1-(2-chlorophenyl)piperidine typically requires more forcing conditions to achieve comparable results to its bromo-analog.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The activation of the robust C-Cl bond necessitates more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7][8] These ligands promote the oxidative addition step and stabilize the active palladium catalyst. For the more reactive C-Br bond, less specialized ligands like P(o-tolyl)₃ can sometimes be sufficient, although modern, bulky ligands often provide superior results for both.[6]

  • Base & Temperature: Stronger bases (e.g., K₃PO₄, Cs₂CO₃, or NaOt-Bu) and higher reaction temperatures are often required to drive the catalytic cycle for aryl chlorides.[8][9]

Comparative Performance Data (Representative)

SubstrateCoupling PartnerCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / RuPhosNaOt-Bu10012~90%
1-(2-Chlorophenyl)piperidineMorpholinePd₂(dba)₃ / RuPhosNaOt-Bu12024~85%
Note: This data is representative, synthesized from typical outcomes for these substrate classes.[9][10]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation.[11] Here again, the reactivity trend I > Br >> Cl holds true.[12] Coupling 1-(2-chlorophenyl)piperidine is a more challenging transformation that has been made feasible through the development of advanced catalyst systems.[13]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: For this compound, a standard Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with triphenylphosphine may suffice.[14] However, for 1-(2-chlorophenyl)piperidine, highly active catalysts employing bulky, electron-rich ligands like SPhos or XPhos are generally required to achieve efficient coupling, especially with deactivated boronic acids.[15][13]

  • Solvent/Base: Biphasic solvent systems (e.g., Toluene/H₂O) or polar aprotic solvents like dioxane are common, with bases such as K₃PO₄ or Cs₂CO₃ being effective.[12][16] The choice can influence the rate of transmetalation.

Comparative Performance Data (Representative)

SubstrateCoupling PartnerCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic AcidPd(PPh₃)₄K₂CO₃908>95%
1-(2-Chlorophenyl)piperidinePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄11018~90%
Note: This data is representative, synthesized from typical outcomes for these substrate classes.[15][17]
Sonogashira Coupling

The Sonogashira reaction, which couples aryl halides with terminal alkynes, is highly sensitive to the nature of the halide.[18] While copper-free conditions have been developed, the classic protocol employs both palladium and a copper(I) co-catalyst.[19]

Causality Behind Experimental Choices:

  • Reactivity: The coupling of aryl chlorides in Sonogashira reactions is notoriously difficult and often gives low yields compared to aryl bromides and iodides.[18] This is a direct consequence of the slow oxidative addition of the C-Cl bond.

  • Catalyst/Ligand: Achieving successful Sonogashira couplings with 1-(2-chlorophenyl)piperidine requires specialized, highly active catalyst systems, often with bulky phosphine ligands or NHCs, and may necessitate higher temperatures and longer reaction times.[20][21] this compound can be coupled under much milder conditions.[19]

Experimental Protocols

To provide a practical context, detailed protocols for a Suzuki-Miyaura coupling are provided below. These protocols are designed as self-validating systems for researchers.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 1-(2-phenylphenyl)piperidine.

Materials:

  • This compound (240.14 g/mol )

  • Phenylboronic acid (121.93 g/mol )

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 240 mg).

  • Add phenylboronic acid (1.2 mmol, 146 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • Add the catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Degas the mixture by bubbling N₂ or Ar through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.

  • Monitoring: Track the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), visualizing with UV light. The disappearance of the starting bromide indicates completion.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of 1-(2-Chlorophenyl)piperidine

Objective: To synthesize 1-(2-phenylphenyl)piperidine.

Materials:

  • 1-(2-Chlorophenyl)piperidine (195.69 g/mol )

  • Phenylboronic acid (121.93 g/mol )

  • Palladium(II) Acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Purge with N₂ or Ar for 10 minutes.

  • Add anhydrous dioxane (2 mL) and stir at room temperature for 10 minutes to pre-form the catalyst.

  • In a separate flask, add 1-(2-chlorophenyl)piperidine (1.0 mmol, 196 mg), phenylboronic acid (1.5 mmol, 183 mg), and finely ground K₃PO₄ (2.0 mmol, 424 mg).

  • Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula.

  • Add degassed water (0.5 mL).

  • Heat the reaction mixture to 110 °C and stir vigorously for 18-24 hours.

  • Monitoring & Work-up: Follow the same procedures as described in Protocol 1.

Visualization of the Key Mechanistic Step

The critical difference in reactivity occurs at the oxidative addition step of the catalytic cycle. The diagram below illustrates this key phase for a generic palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle cluster_reactivity Rate Determining Step Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Ar-X TM Transmetalation PdII->TM PdII_R Ar-Pd(II)-R' L₂ TM->PdII_R R'-[M] RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R' note1 For Ar-Cl: Slower, requires more electron-rich L, higher T note2 For Ar-Br: Faster, proceeds under milder conditions

Caption: The oxidative addition step in palladium-catalyzed cross-coupling.

Conclusion and Strategic Recommendations

The choice between this compound and 1-(2-chlorophenyl)piperidine is a classic trade-off between reactivity and cost.

  • This compound is the substrate of choice for reactions requiring mild conditions, rapid development, and high yields with conventional catalyst systems. Its higher reactivity ensures a broader tolerance for sensitive functional groups and simplifies process optimization.

  • 1-(2-Chlorophenyl)piperidine offers a significant cost advantage, making it highly desirable for large-scale synthesis. However, harnessing its potential requires investment in more advanced, and often more expensive, catalyst systems (ligands and palladium precursors) and more rigorous optimization of reaction conditions (higher temperatures, longer times).

For academic research and early-stage drug discovery where speed and reliability are paramount, the bromo-derivative is often preferred. For process development and manufacturing where cost of goods is a critical driver, the chloro-derivative becomes the more attractive option, provided the catalytic challenge can be efficiently overcome. The continuous evolution of catalyst technology is steadily closing the reactivity gap, making aryl chlorides increasingly viable partners in complex synthesis.

References

A Comparative Guide to the Biological Activity of 1-(2-Bromophenyl)piperidine Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its inherent structural features allow for three-dimensional diversity, enabling interactions with a wide range of biological targets. This guide provides a comparative analysis of the biological activity of 1-(2-Bromophenyl)piperidine and its analogues, with a focus on their interactions with key central nervous system (CNS) targets, namely sigma receptors (σR) and the dopamine transporter (DAT).

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an in-depth technical overview, supported by experimental data and detailed protocols, to facilitate the rational design and development of novel therapeutics based on the phenylpiperidine scaffold.

The Significance of the Phenylpiperidine Moiety

The 1-phenylpiperidine framework serves as a versatile template for engaging with various receptors and transporters in the CNS. The orientation of the phenyl ring relative to the piperidine nitrogen is a critical determinant of biological activity. Substitutions on the phenyl ring, in particular, can profoundly influence binding affinity, selectivity, and functional activity. The ortho-position, as seen in this compound, introduces steric and electronic modifications that can fine-tune the pharmacological profile of the molecule.

Comparative Biological Activity

The biological activity of this compound analogues is primarily characterized by their affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as well as the dopamine transporter (DAT). Understanding the structure-activity relationships (SAR) of these compounds is crucial for optimizing their therapeutic potential.

Sigma Receptor Affinity

Sigma receptors are unique intracellular proteins implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. The affinity of phenylpiperidine analogues for σ₁ and σ₂ receptors is highly dependent on the nature and position of substituents on the phenyl ring.

dot

Caption: Interaction of 1-phenylpiperidine analogues with sigma receptors.

Table 1: Comparative Sigma Receptor Binding Affinities of 1-Phenylpiperidine Analogues

CompoundSubstitution (R)σ₁ Ki (nM)σ₂ Ki (nM)
1 2-BrData not availableData not available
2 4-Cl0.34 - 1.18[2]52.3 - 809[2]
3 4-OCH₃0.89 - 1.49[2]Data not available
4 HData not availableData not available

The available data suggests that electron-withdrawing groups, such as halogens, in the para-position can lead to high affinity for the σ₁ receptor.[2] While direct data for the ortho-bromo substitution is lacking, it is plausible that the steric bulk and electronic effects of the bromine atom at this position would significantly modulate receptor affinity, potentially altering the selectivity profile between σ₁ and σ₂ receptors.

Dopamine Transporter (DAT) Affinity

The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key target for psychostimulants and antidepressants. Phenylpiperidine derivatives have been extensively studied as DAT inhibitors.

dot

Caption: Interaction of 1-phenylpiperidine analogues with the dopamine transporter.

Table 2: Comparative Dopamine Transporter Binding Affinities of Phenylpiperidine Analogues

CompoundSubstitution PatternDAT IC₅₀/Ki (nM)
1 This compoundData not available
2 dl-threo-o-bromomethylphenidateConsiderably decreased affinity[3]
3 dl-threo-p-bromomethylphenidateIncreased affinity[3]
4 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue (9)6.6 (IC₅₀)[4]
5 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue (19a)6.0 (IC₅₀)[4]

Studies on substituted methylphenidate derivatives, which share a phenylpiperidine core, have shown that substitution at the ortho position with a bromine atom considerably decreases affinity for the DAT.[3] In contrast, para-substitution with bromine can increase DAT affinity.[3] This highlights the critical role of substituent position in determining the interaction with the transporter. More complex piperidine analogues have demonstrated potent DAT inhibition with IC₅₀ values in the low nanomolar range.[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from established methods for determining the affinity of compounds for sigma-1 and sigma-2 receptors.[5][6]

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for σ₁ and σ₂ receptors.

Materials:

  • [³H]-(+)-Pentazocine (for σ₁ receptors)

  • [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ₁ and σ₂ receptors)

  • Unlabeled (+)-Pentazocine (for masking σ₁ sites in σ₂ assays)

  • Haloperidol (for defining non-specific binding)

  • Membrane preparations from cells or tissues expressing sigma receptors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Increasing concentrations of the test compound (e.g., this compound analogue)

    • For σ₂ assays, a saturating concentration of unlabeled (+)-pentazocine to block σ₁ sites.

    • A fixed concentration of the appropriate radioligand ([³H]-(+)-Pentazocine for σ₁ or [³H]-DTG for σ₂).

    • Membrane preparation.

    • For determination of non-specific binding, add a high concentration of haloperidol instead of the test compound.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Buffers, Ligands) B Incubate (Test Compound, Radioligand, Membranes) A->B C Separate Bound/Free Ligand (Filtration) B->C D Quantify Bound Ligand (Scintillation Counting) C->D E Data Analysis (IC₅₀ and Ki Determination) D->E

Caption: Workflow for a radioligand binding assay.

Dopamine Transporter (DAT) Uptake Assay

This protocol outlines a method to assess the functional inhibition of the dopamine transporter by test compounds.

Objective: To determine the potency (IC₅₀) of test compounds to inhibit dopamine uptake via the DAT.

Materials:

  • Cells stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT cells)

  • [³H]-Dopamine

  • Unlabeled dopamine

  • Test compounds (e.g., this compound analogues)

  • Potent DAT inhibitor (e.g., GBR12909) for defining non-specific uptake

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well cell culture plates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Plate the DAT-expressing cells in 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Pre-incubation: Add increasing concentrations of the test compound to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at 37°C. Include control wells with vehicle and a saturating concentration of a known DAT inhibitor.

  • Uptake Initiation: Add a fixed concentration of [³H]-Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a DAT inhibitor) from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration to determine the IC₅₀ value.

dot

DAT_Uptake_Workflow A Plate DAT-expressing cells B Pre-incubate with test compound A->B C Add [³H]-Dopamine to initiate uptake B->C D Terminate uptake and wash cells C->D E Lyse cells and quantify radioactivity D->E F Data Analysis (IC₅₀ determination) E->F

Caption: Workflow for a dopamine transporter uptake assay.

In Vivo Neuropharmacological Assessment

While in vitro assays provide valuable information on molecular interactions, in vivo studies are essential to understand the physiological and behavioral effects of these compounds.

dot

Caption: Logical flow of in vivo neuropharmacological evaluation.

For phenylpiperidine analogues, relevant in vivo models could include:

  • Locomotor Activity: To assess potential stimulant or sedative effects.

  • Forced Swim Test or Tail Suspension Test: To evaluate antidepressant-like activity.[7][8]

  • Hot Plate or Tail-Flick Test: To assess analgesic properties.

  • Prepulse Inhibition: To evaluate antipsychotic-like potential.

  • In vivo Microdialysis: To measure extracellular levels of neurotransmitters like dopamine in specific brain regions, providing a direct measure of DAT inhibition.[9]

Conclusion and Future Directions

The 1-phenylpiperidine scaffold, and specifically analogues of this compound, represent a promising area for the discovery of novel CNS-active agents. The available data, although incomplete for the ortho-bromo substituted parent compound, indicates that substitutions on the phenyl ring are a powerful tool for modulating affinity and selectivity for sigma receptors and the dopamine transporter.

Future research should focus on the systematic synthesis and evaluation of a series of ortho-substituted phenylpiperidines, including this compound, to generate a comprehensive structure-activity relationship profile. This should include not only binding affinities but also functional assays to determine whether these compounds act as agonists, antagonists, or allosteric modulators at their respective targets. Such a detailed pharmacological characterization will be instrumental in guiding the development of the next generation of therapeutics for a range of neurological and psychiatric disorders.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 1-(2-Bromophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 1-(2-Bromophenyl)piperidine derivatives. Moving beyond a simple checklist of assays, we will delve into the causal logic behind experimental choices, emphasizing orthogonal validation and data integrity to build a robust and defensible mechanistic narrative.

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, integral to a wide array of pharmaceuticals targeting the central nervous system (CNS), cancer, and infectious diseases.[1][2][3] The specific class of this compound and its analogs often exhibits significant affinity for sigma receptors (σR), a unique class of intracellular chaperone proteins located at the endoplasmic reticulum (ER).[4][5] This guide will therefore focus on a hypothesized MoA centered on sigma-1 (σ1R) and sigma-2 (σ2R) receptors, while also incorporating strategies for de-risking through off-target profiling.

Our validation strategy is built upon a phased, hierarchical approach, beginning with direct target engagement and progressing through cellular functional consequences to broader pathway analysis.

Phase 1: Establishing Primary Target Engagement

The foundational step in any MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target. An inference of target engagement based solely on a cellular or organismal phenotype is insufficient. We must first prove direct binding.

Hypothesized Primary Targets: Sigma-1 (σ1R) and Sigma-2 (σ2R)
  • Sigma-1 Receptor (σ1R): A chaperone protein at the ER-mitochondria interface that modulates calcium signaling and responds to cellular stress.[5][6] It is implicated in neuroprotection, psychiatric disorders, and cancer.[7][8]

  • Sigma-2 Receptor (σ2R): Identified as the transmembrane protein TMEM97, it is involved in cholesterol homeostasis and is highly expressed in proliferating tumor cells.[9][10][11]

Workflow for Validating Target Engagement

G cluster_0 Phase 1: Target Engagement Validation A Test Compound: This compound Derivative B Primary Assay: Radioligand Binding Assay A->B Determine affinity & selectivity C Orthogonal Validation 1: Surface Plasmon Resonance (SPR) B->C Confirm direct binding & kinetics D Orthogonal Validation 2: Cellular Thermal Shift Assay (CETSA) B->D Confirm target binding in intact cells E Data Output: Binding Affinity (Ki) Binding Kinetics (ka, kd, KD) Target Engagement in situ C->E D->E

Caption: Workflow for confirming direct binding of a test compound to its hypothesized target.

Experimental Protocol 1: Radioligand Binding Assay

Rationale: This classic, robust assay quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the target receptor. It is the gold standard for determining the inhibition constant (Ki).

Methodology:

  • Target Preparation: Utilize membrane preparations from cells overexpressing human σ1R (e.g., HEK293-σ1R) or σ2R/TMEM97 (e.g., MIA PaCa-2).

  • Radioligand:

    • For σ1R: Use --INVALID-LINK---pentazocine as the radioligand.

    • For σ2R: Use [³H]-DTG in the presence of (+)-pentazocine to saturate σ1R sites.

  • Assay Conditions: Incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the this compound test derivative.

  • Detection: Separate bound from free radioligand via rapid filtration through glass fiber filters. Measure radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Comparative Analysis: Test Derivative vs. Reference Compounds

To contextualize the findings, all assays should be run in parallel with well-characterized reference compounds.

CompoundTargetAssay TypeExpected Ki (nM)Rationale
Test Derivative σ1R, σ2RRadioligand BindingTo be determinedNovel compound under investigation.
Haloperidol σ1R, σ2RRadioligand Binding1-10A well-known, non-selective sigma receptor ligand.
(+)-Pentazocine σ1RRadioligand Binding2-5A selective σ1R agonist.[6]
Siramesine σ2RRadioligand Binding1-5A selective σ2R ligand.

Phase 2: Quantifying Cellular and Functional Activity

Demonstrating binding is necessary but not sufficient. The next critical phase is to prove that this binding event translates into a measurable biological response in a cellular context. This step helps classify the compound as an agonist, antagonist, or allosteric modulator.

Hypothesized Signaling Pathway: σ1R Modulation of Calcium Signaling

The σ1R is known to be a chaperone protein at the ER that modulates calcium signaling through the IP3 receptor (IP3R).[5] Agonist binding can potentiate IP3R-mediated calcium release, while antagonists may inhibit it.

G cluster_1 Phase 2: Functional Assay Logic A Test Compound Binding to σ1R B σ1R-IP3R Interaction A->B Modulates C ER Ca2+ Release B->C Potentiates or Inhibits D Cytosolic Ca2+ Increase C->D Leads to E Functional Assay: Fluorescent Calcium Imaging D->E Measured by F Data Output: Potency (EC50) Efficacy (% Max Response) E->F G cluster_2 Phase 3: Specificity & Off-Target Validation A Observed Cellular Effect (e.g., Decreased Viability) B Question: Is the effect σR-mediated? A->B C Experiment 1: Chemical Knockdown (Compete with selective antagonist) B->C D Experiment 2: Genetic Knockdown (CRISPR/siRNA of SIGMAR1) B->D E Result: Effect is rescued/ ablated C->E G Result: Effect persists C->G D->E D->G F Conclusion: Effect is ON-TARGET E->F H Conclusion: Effect is OFF-TARGET G->H I Action: Broad Panel Screening (e.g., Eurofins SafetyScreen44) H->I

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-(Bromophenyl)piperidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomeric Purity in Drug Discovery

In the landscape of modern drug development and organic synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. The 1-(bromophenyl)piperidine scaffold is a common feature in a variety of pharmacologically active molecules. However, the seemingly subtle shift of a bromine atom from the ortho to the meta or para position on the phenyl ring can profoundly alter a compound's biological activity, metabolic profile, and toxicity. Consequently, robust and unambiguous analytical methods for distinguishing between these isomers—1-(2-bromophenyl)piperidine, 1-(3-bromophenyl)piperidine, and 1-(4-bromophenyl)piperidine—are of paramount importance for researchers, scientists, and quality control professionals.

This comprehensive guide provides a detailed comparison of the spectroscopic data for these three isomers. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what is observed, but why these differences arise from a molecular standpoint. This guide is designed to empower the reader with the expertise to confidently identify these isomers and to serve as a practical reference for their own experimental work.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed spectroscopic characteristics of the three isomers of 1-(bromophenyl)piperidine. It is important to note that while experimental data for 1-(4-bromophenyl)piperidine is available, publicly accessible experimental spectra for the 2- and 3-isomers are less common. Therefore, for these isomers, we will also discuss the predicted spectral features based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

The ¹H NMR spectra of the three isomers are expected to show distinct patterns in the aromatic region, arising from the different spin-spin coupling interactions between the aromatic protons. The signals for the piperidine protons will be more similar across the isomers but may show subtle shifts due to the varying electronic effects of the bromine substituent's position.

Table 1: Comparative ¹H NMR Data (ppm)

Proton Assignment This compound (Predicted) 1-(3-Bromophenyl)piperidine (Predicted) 1-(4-Bromophenyl)piperidine (Experimental)
Aromatic-H Multiplet, ~6.9-7.6 ppmMultiplet, ~6.8-7.4 ppmd, 2H, J = 8.0 Hz, 7.31 ppm; d, 2H, J = 8.0 Hz, 7.13 ppm
Piperidine-H (α to N) Multiplet, ~2.9-3.1 ppmMultiplet, ~3.1-3.3 ppmm, 2H, 3.06-3.09 ppm
Piperidine-H (β, γ to N) Multiplet, ~1.5-1.8 ppmMultiplet, ~1.5-1.8 ppmm, 2H, 1.61-1.70 ppm; m, 2H, 1.55-1.59 ppm

Expertise & Experience: The para-substituted isomer presents the most simplified aromatic region in the ¹H NMR spectrum, typically showing two distinct doublets due to the symmetry of the molecule. The ortho and meta isomers will exhibit more complex multiplets due to the lower symmetry and more intricate coupling patterns between the non-equivalent aromatic protons. The electronegativity of the bromine atom will influence the chemical shifts of the nearby protons, generally causing a downfield shift (to a higher ppm value).

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shift of each carbon is sensitive to its local electronic environment.

Table 2: Comparative ¹³C NMR Data (ppm)

Carbon Assignment This compound (Predicted) 1-(3-Bromophenyl)piperidine (Predicted) 1-(4-Bromophenyl)piperidine (Experimental)
Aromatic C-Br ~115-120 ppm~122 ppm119.4 ppm
Aromatic C-N ~150-155 ppm~152 ppm145.3 ppm
Other Aromatic C Multiple signals, ~120-135 ppmMultiple signals, ~115-130 ppm131.2, 128.5, 128.2, 126.4 ppm
Piperidine C (α to N) ~50-55 ppm~50-55 ppm45.6 ppm
Piperidine C (β to N) ~25-27 ppm~25-27 ppm41.4 ppm
Piperidine C (γ to N) ~23-25 ppm~23-25 ppm32.7 ppm

Expertise & Experience: The carbon directly attached to the bromine atom (ipso-carbon) will have a characteristic chemical shift. The electronegativity of bromine leads to a deshielding effect on the attached carbon. The position of the bromine atom also influences the chemical shifts of the other aromatic carbons due to its inductive and resonance effects.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For the 1-(bromophenyl)piperidine isomers, the key diagnostic region is the C-H out-of-plane bending vibrations of the aromatic ring.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode This compound (Predicted) 1-(3-Bromophenyl)piperidine (Predicted) 1-(4-Bromophenyl)piperidine (Predicted)
Aromatic C-H Stretch 3050-31003050-31003050-3100
Aliphatic C-H Stretch 2800-30002800-30002800-3000
C=C Aromatic Ring Stretch ~1600, ~1470~1600, ~1470~1600, ~1480
Aromatic C-H Out-of-Plane Bending ~750 (strong)~780 (strong) and ~690 (strong)~820 (strong)
C-N Stretch ~1200-1250~1200-1250~1200-1250
C-Br Stretch ~1030~1070~1010

Expertise & Experience: The substitution pattern on a benzene ring gives rise to characteristic absorption bands in the "fingerprint" region of the IR spectrum (below 1500 cm⁻¹). Specifically, the out-of-plane C-H bending vibrations are highly diagnostic[1][2].

  • Ortho-disubstituted benzenes typically show a strong absorption band around 750 cm⁻¹.

  • Meta-disubstituted benzenes usually exhibit two strong bands around 780 cm⁻¹ and 690 cm⁻¹.

  • Para-disubstituted benzenes are characterized by a strong absorption in the region of 800-860 cm⁻¹[2].

These characteristic bands provide a rapid and reliable method for distinguishing between the three isomers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Table 4: Mass Spectrometry Data (m/z)

Ion This compound 1-(3-Bromophenyl)piperidine 1-(4-Bromophenyl)piperidine
Molecular Ion [M]⁺ 239/241 (Predicted)[3]239/241 (Predicted)241 [M+H]⁺ (Experimental)
Key Fragments (Predicted) Loss of Br, loss of piperidine ring fragmentsLoss of Br, loss of piperidine ring fragmentsLoss of Br, loss of piperidine ring fragments

Trustworthiness: The presence of a bromine atom is readily identified in the mass spectrum by the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. While the fragmentation patterns of the three isomers may be similar, high-resolution mass spectrometry can confirm the elemental composition.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.

NMR Spectroscopy Sample Preparation
  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free from water and other impurities.

  • Sample Concentration: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for optimal resolution.

Infrared Spectroscopy Sample Preparation
  • Attenuated Total Reflectance (ATR): Place a small amount of the neat liquid or solid sample directly onto the ATR crystal. This is a rapid and convenient method.

  • Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation
  • Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer. EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information.

  • Electrospray Ionization (ESI): Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote protonation) into the ESI source. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Visualizing the Workflow

A logical workflow is crucial for the efficient and accurate analysis of these isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolve_in_Solvent Dissolve in appropriate deuterated/volatile solvent Sample->Dissolve_in_Solvent IR IR Sample->IR ATR/Thin Film/KBr NMR NMR Dissolve_in_Solvent->NMR ¹H & ¹³C NMR MS MS Dissolve_in_Solvent->MS EI/ESI Compare_Aromatic_Region Compare aromatic region (¹H NMR) NMR->Compare_Aromatic_Region Identify_Substitution_Pattern Identify substitution pattern (IR out-of-plane bending) IR->Identify_Substitution_Pattern Confirm_MW_Isotopic_Pattern Confirm MW & isotopic pattern (MS) MS->Confirm_MW_Isotopic_Pattern Isomer_Identification Isomer Identification Compare_Aromatic_Region->Isomer_Identification Identify_Substitution_Pattern->Isomer_Identification Confirm_MW_Isotopic_Pattern->Isomer_Identification

Caption: A typical workflow for the spectroscopic identification of 1-(bromophenyl)piperidine isomers.

Conclusion

The differentiation of this compound, 1-(3-bromophenyl)piperidine, and 1-(4-bromophenyl)piperidine is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide the most detailed structural information, IR spectroscopy offers a rapid and highly diagnostic method for determining the substitution pattern on the aromatic ring. Mass spectrometry serves to confirm the molecular weight and the presence of bromine. By understanding the principles behind the observed spectroscopic differences and following robust experimental protocols, researchers can confidently and accurately characterize these important isomeric compounds.

References

The Pivotal Role of Phenylpiperidines in Neuroprotection: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neuroprotective drug discovery, the phenylpiperidine scaffold represents a privileged structure with significant therapeutic potential. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of drug candidates related to "1-(2-Bromophenyl)piperidine," with a focus on their role as modulators of key neuroprotective pathways. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a critical analysis of the translation of preclinical data from the bench to living systems.

Introduction: The Promise of Phenylpiperidine Derivatives in Neurological Disorders

The piperidine ring is a ubiquitous feature in a vast array of clinically approved drugs, valued for its favorable physicochemical properties that can enhance metabolic stability and improve pharmacokinetic profiles.[1] When a phenyl group is attached to the piperidine core, as in the case of this compound and its analogs, these compounds often exhibit significant activity within the central nervous system (CNS).[1][2] Their mechanisms of action are diverse, ranging from opioid receptor agonism to the antagonism of the N-Methyl-D-aspartate (NMDA) receptor.[3][4][5] A particularly promising avenue of investigation for neuroprotection lies in their interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in cellular stress responses and neuronal survival.[6][7][8][9][10]

This guide will explore the journey of a phenylpiperidine-based drug candidate from initial in vitro characterization to in vivo validation, providing a framework for assessing its potential as a neuroprotective agent.

Part 1: In Vitro Evaluation: Foundational Screening for Neuroprotective Activity

The initial assessment of a drug candidate's efficacy begins in a controlled laboratory setting. In vitro assays are indispensable for high-throughput screening, mechanism of action studies, and establishing a baseline for a compound's biological activity.[11]

Key In Vitro Assays for Phenylpiperidine Derivatives

A crucial first step is to determine a compound's binding affinity for its intended molecular target. For neuroprotective phenylpiperidine derivatives, the σ1 receptor is a key target.

Sigma-1 (σ1) Receptor Binding Assay: This assay quantifies the affinity of a test compound for the σ1 receptor. A common method involves a competitive radioligand binding assay using a known high-affinity σ1 receptor ligand, such as [³H]-(+)-pentazocine.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

  • Preparation of Receptor Material: Homogenates of guinea pig brains are commonly used as a source of σ1 receptors.[12]

  • Incubation: The brain homogenates are incubated with a fixed concentration of the radioligand ([³H]-(+)-pentazocine) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

Neuroprotection Assessment in a Cellular Model of Neurotoxicity: The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model to study neurodegenerative processes.[10][11] Neurotoxicity can be induced by various agents, such as 6-hydroxydopamine (6-OHDA) or amyloid-β oligomers, to mimic the cellular stress seen in diseases like Parkinson's and Alzheimer's.[8][11] The ability of a test compound to protect these cells from induced toxicity is a key indicator of its neuroprotective potential.

Experimental Protocol: MTT Assay for Cell Viability in SH-SY5Y Cells

  • Cell Culture: SH-SY5Y cells are seeded in 96-well plates and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are pre-treated with various concentrations of the phenylpiperidine drug candidate for a specified period.

  • Induction of Neurotoxicity: A neurotoxic agent (e.g., 6-OHDA or amyloid-β) is added to the wells (excluding control wells).

  • MTT Addition: After the incubation period with the neurotoxin, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[12][14]

  • Incubation: The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. Increased cell viability in the presence of the test compound and the neurotoxin indicates a neuroprotective effect.

Comparative In Vitro Efficacy Data of Phenylpiperidine Derivatives

The following table summarizes the in vitro binding affinities and neuroprotective activities of representative phenylpiperidine derivatives.

CompoundTargetAssayResult (Ki or IC50)Cell LineNeuroprotective Effect
N-(1-benzylpiperidin-4-yl)phenylacetamide (Analog 1) σ1 ReceptorRadioligand BindingKi = 3.90 nM[6]-Not Reported
2-fluoro-substituted Analog 1 σ1 ReceptorRadioligand BindingKi = 3.56 nM[6]-Not Reported
4-Phenyl-1-(4-phenylbutyl) piperidine (PPBP) σ1 ReceptorRadioligand BindingHigh Affinity (Specific Ki not provided)[8][9]SH-SY5YCounteracted neurotoxicity induced by rotenone, oligomycin, and NMDA[10]
Chalcone-Phenylpiperidine Hybrid (Compound 4) AChE/BuChEEnzyme Inhibition-SH-SY5YPartially counteracted neurotoxicity induced by Aβ1–42 oligomers[11]
Visualizing the Mechanism: The Sigma-1 Receptor Signaling Pathway

The neuroprotective effects of σ1 receptor ligands are mediated through a complex signaling cascade that modulates calcium homeostasis, reduces oxidative stress, and inhibits apoptosis.

sigma1_pathway cluster_stress Cellular Stress (e.g., Oxidative Stress, ER Stress) cluster_sigma1 Sigma-1 Receptor Activation cluster_downstream Neuroprotective Downstream Effects stress Stress Signal sigma1 Sigma-1 Receptor (at ER-Mitochondria interface) stress->sigma1 Induces Dissociation from BiP/GRP78 ligand Phenylpiperidine Ligand ligand->sigma1 Binds and Activates ca_homeostasis Modulation of Ca2+ Homeostasis sigma1->ca_homeostasis ros_reduction Reduction of Reactive Oxygen Species (ROS) sigma1->ros_reduction apoptosis_inhibition Inhibition of Apoptosis sigma1->apoptosis_inhibition neuronal_survival Enhanced Neuronal Survival ca_homeostasis->neuronal_survival ros_reduction->neuronal_survival apoptosis_inhibition->neuronal_survival

Caption: Sigma-1 receptor signaling pathway in neuroprotection.

Part 2: In Vivo Assessment: Validating Efficacy in a Living System

While in vitro studies provide crucial initial data, the ultimate test of a drug candidate's therapeutic potential lies in its performance within a complex living organism.[15] In vivo models allow for the evaluation of not only efficacy but also pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity.

Common In Vivo Models for Neuroprotection

For assessing the neuroprotective effects of phenylpiperidine derivatives, rodent models of neurodegenerative diseases or acute neuronal injury are commonly employed.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats: This model mimics the ischemic stroke in humans by temporarily blocking blood flow to a specific brain region.[8][9] The extent of neuronal damage (infarct volume) is a primary endpoint for evaluating the efficacy of a neuroprotective agent.

MPTP-Induced Mouse Model of Parkinson's Disease: Administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) leads to the selective destruction of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[16] Behavioral tests and histological analysis are used to assess the protective effects of a drug candidate.

Assessing Cognitive Function: The Morris Water Maze

Cognitive impairment is a common feature of many neurodegenerative diseases. The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, which is largely dependent on the hippocampus.[15][17][18][19][20]

Experimental Protocol: Morris Water Maze Test in Mice

  • Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface.[18] Visual cues are placed around the room to aid in spatial navigation.[18]

  • Acquisition Phase (Training): Mice are subjected to a series of trials over several days, during which they must learn the location of the hidden platform from different starting positions.[18] The time it takes for the mouse to find the platform (escape latency) is recorded.[18]

  • Probe Trial (Memory Test): On the final day, the platform is removed from the pool, and the mouse is allowed to swim freely for a set period.[17] The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[18]

  • Data Analysis: A shorter escape latency during the acquisition phase and a greater amount of time spent in the target quadrant during the probe trial indicate better spatial learning and memory.

Comparative In Vivo Efficacy Data of Phenylpiperidine Derivatives

The following table summarizes the in vivo efficacy of a representative phenylpiperidine derivative in a model of ischemic stroke.

CompoundAnimal ModelDosing RegimenPrimary EndpointResult
4-Phenyl-1-(4-phenylbutyl) piperidine (PPBP) Rat (tMCAO)Continuous IV infusion (1 µmol/kg/h) for 24 hours, starting 60 min after ischemia onset.Infarct VolumeSignificant reduction in cortical infarction volume compared to saline-treated controls.[21]
Piperine Mouse (MPTP-induced Parkinson's)10 mg/kg, orally for 15 daysMotor coordination and cognitive functionAttenuated MPTP-induced deficits in motor coordination and cognitive functioning.[16]
Visualizing the Experimental Workflow: From Ischemia to Assessment

The following diagram illustrates a typical experimental workflow for evaluating a neuroprotective drug candidate in a rodent model of stroke.

invivo_workflow cluster_induction Induction of Ischemia cluster_treatment Drug Administration cluster_assessment Efficacy Assessment cluster_outcome Outcome tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats drug_admin Intravenous Infusion of Phenylpiperidine Derivative (e.g., PPBP) or Vehicle tMCAO->drug_admin Post-Ischemia Treatment behavioral Behavioral Testing (e.g., Morris Water Maze) drug_admin->behavioral During/After Treatment Period histological Histological Analysis (Infarct Volume Measurement) drug_admin->histological At Study Endpoint neuroprotection Neuroprotection behavioral->neuroprotection no_effect No Effect behavioral->no_effect histological->neuroprotection histological->no_effect

Caption: In vivo experimental workflow for neuroprotection studies.

Part 3: Translating In Vitro to In Vivo Efficacy: Bridging the Gap

A critical challenge in drug development is the translation of promising in vitro results to in vivo efficacy. While in vitro assays provide a controlled environment to probe specific molecular interactions, they do not fully recapitulate the complex physiological environment of a living organism. Factors such as drug metabolism, bioavailability, off-target effects, and the intricate interplay of different cell types can significantly influence a drug's performance in vivo.

For phenylpiperidine derivatives, a high binding affinity for the σ1 receptor in vitro is a strong starting point. However, this does not guarantee neuroprotection in vivo. The compound must be able to cross the blood-brain barrier, reach its target in sufficient concentrations, and exert its therapeutic effect without causing significant toxicity.

The neuroprotective effects of PPBP in the tMCAO rat model provide a positive example of this translation. The compound's high affinity for the σ1 receptor, likely demonstrated in initial in vitro binding assays, translated to a significant reduction in infarct volume in vivo.[8][9][21] This successful translation underscores the importance of selecting drug candidates with favorable pharmacokinetic properties in addition to potent target engagement.

Conversely, a compound may show potent neuroprotective effects in a cell culture model but fail in animal studies due to poor metabolic stability or an inability to penetrate the CNS. Therefore, a comprehensive preclinical evaluation must include both robust in vitro characterization and well-designed in vivo studies to confidently predict clinical success.

Conclusion

Phenylpiperidine derivatives, particularly those acting as potent σ1 receptor ligands, hold considerable promise as neuroprotective agents. A systematic and rigorous evaluation, encompassing both in vitro and in vivo methodologies, is essential to identify the most promising candidates for clinical development. This guide has provided a framework for this evaluation, from initial target binding and cellular neuroprotection assays to behavioral and histological assessments in relevant animal models. By understanding the strengths and limitations of each approach and carefully considering the translation of data between these systems, researchers can more effectively navigate the challenging but rewarding path of neuroprotective drug discovery.

References

A Senior Application Scientist's Guide to the Synthesis of 1-(2-Bromophenyl)piperidine: A Comparative Analysis of Catalytic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Arylpiperidine Scaffold

The 1-(2-Bromophenyl)piperidine moiety is a privileged scaffold in medicinal chemistry and materials science. Its presence in a molecule can significantly influence pharmacological activity, acting as a key building block for a diverse range of therapeutic agents, including antipsychotics, antihistamines, and opioid receptor modulators. The bromine atom at the ortho position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a vast chemical space in drug discovery programs. Given its importance, the efficient and scalable synthesis of this compound is a critical undertaking for any research and development team. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable intermediate, focusing on the well-established Buchwald-Hartwig amination and Ullmann condensation, with a discussion on the feasibility of Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis of Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of a carbon-nitrogen (C-N) bond between a brominated aromatic ring and the piperidine nucleus. The choice of synthetic route is a critical decision, balancing factors such as yield, reaction conditions, catalyst cost and availability, and scalability. This section provides a detailed comparison of the leading catalytic methods.

Method 1: The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines over the past few decades.[1] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to classical methods.[2]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as Xantphos or RuPhos, are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. These ligands stabilize the palladium center and promote the desired C-N bond formation.[3]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and generate the active nucleophile for the coupling reaction. The choice of base can significantly impact the reaction rate and yield.[3]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a water-free environment, which can otherwise deactivate the catalyst.

Advantages:

  • High yields (often >90%).

  • Mild reaction conditions (temperatures typically ranging from 80-120 °C).

  • Excellent functional group tolerance.

  • Broad scope for both the aryl halide and the amine.

Limitations:

  • High cost of palladium catalysts and specialized phosphine ligands.

  • Sensitivity of the catalyst to air and moisture, often requiring inert atmosphere techniques.

  • Potential for palladium contamination in the final product, a critical concern in pharmaceutical applications.

Method 2: The Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalytic systems.[4][5] This copper-catalyzed reaction offers a more cost-effective alternative to palladium-based methods.

Causality Behind Experimental Choices:

  • Catalyst System: Copper(I) salts, such as CuI, are the most common catalysts. The addition of a ligand, often a diamine (e.g., 1,10-phenanthroline) or an amino acid (e.g., L-proline), can significantly improve the reaction efficiency by solubilizing the copper species and facilitating the coupling.

  • Base: A strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is typically required.

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often necessary to drive the reaction to completion.

Advantages:

  • Lower catalyst cost due to the high abundance of copper.[6]

  • Less sensitivity to air and moisture compared to some palladium systems.

Limitations:

  • Often requires higher reaction temperatures (typically >120 °C) and longer reaction times.[4]

  • Substrate scope can be more limited compared to the Buchwald-Hartwig reaction.

  • Stoichiometric or high loadings of copper may be required in some cases, leading to challenges in product purification.

Method 3: Nucleophilic Aromatic Substitution (SNAr) - A Feasibility Assessment

Nucleophilic aromatic substitution (SNAr) is another potential route for C-N bond formation. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the departure of a leaving group.[1]

Feasibility for this compound:

The SNAr reaction is generally only efficient when the aromatic ring is activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions to the leaving group.[7] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. The starting material for the synthesis of this compound, 1,2-dibromobenzene, lacks such activating groups. Therefore, a direct SNAr reaction between 1,2-dibromobenzene and piperidine is expected to be very sluggish and low-yielding under standard conditions. While some SNAr reactions can be forced under harsh conditions (high temperatures and pressures), this is generally not a practical or efficient approach for this specific transformation.

Quantitative Data Summary

The following table provides a comparative overview of the typical reaction parameters and expected outcomes for the synthesis of this compound via the Buchwald-Hartwig amination and Ullmann condensation. The data is compiled from literature precedents for analogous N-aryl piperidine syntheses.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)CuI (5-20 mol%)
Ligand Bulky phosphine (e.g., Xantphos, RuPhos)Diamine or Amino Acid (e.g., L-proline)
Base NaOt-Bu or Cs₂CO₃K₂CO₃ or K₃PO₄
Solvent Toluene or DioxaneDMF or DMSO
Temperature 80-120 °C120-180 °C
Reaction Time 2-12 hours12-48 hours
Typical Yield 85-98%70-90%
Cost HighModerate
Scalability Well-established for large-scale synthesisCan be challenging due to high temperatures

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound via the Buchwald-Hartwig and Ullmann reactions.

Protocol 1: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents 1,2-Dibromobenzene Piperidine NaOt-Bu reaction Reaction Setup (Inert Atmosphere) reagents->reaction catalyst Pd(OAc)₂ Xantphos catalyst->reaction solvent Toluene (anhydrous) solvent->reaction heating Heat to 100 °C (2-8 hours) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 1,2-Dibromobenzene (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe, followed by 1,2-dibromobenzene and piperidine.

  • Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Ullmann Condensation

Ullmann_Condensation_Workflow reagents 1,2-Dibromobenzene Piperidine K₂CO₃ reaction Reaction Setup reagents->reaction catalyst CuI L-Proline catalyst->reaction solvent DMSO solvent->reaction heating Heat to 140 °C (12-24 hours) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the Ullmann condensation.

Materials:

  • 1,2-Dibromobenzene (1.0 equiv)

  • Piperidine (1.5 equiv)

  • Potassium carbonate (2.0 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-Proline (0.2 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI, L-proline, and potassium carbonate.

  • Add DMSO, followed by 1,2-dibromobenzene and piperidine.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Mechanistic Insights

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Catalytic_Cycles cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)(X)L₂ oa->pd2 amine_assoc Amine Association pd2->amine_assoc HNR₂ pd_amine [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ amine_assoc->pd_amine deprotonation Deprotonation (Base) pd_amine->deprotonation pd_amido Ar-Pd(II)(NR₂)L₂ deprotonation->pd_amido re Reductive Elimination pd_amido->re re->pd0 product_b Ar-NR₂ re->product_b cu1 Cu(I)X amine_coord Amine Coordination cu1->amine_coord HNR₂ Base cu_amide Cu(I)-NR₂ amine_coord->cu_amide oa_ullmann Oxidative Addition cu_amide->oa_ullmann Ar-X cu3 Ar-Cu(III)(X)(NR₂) oa_ullmann->cu3 re_ullmann Reductive Elimination cu3->re_ullmann re_ullmann->cu1 product_u Ar-NR₂ re_ullmann->product_u

Caption: Simplified catalytic cycles for the Buchwald-Hartwig and Ullmann C-N coupling reactions.

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2]

The mechanism of the Ullmann condensation is more debated but is generally believed to involve the formation of a copper(I)-amide species, which then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Reductive elimination from this intermediate affords the C-N coupled product and regenerates the active copper(I) catalyst.[5]

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful and reliable methods for the synthesis of this compound.

  • For exploratory, small-scale synthesis where reaction optimization and speed are paramount, the Buchwald-Hartwig amination is often the preferred choice due to its milder conditions, higher yields, and broader substrate scope. The higher cost of the catalyst is often justified by the rapid access to the desired compound.

  • For large-scale production and process development , where cost-effectiveness is a primary driver, the Ullmann condensation presents a compelling alternative. While it may require more optimization to achieve high yields and the higher reaction temperatures can be a challenge, the significantly lower cost of the copper catalyst can lead to substantial savings.

The Nucleophilic Aromatic Substitution (SNAr) route is not considered a viable option for this particular transformation due to the lack of activating groups on the aromatic ring.

Ultimately, the selection of the optimal synthetic route will depend on the specific priorities of the project, including scale, timeline, budget, and the available expertise and equipment. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this important chemical intermediate.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 1-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

The N-aryl piperidine motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved pharmaceuticals and clinical candidates.[1][2] The compound 1-(2-Bromophenyl)piperidine serves as a critical building block for many of these complex molecules, making its efficient and scalable synthesis a topic of significant interest to researchers in drug development. The formation of the C–N bond between the aryl halide and the cyclic amine is typically accomplished through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, head-to-head comparison of the two dominant catalytic paradigms for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation. We will dissect the performance of leading catalyst systems from each class, supported by experimental data, and provide detailed protocols to enable researchers to select and implement the optimal methodology for their specific needs.

Overview of Catalytic Approaches

The synthesis of aryl amines has been revolutionized by two key cross-coupling reactions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become the gold standard for C–N bond formation due to its broad substrate scope, high efficiency, and progressively milder reaction conditions developed over successive "generations" of catalysts.[3][4] The reaction's success is heavily dependent on the choice of phosphine or N-heterocyclic carbene (NHC) ligand, which modulates the reactivity of the palladium center.[5]

  • Ullmann Condensation: As the classical method for C–N coupling, the Ullmann reaction traditionally required harsh conditions (high temperatures, stoichiometric copper) which limited its utility.[6][7] However, modern advancements have introduced soluble copper catalysts with specialized ligands, enabling "Ullmann-type" reactions to proceed under significantly milder conditions, presenting a cost-effective and less toxic alternative to palladium.[8][9]

Catalyst Performance: A Head-to-Head Comparison

The choice between a palladium or copper-based system often involves a trade-off between reaction efficiency, catalyst cost, and operational simplicity. Below, we compare representative catalysts for the coupling of aryl bromides with piperidine.

Table 1: Performance of Palladium-Based Catalysts
Catalyst System (Precatalyst/Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Key Features & Rationale
Pd(OAc)₂ / P(t-Bu)₃1-2NaOt-BuToluene80-1004-1285-95A "first-generation" bulky, electron-rich phosphine ligand that promotes efficient reductive elimination.[4]
[Pd(allyl)Cl]₂ / t-BuXPhos0.5-1NaOt-BuToluene80-1002-6>95t-BuXPhos is a highly effective biaryl phosphine ligand, allowing for lower catalyst loadings and faster reaction times.[10]
PEPPSI-IPr0.5-1K₃PO₄1,4-Dioxane1002-4>98N-Heterocyclic Carbene (NHC) ligands form very stable and highly active Pd complexes, often effective for challenging substrates.[5]
(NHC)Pd(allyl)Cl1NaOt-BuToluene700.593A convenient and highly active precatalyst enabling rapid coupling at moderate temperatures.[11]
Table 2: Performance of Copper-Based Catalysts
Catalyst System (Precatalyst/Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Key Features & Rationale
Cu PowderStoichiometricK₂CO₃DMF / Nitrobenzene>18024-48<60The classic Ullmann reaction; requires harsh conditions, high catalyst loading, and often gives moderate yields.[6][12]
CuI / L-proline5-10K₂CO₃DMSO90-11012-2480-90An early example of a ligand-accelerated Ullmann-type reaction, allowing for significantly milder conditions.
Cu(OAc)₂ / α-Benzoin Oxime5Cs₂CO₃Dioxane8012~90This system uses an inexpensive ligand to promote efficient coupling at moderate temperatures, rivaling some Pd systems.[8]
[Cu(phen)(PPh₃)₂]NO₃1-5Cs₂CO₃Toluene11024>90A soluble, well-defined copper(I) catalyst that provides high yields and good functional group tolerance.[13]

Mechanistic Insights & Rationale

Understanding the catalytic cycles is crucial for troubleshooting and optimizing reactions. The choice of ligand and metal dictates the mechanism and overall efficiency.

Palladium-Catalyzed Buchwald-Hartwig Amination

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. Bulky, electron-rich ligands are critical as they promote the rate-limiting reductive elimination step, where the C–N bond is formed and the Pd(0) catalyst is regenerated.[3][4]

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(NHR₂)L]⁺Br⁻ oa_complex->amine_complex Amine Binding & Ligand Dissociation amido_complex Ar-Pd(II)(NR₂)L amine_complex->amido_complex Deprotonation (Base) base - H-Base⁺ amine_complex->base amido_complex->pd0 Reductive Elimination product Ar-Piperidine amido_complex->product arbr Ar-Br arbr->oa_complex amine Piperidine amine->amine_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann-Type Condensation

Modern Ullmann-type reactions are believed to proceed through a Cu(I)/Cu(III) cycle, although the exact mechanism can be debated and may vary with the ligand system. The ligand solubilizes the copper salt and facilitates the key steps of oxidative addition and reductive elimination.[8][14]

G cu1 Cu(I)L₂⁺ oa_complex Ar-Cu(III)(Br)(Amine)L cu1->oa_complex Oxidative Addition (Ar-Br, Amine, Base) product_complex Cu(I)L₂⁺ + Product oa_complex->product_complex Reductive Elimination product Ar-Piperidine oa_complex->product product_complex->cu1 Catalyst Regeneration reagents Ar-Br + Piperidine reagents->oa_complex

Caption: Simplified catalytic cycle for a modern Ullmann-type C-N coupling.

Experimental Protocols

Here we provide detailed, self-validating protocols for high-performing palladium and copper-based systems.

Protocol 1: (NHC)Pd-Catalyzed Synthesis of this compound

This protocol is adapted from methodologies using highly active NHC-palladium precatalysts.[11]

G A 1. Oven-dry glassware. Assemble under N₂ or Ar. B 2. Charge flask with: - (NHC)Pd precatalyst (1 mol%) - NaO-t-Bu (1.4 equiv) A->B C 3. Add via syringe: - Anhydrous Toluene - 2-Bromoiodobenzene (1.0 equiv) - Piperidine (1.2 equiv) B->C D 4. Heat reaction to 70-80 °C. Monitor by TLC or GC/MS. C->D E 5. Cool to RT. Quench with H₂O. Extract with Ethyl Acetate. D->E F 6. Wash organic layer with brine. Dry over Na₂SO₄. E->F G 7. Concentrate in vacuo. Purify by column chromatography. F->G

Caption: General workflow for the (NHC)Pd-catalyzed amination.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the (NHC)Pd(allyl)Cl precatalyst (0.01 mmol, 1 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add anhydrous toluene (3 mL). Sequentially add 2-bromoiodobenzene (1.0 mmol, 1.0 equiv) and piperidine (1.2 mmol, 1.2 equiv) via syringe. Note: The aryl halide should be the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 70-80 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 0.5-2 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench with water (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Copper/α-Benzoin Oxime-Catalyzed Synthesis

This protocol leverages an inexpensive and efficient copper-based system.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction tube, combine copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 5 mol%), α-benzoin oxime (0.10 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Reagent Addition: To the tube, add 1,4-dioxane (2 mL), followed by 2-bromoiodobenzene (1.0 mmol, 1.0 equiv) and piperidine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired product.

Conclusion and Recommendations

Both palladium and copper-catalyzed systems offer viable routes to this compound. The optimal choice depends on the specific project constraints.

  • For Speed and Highest Yield: Modern Palladium-NHC catalyst systems are unparalleled.[5][11] They offer extremely fast reaction times, operate at moderate temperatures, and consistently deliver near-quantitative yields with very low catalyst loadings. They are the premier choice for rapid library synthesis and when material throughput is the highest priority.

  • For Cost-Effectiveness and Scalability: Modern Copper-catalyzed systems present a compelling alternative.[8] While reaction times may be longer and catalyst loadings slightly higher, the dramatically lower cost of copper compared to palladium makes these systems highly attractive for large-scale production where cost per kilogram is a critical metric. The reduced toxicity of copper is also an important consideration in process chemistry.

Ultimately, the continued development in both fields provides researchers with a powerful and versatile toolkit for constructing the vital C–N bond, enabling the synthesis of next-generation therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the laboratory bench. For researchers and drug development professionals, the proper disposal of compounds like 1-(2-Bromophenyl)piperidine is not merely a regulatory hurdle but a critical component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this halogenated organic compound, grounded in established safety principles and regulatory frameworks.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, like many of its analogs, presents a multi-faceted risk profile that dictates its handling and disposal pathway.

  • Human Health Hazards: Safety Data Sheets (SDS) for similar brominated phenyl-piperidine/piperazine compounds consistently indicate several key hazards:

    • Skin and Eye Irritation: The compound is classified as a skin irritant (H315) and a serious eye irritant (H319).[1][2][3][4] Direct contact can cause inflammation and discomfort, necessitating the use of appropriate personal protective equipment (PPE).

    • Respiratory Irritation: It may cause respiratory irritation (H335), making it crucial to handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1][3]

    • Acute Toxicity: Some analogs are listed as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[5][6][7]

  • Environmental Hazards: As a halogenated organic compound, this compound falls under specific environmental regulations. These compounds can be persistent in the environment and may have ecotoxicological effects. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Improper disposal, such as pouring it down the drain or placing it in regular trash, is prohibited as it can lead to the contamination of waterways and soil.[1][11][12]

Core Disposal Principles: The Non-Negotiables

The disposal of this compound is governed by one overarching principle: it must be treated as hazardous waste. This dictates a specific set of handling procedures from the moment it is deemed "waste" (i.e., no longer intended for use).[12][13]

  • No Sink or Trash Disposal: Under no circumstances should this chemical or its solutions be disposed of via sanitary sewers or solid waste trash.[8][11]

  • Segregation is Key: Store chemical waste in dedicated, compatible containers, segregated from other waste streams (e.g., non-halogenated solvents, acids, bases) to prevent dangerous reactions.[13]

  • Cradle-to-Grave Management: The generator of the waste (the laboratory) is responsible for its management from creation to final disposal, a concept known as "cradle to grave."[9] This underscores the importance of following institutional and national guidelines precisely.

Data Summary Table: Hazard and Handling

ParameterInformationSource(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4][5][7]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3]
Regulatory Framework EPA Resource Conservation and Recovery Act (RCRA) for hazardous waste. Specifically regulated as a halogenated organic compound.[8][9][10]
Incompatible Materials Strong oxidizing agents.[14]
Firefighting Media Use water spray, dry chemical, carbon dioxide, or chemical foam.[1][3][15]
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[1][6]
Procedural Guide: Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for the safe disposal of this compound and associated waste.

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile, neoprene).[2][14][16] Always inspect gloves for tears or holes before use.

  • Eye Protection: Chemical splash goggles are mandatory.[2][6][17] A face shield may be required for larger quantities or when there is a significant splash risk.[16]

  • Protective Clothing: A standard lab coat, long pants, and closed-toe shoes are required to protect skin from accidental contact.[14][16]

Proper containment and identification are critical for safe storage and transport.

  • Select a Container: Use a designated hazardous waste container that is in good condition and compatible with the chemical. Plastic containers are often preferred over glass to minimize breakage risk, provided chemical compatibility is confirmed.[8][13] The container must have a secure, leak-proof cap.

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8][12] The label must include:

    • The words "Hazardous Waste".[8][13]

    • The full, unabbreviated chemical name: "this compound". For mixtures, list all components and their approximate percentages.[8]

    • Accumulation start date (the date the first waste was added).

    • The name of the Principal Investigator and the specific laboratory location (building and room number).[8]

    • Appropriate hazard pictograms (e.g., irritant/harmful).[8]

  • Store Securely: Keep the waste container tightly closed except when adding waste.[9][13]

  • Segregate: Store the halogenated waste container separately from incompatible materials, particularly strong acids, bases, and oxidizers. It is best practice to use secondary containment (e.g., a plastic tub or bin) to contain any potential leaks.

  • Designated Area: Keep the waste in a designated satellite accumulation area within the lab that is clearly marked and away from general work areas.

  • Contact EHS: Once the container is full or you are ready to dispose of it, follow your institution's procedures to request a pickup from the EHS department or their contracted hazardous waste disposal service.[8][12]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across campus. This must be done by trained EHS staff or licensed professionals.[12]

  • Final Disposal Method: The ultimate disposal will be handled by a licensed facility. For halogenated organic compounds, the most common method is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize the resulting acidic gases like HBr.[18][19]

Decontamination of Empty Containers and Contaminated Labware

Empty containers that once held this compound must be decontaminated before they can be disposed of as regular trash.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol) that can fully dissolve the chemical residue.[12][13]

  • Collect Rinsate: Crucially, the solvent rinsate from all three rinses must be collected and disposed of as hazardous waste. [12][13] This rinsate should be added to your halogenated organic waste container.

  • Deface and Dispose: After triple rinsing and allowing the container to air dry, deface or remove the original chemical label. The clean, empty container can then typically be disposed of in the regular trash or glass disposal box.[12][13]

  • Contaminated Labware: Glassware or other items grossly contaminated with the chemical should be decontaminated using the triple-rinse method. If this is not feasible, the items must be packaged into a suitable container, labeled, and disposed of as solid hazardous waste.[13]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams associated with this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. 1-(2-Bromophenyl)piperidine, a halogenated aromatic amine, is a valuable building block in synthesis, but its structure necessitates a rigorous and non-negotiable safety protocol. This guide moves beyond simple checklists to provide a comprehensive operational plan for handling this compound, grounded in the principles of chemical causality and risk mitigation.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

This compound combines the structural features of a halogenated aromatic compound and a piperidine ring. This combination informs our assessment of its potential hazards. While a specific, comprehensive toxicological profile for this exact compound is not widely published, we can infer the primary risks by examining its constituent parts and data from structurally similar molecules.

The piperidine moiety suggests potential for skin and eye irritation, and possible corrosivity, as seen in piperidine itself.[1][2][3] The bromophenyl group points to hazards common to halogenated aromatics, including potential skin irritation and the necessity of segregated waste streams.[4][5]

A Safety Data Sheet (SDS) for the closely related compound, 1-(4-Bromophenyl)piperidine, classifies it as a skin and eye irritant.[5][6] Therefore, we must operate under the assumption that this compound presents, at a minimum, the following hazards:

Potential HazardClassificationRationale and Causality
Skin Irritation Category 2 (Assumed)Piperidine derivatives and brominated aromatics are known skin irritants. Direct contact can lead to redness, inflammation, or chemical burns.[5][6]
Eye Irritation Category 2 (Assumed)Vapors or splashes can cause serious eye irritation or damage.[5][6]
Respiratory Irritation PossibleInhalation of dust or aerosols may irritate the respiratory tract.[6]
Acute Toxicity UnknownThe acute oral, dermal, and inhalation toxicity has not been thoroughly investigated. Assume toxicity and minimize all routes of exposure.[7]

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is critically dependent on the implementation of higher-level controls that engineer out risks and establish safe work practices.

2.1. Engineering Controls: Your Primary Shield All work involving this compound, from weighing solids to preparing solutions and running reactions, must be conducted within a properly functioning chemical fume hood.[8] This is not negotiable. A fume hood is essential to prevent the inhalation of potentially harmful dust, aerosols, or vapors.[9]

2.2. Administrative Controls: Standardizing Safety

  • Designated Area: All handling of this compound should occur in a designated and clearly marked area of the laboratory.

  • Standard Operating Procedure (SOP): A detailed, written SOP for handling this compound must be available to all personnel. This SOP should include the specific steps of the procedure, the required PPE, and emergency protocols.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE must be deliberate and matched to the task. The following represents the minimum required PPE for handling this compound in any form.

PPE_Selection_Workflow hood hood goggles goggles hood->goggles shoes shoes task task shoes->task gloves_nitrile gloves_nitrile spill_kit spill_kit gloves_nitrile->spill_kit gloves_double gloves_double gloves_double->spill_kit

3.1. Eye and Face Protection

  • Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times.[7]

  • High-Risk Operations: When handling larger quantities (>5 g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[10]

3.2. Hand Protection The choice of glove material is critical and depends on the nature and duration of the task. A simple "nitrile glove" specification is insufficient.

  • For Incidental Contact (e.g., weighing solids, handling sealed containers): Nitrile gloves with a minimum thickness of 4 mil are acceptable.[7] However, these should be changed immediately upon any suspected contamination.

  • For Prolonged Contact or Immersion (e.g., preparing solutions, performing extractions): Double gloving is required. Use a nitrile glove as the inner layer and a more robust glove, such as neoprene or butyl rubber, as the outer layer.[11] Butyl rubber gloves offer excellent protection against a wide variety of chemicals but may perform poorly with halogenated solvents.[11] Neoprene offers good all-around protection.[7] Always check the manufacturer's specific glove compatibility chart for breakthrough times against similar chemicals.[12][13]

Glove Selection Rationale

Glove Type Protection Level Recommended Use Case
Nitrile Fair Good for incidental contact with solids and dilute solutions. Provides poor protection against many chlorinated solvents.[7]
Neoprene Good Recommended for handling solutions and for tasks with a higher risk of splash. Good chemical and physical resistance.[11]

| Butyl Rubber | Very Good | Excellent for protection against many acids, bases, and ketones, but not recommended for halogenated solvents.[11] |

3.3. Body Protection A flame-resistant lab coat, fully buttoned, is required. For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10]

3.4. Respiratory Protection Under normal operating conditions within a chemical fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4] All personnel who may need to use a respirator must be fit-tested and properly trained.

Spill, Decontamination, and Disposal Plan

Safe handling extends beyond the experiment itself to include cleanup and waste management.

4.1. Spill Response For a small spill (<100 mL or <25 g) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wear the full PPE prescribed for prolonged contact (double gloves, goggles, face shield, lab coat).

  • Cover the spill with an absorbent material like vermiculite or a chemical spill pillow.

  • Gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Wipe the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team.

4.2. Decontamination

  • Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect this rinsate as halogenated organic waste.[4]

  • Surfaces: Decontaminate the work surface in the fume hood after each use.

4.3. Waste Disposal: A Critical Step The bromine atom in this compound classifies it as a halogenated organic compound . As such, all waste streams containing this compound must be segregated from non-halogenated waste.[8][14]

  • Labeling: Use a dedicated, properly sealed, and clearly labeled "Halogenated Organic Waste" container.[15][16]

  • Waste Streams: This includes:

    • Unused or leftover compound.

    • Contaminated solvents and solutions.

    • Rinsate from cleaning glassware.[4]

    • Used absorbent materials from spills.

    • Contaminated disposable PPE (gloves, etc.).

  • Why Segregate? Halogenated waste requires specific disposal methods, typically high-temperature incineration, and is significantly more expensive to dispose of than non-halogenated waste.[16][17][18] Mixing them contaminates the entire volume, increasing costs and environmental burden.

Waste_Disposal_Decision_Tree

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself and your colleagues but also ensures the integrity of your research. Treat every chemical, known and unknown, with a level of respect commensurate with its potential hazard.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromophenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.